(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
Description
BenchChem offers high-quality (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=CC=C(C=C1)OC[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450460 | |
| Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105780-38-9 | |
| Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
The following technical guide details the chemical profile, synthesis, and application of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane , a critical chiral intermediate in the production of (S)-Metoprolol.
High-Purity Synthesis & Application in Chiral Beta-Blocker Development
Executive Summary
(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS: 105780-38-9 ) is the enantiopure glycidyl ether intermediate required for the synthesis of (S)-Metoprolol , the eutomer (active enantiomer) of the widely used
This guide addresses the stereochemical inversion required during synthesis, the mechanistic pathways for ring closure, and validated experimental protocols for generating high-purity material.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane |
| Common Name | (S)-4-(2-Methoxyethyl)phenyl glycidyl ether |
| CAS Number | 105780-38-9 (S-isomer); 56718-70-8 (Racemate) |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| Appearance | Clear, colorless to pale yellow oil |
| Chirality | (S)-Configuration (derived from (R)-Epichlorohydrin) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |
| Main Impurity | Metoprolol Impurity D (Hydrolyzed diol form) |
Synthetic Strategy: The "Chiral Switch"
To synthesize the (S)-epoxide , one must utilize (R)-Epichlorohydrin as the starting chiral pool material. This counter-intuitive choice is dictated by the Cahn-Ingold-Prelog (CIP) priority rules, not a change in spatial geometry.
Mechanistic Pathway
-
Nucleophilic Attack: The phenoxide ion attacks the less hindered C3 position of (R)-epichlorohydrin, opening the ring.
-
Chlorohydrin Intermediate: This forms a chiral chlorohydrin intermediate. The stereocenter at C2 is preserved (no bond breaking at the chiral carbon).
-
Ring Closure (
): Under basic conditions, the alkoxide at C2 displaces the chloride at C1. -
Stereochemical Outcome: While the spatial arrangement of the oxygen and hydrogen at C2 remains unchanged, the priority of the substituents changes (Cl > O becomes O-Ar > O-Ring), resulting in a nomenclature shift from (R) to (S) .
Reaction Workflow Visualization
Caption: Synthesis pathway showing the conversion of (R)-Epichlorohydrin to (S)-Epoxide via chlorohydrin intermediate, resulting in the final (S)-Metoprolol API.
Experimental Protocol
Objective: Synthesis of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane with >98% ee.
Materials
-
Precursor A: 4-(2-Methoxyethyl)phenol (1.0 eq)[1]
-
Precursor B: (R)-Epichlorohydrin (1.5 - 2.0 eq) [Note: Excess ensures complete conversion]
-
Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.2 eq)
-
Solvent: Water (Aqueous biphasic system) or Methanol/Water mixture.
Step-by-Step Methodology
-
Preparation of Phenoxide:
-
In a reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve 1.2 eq of KOH in water (approx. 5 volumes relative to phenol).
-
Add 1.0 eq of 4-(2-Methoxyethyl)phenol.[1] Stir at 25°C for 30 minutes until a clear homogeneous solution (phenoxide) is formed.
-
-
Chiral Coupling:
-
Cool the mixture to 0–5°C to suppress side reactions (hydrolysis).
-
Dropwise add (R)-Epichlorohydrin (1.5 eq) over 60 minutes.
-
Critical Control Point: Maintain temperature <10°C during addition to prevent racemization or polymerization.
-
-
Reaction Phase:
-
Allow the mixture to warm to 35°C ± 2°C.
-
Stir vigorously for 6–8 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
-
Work-up:
-
Separate the organic layer (if neat epichlorohydrin was used in large excess) or extract the aqueous phase with Dichloromethane (DCM).
-
Wash the organic layer with water (2x) and brine (1x) to remove excess base and salts.
-
Dry over anhydrous
.
-
-
Purification:
-
Remove solvent under reduced pressure.[2]
-
Distillation: The product can be distilled under high vacuum (approx. 150–160°C at 0.5 mmHg), but for high-purity pharmaceutical applications, crystallization of the downstream Metoprolol salt is often preferred to purge impurities.
-
Yield Expectation: 90–95% crude yield.
-
Downstream Application: Synthesis of (S)-Metoprolol
The (S)-epoxide is converted to (S)-Metoprolol via nucleophilic ring opening with isopropylamine.
Protocol
-
Reactants: Dissolve (S)-epoxide in Methanol (or use neat).
-
Amine Addition: Add Isopropylamine (excess, ~3-5 eq) to prevent dimerization (formation of tertiary amines).
-
Conditions: Reflux at 60–70°C for 4 hours.
-
Regioselectivity: The amine attacks the terminal carbon (C3) of the epoxide ring due to steric hindrance at C2. This ring opening generates the secondary alcohol at C2.
-
Stereochemistry: The configuration at C2 is retained during this step because the chiral center is not the site of nucleophilic attack.
-
(S)-Epoxide
(S)-Metoprolol. [3]
-
Mechanism of Action (DOT)
Caption: Regioselective ring opening of the (S)-epoxide by isopropylamine. Attack occurs at the terminal C3, preserving the S-configuration at C2.
Analytical Quality Control
To ensure the material meets pharmaceutical standards (e.g., for use as an API intermediate or impurity standard), the following methods are recommended.
HPLC Method (Chiral Purity)
-
Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or 275 nm.
-
Target: (S)-Isomer retention time distinct from (R)-Isomer.
NMR Characterization (Proton)
-
Solvent:
-
Key Signals:
- 6.8–7.2 ppm (4H, aromatic AA'BB').
- 3.36 ppm (3H, s, -OCH3).
-
2.7–2.9 ppm (2H, m, epoxide
). - 3.3–3.4 ppm (1H, m, epoxide CH).
-
3.9–4.2 ppm (2H, dd, -O-
-Epoxide).
Safety & Handling
-
Genotoxicity: Epoxides are potential alkylating agents and should be treated as potential genotoxic impurities (PGIs).
-
Handling: Use in a fume hood with nitrile gloves. Avoid inhalation.
-
Stability: Store at 2–8°C. Epoxides can hydrolyze to the diol (Impurity D) in the presence of moisture and acid traces.
References
-
Pharmaffiliates. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | CAS 105780-38-9.[4][5] Retrieved from
-
Santa Cruz Biotechnology. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 105780-38-9).[6][4] Retrieved from
-
BenchChem. Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol.[1][7] Retrieved from
-
Google Patents. CN102295569A - Method for preparing (S)-metoprolol succinate. Retrieved from
-
ResearchGate. Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. Retrieved from
-
ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Org.[2][8] Commun. 14:2 (2021).[9] Retrieved from
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 3. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | 105780-38-9 [chemicalbook.com]
- 6. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | CAS 105780-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 9. acgpubs.org [acgpubs.org]
The Crucial Chiral Intermediate: A Technical Guide to (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, a chiral epoxide, serves as a pivotal intermediate in the synthesis of the widely-prescribed beta-blocker, (S)-Metoprolol. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its structure, properties, synthesis, and analysis, offering valuable insights for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a clear, colorless oil.[1] Its chemical structure features a chiral epoxy ring, an aromatic ether linkage, and a methoxyethyl side chain.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | Echemi |
| Synonyms | (+)-4-(2-Methoxyethyl)phenyl Glycidyl Ether | [1][2] |
| CAS Number | 105780-38-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.25 g/mol | [2] |
| Appearance | Clear Colourless Oil | [1] |
| Solubility | Soluble in Chloroform and Methanol (Slightly). Soluble in Acetone, Dichloromethane, Ether, and Ethyl Acetate. | [3][4] |
| Storage | -20°C Freezer or 2-8°C Refrigerator | [1][3] |
The Significance in (S)-Metoprolol Synthesis
Metoprolol is a cardioselective β-1 adrenergic receptor blocker used to treat various cardiovascular conditions. The therapeutic activity resides primarily in the (S)-enantiomer. Consequently, the use of enantiomerically pure (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane is a critical step in the efficient and stereospecific synthesis of (S)-Metoprolol. The epoxide's high reactivity allows for the regioselective ring-opening by isopropylamine to introduce the required amino-alcohol functionality of the final drug molecule.
Stereospecific Synthesis: A Methodological Overview
The synthesis of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane is a key step in the production of (S)-Metoprolol. Several synthetic strategies have been developed to achieve high enantiomeric purity.
Chiral Pool Synthesis
One common approach involves the reaction of 4-(2-methoxyethyl)phenol with a chiral C3 building block, such as (R)-epichlorohydrin, in the presence of a base. The stereochemistry of the starting epichlorohydrin dictates the stereochemistry of the resulting epoxypropane.
Experimental Protocol: Synthesis of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
This protocol is a representative example based on established methodologies and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-(2-methoxyethyl)phenol
-
(R)-epichlorohydrin
-
Potassium hydroxide (or other suitable base)
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 4-(2-methoxyethyl)phenol in an appropriate anhydrous solvent, add a stoichiometric amount of a suitable base, such as potassium hydroxide.
-
Stir the mixture at room temperature until the formation of the corresponding phenoxide is complete.
-
Cool the reaction mixture in an ice bath and add (R)-epichlorohydrin dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane.
Chemoenzymatic Kinetic Resolution
An alternative strategy involves the kinetic resolution of a racemic intermediate. For instance, a racemic chlorohydrin precursor can be selectively acylated by an enzyme, such as a lipase, leaving the desired enantiomer of the chlorohydrin unreacted. This can then be converted to the corresponding (S)-epoxide.
Analytical Characterization and Quality Control
Ensuring the chemical and enantiomeric purity of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. While specific data for the S-enantiomer is not widely published, the spectra are expected to be identical to the racemic mixture, with the exception of when a chiral shift reagent is used.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C-O-C stretching of the ether and epoxide, and the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the chemical purity of the compound.
-
Chiral HPLC: To determine the enantiomeric purity, chiral HPLC is indispensable. The choice of the chiral stationary phase (CSP) is crucial for achieving separation of the enantiomers. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the (S) and (R) enantiomers.
Illustrative Chiral HPLC Method Development Workflow
Caption: A generalized workflow for developing a chiral HPLC method.
Chemical Reactivity and Handling
The epoxide ring of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane is susceptible to nucleophilic attack, which is the basis for its utility in synthesis. This reactivity also necessitates careful handling and storage to prevent unwanted reactions.
General Reactivity:
-
Ring-opening: The strained three-membered ether ring readily undergoes ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and water. This reaction can be catalyzed by both acids and bases.
-
Polymerization: In the presence of certain catalysts or under harsh conditions, epoxides can polymerize.
Safety and Handling:
While specific toxicological data for this compound is limited, it should be handled with the standard precautions for reactive epoxides.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][3]
Conclusion
(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a fundamentally important chiral building block in the pharmaceutical industry. A thorough understanding of its properties, stereospecific synthesis, and analytical characterization is essential for ensuring the quality, safety, and efficacy of (S)-Metoprolol. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in their work with this critical intermediate.
References
-
Soni, V., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. Available at: [Link]
-
Pharmaffiliates. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. Available at: [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol. Available at: [Link]
-
ACG Publications. (2021, March 26). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Available at: [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Available at: [Link]
-
PharmaCompass. 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Symtera Analytics. 1,2-epoxy-3{4-(2 methoxyethyl)phenoxy}propane. Available at: [Link]
-
Phenomenex. Strategies for Chiral HPLC Method Development. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities. Available at: [Link]
-
Biosave. 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. Available at: [Link]
-
Der Pharma Chemica. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available at: [Link]
- Google Patents. Method for manufacturing high purity (s)-metoprolol.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2010, September 15). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-methoxypropane. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | CAS 105780-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | 105780-38-9 [chemicalbook.com]
- 4. biosave.com [biosave.com]
- 5. echemi.com [echemi.com]
(+)-4-(2-Methoxyethyl)phenyl glycidyl ether physical and chemical properties
The following technical guide provides an in-depth analysis of (+)-4-(2-Methoxyethyl)phenyl glycidyl ether, a critical chiral intermediate in the synthesis of cardioselective beta-blockers.
Technical Profile: (+)-4-(2-Methoxyethyl)phenyl Glycidyl Ether
Core Identity & Physicochemical Characterization
Executive Summary
(+)-4-(2-Methoxyethyl)phenyl glycidyl ether (CAS: 105780-38-9) is the enantiopure (S)-isomer of the glycidyl ether derivative of 4-(2-methoxyethyl)phenol. It serves as the pivotal chiral building block for the synthesis of (S)-Metoprolol , the eutomer (active enantiomer) of the widely used beta-blocker Metoprolol.
Unlike the racemic mixture, the use of this specific enantiomer allows for the production of optically pure therapeutics, reducing metabolic load and off-target effects associated with the (R)-isomer.[1] This guide details its properties, synthesis logic, and handling protocols for pharmaceutical research applications.[1]
Chemical Identity & Stereochemistry[2]
| Parameter | Detail |
| IUPAC Name | (S)-2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane |
| Common Name | (+)-4-(2-Methoxyethyl)phenyl glycidyl ether |
| Synonyms | (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane; (S)-Metoprolol Epoxide |
| CAS Number | 105780-38-9 (Specific for (S)-isomer) |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Chirality | (S)-Configuration ; Dextrorotatory (+) |
Stereochemical Note: The (+) sign refers to the direction of optical rotation (dextrorotatory).[2] In this molecular series, the (+)-enantiomer corresponds to the (S) absolute configuration. This stereocenter is retained during the subsequent aminolysis reaction to form (S)-Metoprolol.
Physical & Chemical Properties[1][2][6][7][8][9]
The following data aggregates experimental observations and structure-activity relationship (SAR) extrapolations from homologous glycidyl ethers.
Physical Characteristics[1][2][3][4][5][6]
| Property | Value / Description | Context |
| Appearance | Clear, colorless to pale yellow oil | Liquid at ambient temperature [1, 2]. |
| Melting Point | < 20 °C | Phenol precursor MP is 42°C; etherification typically lowers MP.[1] |
| Boiling Point | > 250 °C (Predicted) | High-boiling oil; likely decomposes before boiling at atm pressure. |
| Density | ~1.11 g/mL | Estimated based on Phenyl Glycidyl Ether (1.11 g/mL) [3]. |
| Solubility | Soluble in organic solvents | Acetone, Chloroform, Ethyl Acetate, DCM.[1] Insoluble in water.[1] |
| Optical Rotation | Dextrorotatory (+) | Specific rotation |
Chemical Reactivity Profile[7]
-
Epoxide Electrophilicity: The terminal epoxide ring is highly strained and susceptible to nucleophilic attack, primarily at the less substituted carbon (C3).[1]
-
Stability: Stable under inert atmosphere (N₂/Ar) at 2-8°C. Hydrolyzes slowly in the presence of moisture and acids to form the corresponding diol.
-
Polymerization: Can self-polymerize in the presence of strong Lewis acids or bases; requires storage away from catalytic impurities.
Synthesis & Application Logic
The Chiral Switch: From (R)-Precursor to (S)-Target
The synthesis of this compound typically employs a "Chiral Pool" strategy or Kinetic Resolution. A common industrial route involves the reaction of 4-(2-methoxyethyl)phenol with (R)-Epichlorohydrin .
Critical Mechanism:
-
Inversion: The coupling of the phenol with (R)-epichlorohydrin involves a nucleophilic substitution that typically results in the inversion of the stereocenter, yielding the (S)-glycidyl ether .
-
Retention: The subsequent conversion of the (S)-glycidyl ether to (S)-Metoprolol via isopropylamine involves attack at the terminal (achiral) carbon, resulting in retention of the (S)-configuration.
Figure 1: Stereochemical pathway from precursor to active pharmaceutical ingredient (API), highlighting the inversion-retention sequence.[7]
Experimental Protocol: Aminolysis to (S)-Metoprolol
Objective: Convert (+)-4-(2-Methoxyethyl)phenyl glycidyl ether to (S)-Metoprolol with >98% enantiomeric excess (ee).
Materials
-
Substrate: (+)-(S)-4-(2-Methoxyethyl)phenyl glycidyl ether (1.0 eq)
-
Nucleophile: Isopropylamine (Excess, 3-5 eq)[1]
-
Solvent: Isopropanol or Methanol (Protic solvents facilitate epoxide opening)
-
Atmosphere: Nitrogen
Methodology
-
Preparation: Charge a reaction vessel with the (S)-glycidyl ether dissolved in isopropanol (approx. 5 mL/g).
-
Addition: Add isopropylamine dropwise while stirring. The reaction is exothermic; maintain temperature < 30°C during addition.[1]
-
Reflux: Heat the mixture to mild reflux (approx. 50-60°C) for 4-6 hours. Monitor consumption of the epoxide via TLC (SiO₂, Hexane:EtOAc 1:1) or HPLC.[8]
-
Work-up:
-
Purification: Recrystallize from acetone/hexane or convert to the succinate/tartrate salt for final isolation.
Mechanistic Visualization
The regioselectivity of this reaction is driven by steric hindrance.[1] The nucleophile (amine) attacks the least hindered carbon.
Figure 2: Mechanism of epoxide ring opening. Attack occurs at the terminal methylene group, preserving the chiral center.[1]
Safety & Handling Guidelines
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
Sensitization: Skin Sensitizer (H317)
-
Carcinogenicity: Suspected (Category 2, H351) - Typical for glycidyl ethers.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. Glycidyl ethers are potent alkylating agents.[1]
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]
-
Storage: Store at 2-8°C in a tightly sealed container under inert gas. Avoid exposure to light and moisture.[1]
-
Spill Response: Absorb with inert material (vermiculite/sand).[6] Do not use combustible materials (sawdust). Neutralize surfaces with dilute aqueous ammonia if necessary to quench epoxide residues.[1]
References
-
Pharmaffiliates. Certificate of Analysis: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. [Link][7]
-
PrepChem. Synthesis of (-)-Metoprolol from (+)-Glycidyl Ether. [Link]
-
PubChem. Compound Summary: 4-(2-Methoxyethyl)phenol (Precursor). [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 3. (R)-Glycidyl Phenyl Ether | 71031-02-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. A combined experimental and theoretical study of optical rotatory dispersion for (R)-glycidyl methyl ether in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Enantioselective detoxication of optical isomers of glycidyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of (S)-epoxypropane intermediate in metoprolol synthesis
An In-Depth Technical Guide to the Role of the Chiral Epoxide Intermediate in the Stereoselective Synthesis of (S)-Metoprolol
Abstract
Metoprolol, a cornerstone in the management of cardiovascular diseases, is a selective β1-adrenergic receptor blocker whose therapeutic efficacy resides almost exclusively in its (S)-enantiomer. Consequently, the stereoselective synthesis of (S)-metoprolol is of paramount importance in the pharmaceutical industry to maximize therapeutic benefit and minimize potential side effects associated with the (R)-isomer. This technical guide provides a comprehensive examination of the pivotal role of the chiral epoxide intermediate, specifically (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, in the synthesis of (S)-metoprolol. We will explore the mechanistic underpinnings of its formation, the critical influence of stereochemistry, and the detailed protocols for its reaction, grounded in established and innovative chemical methodologies. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the causality behind the synthetic strategies for this vital pharmaceutical agent.
The Stereochemical Imperative in Metoprolol's Pharmacology
In pharmaceutical science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the critical determinant of a drug's interaction with its biological target. This principle is vividly illustrated by metoprolol. The β1-adrenergic receptors, the target of metoprolol, are chiral entities that selectively bind one enantiomer over the other. The desired β-blocking activity is attributed to the (S)-enantiomer, which is reported to be approximately 98 times more potent than its (R)-(+)-counterpart.[1] The development of enantiomerically pure drugs, or "chiral switches," is a significant focus in modern drug development, aiming to provide safer and more effective therapies.[] Therefore, a robust and efficient synthesis that yields (S)-metoprolol with high enantiomeric excess (ee) is not merely an academic exercise but a commercial and therapeutic necessity.
The Core Strategy: A Chiral Epoxide as the Stereochemical Linchpin
The most prevalent and industrially viable synthetic routes to (S)-metoprolol hinge on a two-step sequence starting from 4-(2-methoxyethyl)phenol.[3] The key to controlling the stereochemistry of the final product lies in the introduction of a chiral three-carbon unit, which is accomplished using a stereochemically pure epoxide.
The overall transformation is as follows:
-
Epoxidation: Williamson ether synthesis between the phenoxide of 4-(2-methoxyethyl)phenol and a chiral C3 epoxy-halide, typically (R)-epichlorohydrin, to form the key intermediate, (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.
-
Amination: Regioselective ring-opening of the chiral epoxide intermediate with isopropylamine to yield (S)-metoprolol.
This strategy elegantly transfers the stereochemistry from a readily available chiral building block to the final active pharmaceutical ingredient (API).
Caption: High-level synthetic workflow for (S)-Metoprolol.
Synthesis of the (S)-Epoxypropane Intermediate
The formation of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane is the stereochemistry-defining step. The choice of starting material and reaction conditions is critical to ensure a high yield and, most importantly, high enantiomeric purity of this intermediate.
Mechanism of Formation
The reaction proceeds via a classic Williamson ether synthesis mechanism. First, a base (e.g., potassium hydroxide, sodium hydroxide) deprotonates the phenolic hydroxyl group of 4-(2-methoxyethyl)phenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of (R)-epichlorohydrin in an S_N2 reaction, displacing the chloride leaving group. This results in a chlorohydrin ether intermediate, which is immediately deprotonated by the base at the hydroxyl group. The resulting alkoxide performs an intramolecular S_N2 attack, displacing the chloride and forming the stable three-membered epoxide ring.
Crucially, the stereocenter from (R)-epichlorohydrin is inverted during the initial phenoxide attack, leading to the desired (S)-configuration in the final epoxide intermediate.
Caption: Mechanistic steps for the formation of the chiral epoxide.
Sourcing the Chiral Precursor
Two primary strategies exist for obtaining the necessary enantiopure precursor:
-
Direct Use of (R)-Epichlorohydrin: This is the most direct approach, where commercially available, enantiomerically pure (R)-epichlorohydrin is used directly in the synthesis.[4] This method is efficient, provided a reliable and cost-effective source of the chiral starting material is available.
-
Hydrolytic Kinetic Resolution (HKR): A more sophisticated approach starts with inexpensive racemic epichlorohydrin. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful technique that uses a chiral cobalt-salen complex to selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to its corresponding diol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[5][6][7] This method is lauded for its low catalyst loadings (0.2-2.0 mol%), use of water as the resolving agent, and broad applicability, making it a practical and elegant solution for industrial-scale production of chiral epoxides.[6][7]
Experimental Protocol: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
This protocol is adapted from established industrial methods.[4]
Materials:
-
4-(2-methoxyethyl)phenol
-
(R)-Epichlorohydrin (>99% ee)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Toluene (or other suitable organic solvent)
Procedure:
-
To a suitable reactor, add 4-(2-methoxyethyl)phenol and a molar excess of (R)-epichlorohydrin (e.g., 1:1.5 to 1:2 molar ratio).
-
Add a catalyst, such as potassium hydroxide, in a molar ratio of approximately 1:1 to 1:2 relative to the phenol.[4]
-
The reaction can be run in an organic solvent like toluene or under solvent-free conditions.
-
Heat the reaction mixture to a controlled temperature, typically between 50-70°C.[8]
-
Maintain vigorous stirring. Some methods employ systems to remove water formed during the reaction to drive the equilibrium and improve yield.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture. Remove the excess unreacted (R)-epichlorohydrin under reduced pressure.
-
The residue, which is the crude (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane, can be purified further (e.g., by distillation) or used directly in the next step.
Quantitative Data Summary:
| Parameter | Reported Value | Source |
|---|---|---|
| Yield of Epoxide | >90% (conversion) | [4] |
| Enantiomeric Excess | Dependent on starting material | - |
| Reaction Temperature | 35 - 70°C | [8][9] |
| Reaction Time | 3 - 6 hours |[4][9] |
Ring-Opening of the Chiral Epoxide: The Final Step to (S)-Metoprolol
The final step in the synthesis is the nucleophilic ring-opening of the (S)-epoxypropane intermediate with isopropylamine. The success of this step relies on achieving high regioselectivity to form the desired secondary alcohol.
Mechanism and Regioselectivity
The reaction of an epoxide with an amine like isopropylamine is a classic example of a base-catalyzed epoxide opening.[10][11] The reaction proceeds via an S_N2 mechanism . The amine, acting as a nucleophile, attacks one of the electrophilic carbons of the epoxide ring.
Causality of Regioselectivity: In an asymmetric epoxide like our intermediate, the nucleophile can attack either the primary (C1) or the secondary (C2) carbon. Under basic or neutral conditions, the attack is governed primarily by sterics. The isopropylamine will preferentially attack the less sterically hindered terminal (primary) carbon.[10][11][12] This regioselectivity is crucial, as an attack at the secondary carbon would lead to a structural isomer instead of metoprolol. The result is the formation of a single desired product with the amino group at the terminal position and the hydroxyl group at the C2 position.
Caption: S_N2 mechanism of the amination step.
Experimental Protocol: Synthesis of (S)-Metoprolol
This protocol is a generalized procedure based on common synthetic methods.[3][4]
Materials:
-
(S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
-
Isopropylamine (can be aqueous or neat)
-
Methanol or Ethanol (optional solvent)
Procedure:
-
Charge the crude or purified (S)-epoxypropane intermediate into a pressure-rated reaction vessel.
-
Add isopropylamine. The reaction can be performed using a large excess of isopropylamine which also acts as the solvent, or with 3-5 equivalents in a solvent like methanol or ethanol.[3][8]
-
The reaction temperature is a key parameter. It can be run at a lower temperature (e.g., 30-50°C) over a longer period or heated to reflux (e.g., 80°C) to accelerate the reaction.[3][4][8]
-
Stir the reaction mixture until completion, which can be monitored by TLC or HPLC.
-
Upon completion, remove the excess isopropylamine and any solvent under reduced pressure.
-
The resulting crude (S)-metoprolol base is typically an oil. It can be purified by recrystallization or by converting it to a pharmaceutically acceptable salt, such as the succinate or tartrate, which facilitates purification and handling.
Quantitative Data Summary:
| Parameter | Reported Value | Source |
|---|---|---|
| Yield of (S)-Metoprolol | 89.2% | [4] |
| Enantiomeric Excess | 98.5% | [4] |
| Reaction Temperature | 30 - 80°C | [3][8] |
| Isopropylamine Ratio | Large excess or 3-5 equiv. |[3] |
Conclusion
The synthesis of (S)-metoprolol is a textbook example of applied stereoselective synthesis in the pharmaceutical industry. The (S)-epoxypropane intermediate, correctly named (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, serves as the critical chiral building block that dictates the stereochemical outcome of the entire process. Its efficient formation, either from enantiopure (R)-epichlorohydrin or via advanced methods like Hydrolytic Kinetic Resolution, is the foundational step. The subsequent highly regioselective, S_N2-mediated ring-opening by isopropylamine is a robust and reliable transformation that completes the synthesis. Understanding the mechanistic details and the causality behind the choice of reagents and conditions allows for the optimization of this process, ensuring the consistent and high-purity production of this life-saving medication.
References
- Asymmetric Synthesis of (S)-Metoprolol.Chinese Journal of Applied Chemistry.
- Chromatographic resolution of chiral intermediates in beta-adrenergic blocker synthesis on chiral st
- Enantioselective preparation of metoprolol and its major metabolites.PubMed.
- Chemical aspects of metoprolol metabolism. Asymmetric synthesis and absolute configuration of the 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanols, the diastereomeric benzylic hydroxylation metabolites.
- Reactions of Epoxides: Ring-Opening.Fundamentals of Organic Chemistry.
- Application Notes and Protocols: Synthesis of Metoprolol
- 18.5 Reactions of Epoxides: Ring-Opening.Organic Chemistry | OpenStax.
- A Comprehensive Review on Beta Blockers Synthesis Methods.Journal of Medicinal and Medical Chemistry.
- Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents.PMC.
- NEW JACOBSEN'S C
- Jacobsen HKR - The best reaction in organic chemistry?YouTube.
- Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology.Semantic Scholar.
- Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol).TÜBİTAK Academic Journals.
- Method for preparing (S) -metoprolol succinate.
- Oxiranecarboxylic Acid, Methyl Ester, (2S).Organic Syntheses Procedure.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.MDPI.
- Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols.PubMed.
- Comprehensive Investigation and Exploration of Metoprolol Impurities.Research Journal of Pharmacy and Technology.
- Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol.MDPI.
- 18.6: Reactions of Epoxides - Ring-opening.Chemistry LibreTexts.
- synthesis and preparations of metoprolol and its salts.
- Process for manufacture of metoprolol and salts thereof.
- Chiral Intermedi
Sources
- 1. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102295569B - Method for preparing (S) -metoprolol succinate - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. EP1682081A2 - Process for manufacture of metoprolol and salts thereof - Google Patents [patents.google.com]
- 10. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Mechanism of Action of Chiral Epoxypropane Derivatives in Organic Synthesis
Executive Summary: The Chiral Payload
Chiral epoxypropane (propylene oxide) and its functionalized derivatives—most notably epichlorohydrin and glycidol—serve as the "chiral payload" carriers in modern pharmaceutical synthesis. Their utility stems from the high strain energy of the oxirane ring (~27 kcal/mol), which drives nucleophilic ring-opening reactions.
The core value of these derivatives lies in their ability to transfer chirality to a target molecule with high fidelity. However, this transfer is governed by a delicate balance between steric hindrance (favoring
Mechanistic Foundations: The Regioselectivity Tug-of-War
The reaction of a nucleophile with a chiral epoxypropane derivative is rarely a simple
The Two Pathways[1]
-
The Basic/Neutral Pathway (
-Dominant):-
Driver: Steric hindrance.[1]
-
Mechanism: The nucleophile attacks the least substituted carbon (C3/terminal).
-
Stereochemistry: Inversion at the attack site (if chiral), but since C3 in epoxypropane is achiral, the stereocenter at C2 is retained because the C2-O bond remains intact.
-
Typical Reagents: Amines, Azides, Alkoxides (in absence of Lewis Acids).
-
-
The Acidic/Lewis Acid Pathway (
-Borderline):-
Driver: Electronic stabilization of the developing positive charge.
-
Mechanism: Coordination of the epoxide oxygen to a proton or Lewis Acid (LA) weakens the C-O bonds. The bond to the more substituted carbon (C2) is weaker due to hyperconjugative stabilization of the partial positive charge.
-
Outcome: Increased attack at C2 (internal).
-
Stereochemistry: Inversion of configuration at C2.
-
Visualization of Regiocontrol
The following diagram illustrates the bifurcation of reactivity based on conditions.
Figure 1: Divergent reaction pathways for chiral epoxypropane derivatives based on environmental acidity.
The Source of Chirality: Jacobsen Hydrolytic Kinetic Resolution (HKR)[1][2][3][4]
Before applying chiral epoxides, one must obtain them. The industrial gold standard is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This process uses a chiral (salen)Co(III) complex to selectively hydrate one enantiomer of a racemic epoxide, leaving the other enantiomer intact with high enantiomeric excess (ee).
The Bimetallic Mechanism
Crucially, the HKR reaction is second-order in catalyst . It operates via a cooperative bimetallic mechanism:
-
Unit A (Lewis Acid): Binds and activates the epoxide.
-
Unit B (Nucleophile Carrier): Delivers the hydroxide/water molecule.
This cooperative mechanism explains why the reaction rate scales non-linearly with catalyst concentration and why linked dimeric catalysts often show higher activity.
Figure 2: The cooperative bimetallic mechanism of Jacobsen's HKR, separating racemic mixtures into diols and chiral epoxides.
Experimental Protocol: HKR of Epichlorohydrin
Objective: Resolution of (±)-epichlorohydrin to obtain (R)-epichlorohydrin.
| Parameter | Specification |
| Substrate | Racemic Epichlorohydrin (1.0 equiv) |
| Catalyst | (R,R)-(salen)Co(OAc) (0.5 mol%) |
| Nucleophile | Water (0.55 equiv) |
| Solvent | THF (minimal) or Solvent-free |
| Temperature | 0°C to Ambient |
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve (R,R)-(salen)Co(II) precursor in minimal toluene. Add acetic acid (2 equiv relative to Co) and stir in open air for 1 hour to generate the active (salen)Co(III)(OAc) species. Evaporate solvent to dryness.
-
Reaction Setup: Charge the reaction vessel with the activated catalyst (0.5 mol%) and racemic epichlorohydrin (1.0 equiv).
-
Initiation: Cool the mixture to 0°C. Slowly add water (0.55 equiv). Note: The reaction is exothermic; controlled addition is vital to prevent thermal runaway which degrades enantioselectivity.
-
Resolution: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Workup: Distill the mixture under reduced pressure. The unreacted (R)-epichlorohydrin (volatile) distills over, leaving the (S)-diol and catalyst residue behind.
-
Validation: Check optical rotation
and chiral GC/HPLC. Expected ee > 99%.
Application Case Study: Synthesis of (S)-Propranolol
The synthesis of the beta-blocker (S)-Propranolol demonstrates the "Chiral Pool" strategy, utilizing (S)-epichlorohydrin (obtained via HKR or fermentation) to establish the drug's stereocenter.
Mechanism: The "Double Inversion" vs. Retention
The standard synthesis involves two steps:
-
Formation of Glycidyl Ether: Reaction of 1-naphthol with (S)-epichlorohydrin.[2]
-
Aminolysis: Ring opening with isopropylamine.
Critical Stereochemical Insight:
Contrary to simple
-
Step 1: Phenoxide attacks C3 of (S)-epichlorohydrin. Ring opens. C2 configuration is retained (bond not broken).
-
Step 2: The resulting alkoxide displaces the Chloride at C1. The ring closes.
-
Net Result: The stereocenter at C2 is preserved throughout the transformation. (S)-Epichlorohydrin yields (S)-Propranolol.[2][3][4]
Visualization of the Pathway
Figure 3: Synthetic route to (S)-Propranolol retaining the chiral center from the epichlorohydrin precursor.
Experimental Protocol: (S)-Propranolol Synthesis
Reagents: 1-Naphthol, (S)-Epichlorohydrin, Potassium Carbonate (
-
Glycidyl Ether Formation:
-
Dissolve 1-naphthol (10 mmol) and
(20 mmol) in acetone. -
Add (S)-epichlorohydrin (12 mmol). Heat to reflux for 5–6 hours.
-
Process Check: Monitor by TLC.[2][5] The disappearance of naphthol indicates completion.
-
Filter salts and evaporate solvent. Recrystallize the intermediate (Naphthyl Glycidyl Ether) to ensure high purity.
-
-
Aminolysis (Ring Opening):
-
Dissolve the Naphthyl Glycidyl Ether in methanol.
-
Add excess isopropylamine (3–5 equiv). The excess prevents polymerization (oligomerization) of the epoxide.
-
Reflux for 3 hours.[2]
-
Evaporate volatiles. The product, (S)-Propranolol, is obtained as a solid.
-
Purification: Conversion to the hydrochloride salt (HCl/Ether) often yields higher purity crystals.
-
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, researchers must implement checks to validate the mechanism during synthesis.
| Issue | Mechanistic Cause | Diagnostic/Solution |
| Loss of ee% | Acidic Impurities: Trace acids can catalyze the non-selective | Validation: Add solid |
| Regioisomer Formation | Steric Crowding: If the nucleophile is bulky (e.g., t-butyl amine), attack at C2 becomes competitive. | Optimization: Use less hindered nucleophiles or lower temperatures to favor the steric ( |
| Oligomerization | Competitive Nucleophilicity: The product (secondary alcohol) competes with the amine for the epoxide. | Protocol Adjustment: Use a large excess of amine (nucleophile) to statistically favor the primary reaction over the secondary polymerization. |
| Stalled HKR | Monomeric Catalyst: At low concentrations, the bimetallic mechanism fails. | Fix: Maintain high local catalyst concentration or use linked-dimer salen catalysts. |
References
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[6] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science. [Link]
-
Ready, J. M., & Jacobsen, E. N. (1999). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society.[1][7] [Link]
-
Singh, N., et al. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research. [Link]
-
Caron, M., & Sharpless, K. B. (1985). Ti(O-i-Pr)4-mediated nucleophilic opening of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry. [Link]
-
Nielsen, L. P. C., et al. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. Journal of the American Chemical Society.[1][7] [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Chiral Aryloxypropanolamines
Introduction: The Criticality of Chirality in Aryloxypropanolamine-Based Therapeutics
Aryloxypropanolamines form the structural core of a significant class of pharmaceuticals, most notably the β-adrenergic receptor antagonists, or beta-blockers.[1][2][3] These drugs are indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] A defining feature of these molecules is the presence of a stereogenic center at the 2-propanol position. This chirality is not a mere structural nuance; it is a profound determinant of the drug's pharmacological activity.[4][5][6] The (S)-enantiomer is typically responsible for the desired β-blocking activity, often exhibiting a potency up to 100 times greater than its (R)-enantiomer.[7] The (R)-enantiomer may be inactive, less potent, or even contribute to undesirable side effects.[8] This stereoselectivity underscores the critical importance of enantiomerically pure synthesis in drug development to maximize therapeutic efficacy and minimize adverse effects.[5][6]
This guide provides a comprehensive overview of the principal strategies for the synthesis of chiral aryloxypropanolamines, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical considerations of classical resolution, asymmetric synthesis, and biocatalytic approaches, offering field-proven insights to inform experimental design and execution.
I. Retrosynthetic Analysis: Deconstructing the Aryloxypropanolamine Scaffold
A logical starting point for devising a synthetic strategy is a retrosynthetic analysis of the target molecule. The aryloxypropanolamine structure can be disconnected in several ways, revealing key synthons and potential synthetic routes.
Caption: Retrosynthetic pathways for chiral aryloxypropanolamines.
This analysis highlights three primary strategic approaches:
-
Formation of the Aryloxy Bond: This involves the reaction of an aryl nucleophile (a phenol) with a suitable chiral three-carbon (C3) synthon already possessing the desired stereochemistry.
-
Formation of the Amino Bond: This strategy entails the ring-opening of a chiral aryloxy epoxide with an appropriate amine.
-
Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic aryloxypropanolamine followed by separation of the enantiomers.
Each of these strategies encompasses a variety of specific methodologies, which we will explore in detail.
II. Classical Approach: Resolution of Racemic Mixtures
The synthesis of a racemic mixture of an aryloxypropanolamine is often straightforward, typically involving the reaction of a phenoxide with epichlorohydrin, followed by nucleophilic substitution with an amine.[1][7] The challenge lies in the efficient separation of the enantiomers.
A. Diastereomeric Salt Formation
This method relies on the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization. While conceptually simple, this method can be laborious and yield-limiting. The direct resolution of racemic propranolol has been reported to be challenging.
B. Chromatographic Resolution
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[7][9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective for resolving aryloxypropanolamine enantiomers.[9][10]
Experimental Protocol: Chiral HPLC Resolution of Nitropropranolol
The following protocol is adapted from the resolution of (±)-4-nitropropranolol and (±)-7-nitropropranolol.[7][9]
-
Column: Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 μm particle size).[9]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with 0.1% Diethylamine (e.g., 86:14 v/v).[9]
-
Flow Rate: 15.0 mL/min for preparative scale.[9]
-
Detection: UV at 254 and 280 nm.[9]
-
Sample Preparation: Dissolve the racemic mixture in ethanol to a concentration of 75 mg/mL.[9]
-
Injection: Inject the sample onto the column. The enantiomers will elute at different retention times, allowing for their collection as separate fractions.
-
Post-run Analysis: Assess the purity and enantiomeric excess of the collected fractions using analytical chiral HPLC.[7][9]
III. Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis offers a more elegant and often more efficient approach by introducing the desired stereochemistry at an early stage, thus avoiding the 50% theoretical yield limitation of classical resolution.
A. Chiral Pool Synthesis
This strategy utilizes readily available and inexpensive chiral starting materials, such as carbohydrates or amino acids, to construct the target molecule. For instance, (S)-(-)-propranolol has been synthesized from sorbitol.[11]
B. Asymmetric Catalysis
The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis.
1. Asymmetric Epoxidation
The Sharpless asymmetric epoxidation of allylic alcohols is a powerful tool for creating chiral epoxides, which are key intermediates in the synthesis of aryloxypropanolamines.[4]
2. Asymmetric Dihydroxylation
The OsO₄-catalyzed asymmetric dihydroxylation of aryl allyl ethers provides a direct route to chiral diols, which can be further elaborated to the target compounds.[12]
3. Kinetic Resolution
Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This can be achieved using chiral catalysts.
This protocol describes a concise synthesis of (S)-(-)-propranolol via the kinetic resolution of the key intermediate, α-naphthyl glycidyl ether.[4][11]
-
Synthesis of Racemic α-Naphthyl Glycidyl Ether:
-
Condense α-naphthol with epichlorohydrin in the presence of a base (e.g., KOH in DMSO or K₂CO₃ in 2-butanone).[4]
-
-
Kinetic Resolution and Amination:
-
In a reaction vessel, stir the racemic α-naphthyl glycidyl ether with Zn(NO₃)₂ and (+)-tartaric acid in 2-butanone for 15 minutes.[4]
-
The chiral complex formed from Zn(NO₃)₂ and (+)-tartaric acid kinetically favors the ring-opening of the (S)-enantiomer of the glycidyl ether, leading to an enrichment of (S)-propranolol.[11]
-
This method has been reported to yield (S)-propranolol with high optical and chemical yield in a two-step process.
-
Caption: Workflow for the synthesis of (S)-Propranolol via kinetic resolution.
IV. Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages the high stereoselectivity of enzymes to perform chiral transformations under mild and environmentally friendly conditions.[1] This approach has emerged as a powerful alternative to traditional chemical methods.[13]
A. Enzymatic Kinetic Resolution
Lipases are commonly employed for the kinetic resolution of racemic intermediates.[8] For example, the lipase-catalyzed acetylation of a racemic chlorohydrin intermediate can selectively produce the (R)-acetate, leaving the desired (S)-chlorohydrin unreacted.[14] This enantiopure chlorohydrin can then be converted to the (S)-aryloxypropanolamine.
Key Enzymes and Transformations:
-
Lipases: Used for the resolution of racemic intermediates like 1-chloro-3-(1-naphthyloxy)-2-propanol and its O-acetyl ester.[11] Lipase from Pseudomonas cepacia has shown high enantioselectivity in the resolution of an intermediate for (S)-Practolol.
-
Esterhydrolases: Employed for the resolution of halohydrin intermediates.[8]
-
Alcohol Dehydrogenases (ADHs): Used for the asymmetric reduction of prochiral ketones to yield enantiomerically pure alcohols.[8][13] This method can theoretically provide a yield greater than 50%.[8]
B. Asymmetric Bioreduction
The reduction of a prochiral ketone using various microorganisms or isolated enzymes can provide a highly enantioselective route to the chiral alcohol precursor.[8][15] For example, lyophilized E. coli cells overexpressing alcohol dehydrogenase from Lactobacillus kefir have been used for the asymmetric reduction of a prochiral ketone to afford the corresponding chlorohydrin with excellent enantiomeric excess.[14]
Comparison of Synthetic Strategies
| Strategy | Key Advantages | Key Limitations |
| Classical Resolution | Well-established techniques. | Maximum 50% theoretical yield, can be labor-intensive. |
| Asymmetric Synthesis | High enantioselectivity, high theoretical yield. | May require expensive chiral catalysts or starting materials. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and activity can be substrate-dependent. |
Conclusion: An Integrated Approach to Chiral Synthesis
The synthesis of chiral aryloxypropanolamines is a mature field with a diverse array of effective methodologies. The choice of a particular synthetic strategy will depend on a variety of factors, including the specific target molecule, cost considerations, scalability, and environmental impact. For industrial applications, chemoenzymatic routes that combine the efficiency of chemical synthesis with the high selectivity of biocatalysis are particularly attractive.[14][16] As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus of research in medicinal and process chemistry.
References
- Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. (2025). Journal of Chemical and Pharmaceutical Research.
- Biocatalytic approaches to optically active beta-blockers. PubMed.
- A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran.
- A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
- Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry.
- Bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursor: (R)-2-bromo-1-(naphthalen-2-yl)ethanol. Taylor & Francis Online.
- Concise synthesis of (S)-(-)
- Resolution of antihypertensive aryloxypropanolamine enantiomers by reversed-phase chromatography of (-)
- Biocatalytic synthesis of (S)-Practolol, a selective β-blocker.
- Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. RSC Publishing.
- Synthesis of aryloxypropanolamines and arylethanolamines.
- Asymmetric Synthesis of Aryloxypropanolamines via OsO4-Catalyzed Asymmetric Dihydroxylation.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configur
- Enantiomeric Resolution of Novel Aryloxyaminopropanol Derivatives with ß-Adrenoceptor Antagonist Activity on a Derivatised Amylose Chiral Stationary Phase.
- Discovery and development of beta-blockers. Wikipedia.
- Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI.
- Synthesis of optically active aryloxypropanolamines and arylethanolamines.
- A Two-Step Asymmetric Synthesis of (R)-Monoaryl Epoxides Using a Chiral Oxathiane as a Recoverable Reagent: Application to the Preparation of (R)-.beta.-Adrenergic Compounds. The Journal of Organic Chemistry.
- Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides.
- Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol. RSC Publishing.
- Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries.
- .beta.1-Selective adrenoceptor antagonists. 1. Synthesis and .beta.-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. Journal of Medicinal Chemistry.
- Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PMC.
- A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols.
- Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. [No Source Found].
- .beta.-Adrenergic blocking agents. 9. Absolute configuration of propranolol and of a number of related aryloxypropanolamines and arylethanolamines. Journal of Medicinal Chemistry.
- General beta-blocker structure (aryloxypropanolamines).
- The Significance of Chirality in Drug Design and Development. PMC.
- Chirality in Drug Molecules: Synthetic and Biological Implic
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic approaches to optically active beta-blockers [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04302E [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of the epoxide moiety in drug design
Title: Biological Significance of the Epoxide Moiety in Drug Design: From Toxicological Liability to Therapeutic Warhead
Executive Summary
The epoxide (oxirane) moiety represents a paradigm of duality in medicinal chemistry. Historically stigmatized as a "structural alert" or toxicophore due to its inherent ring strain (~13 kcal/mol) and susceptibility to nucleophilic attack by DNA bases, the epoxide has nevertheless emerged as a critical pharmacophore in modern drug design. Its biological significance is defined by a delicate balance: uncontrolled reactivity leads to genotoxicity and mutagenicity, while "tuned" reactivity enables potent, targeted covalent inhibition of key enzymes. This guide analyzes the structural electronics, metabolic fate, and strategic deployment of epoxides in FDA-approved therapeutics, providing actionable protocols for assessing their safety and efficacy.
Part 1: The Chemical Biology of the Oxirane Ring
The biological behavior of the epoxide is dictated by its electronic structure. The three-membered ring possesses significant angle strain (60° bond angles vs. 109.5° ideal
Reactivity Profile
In biological systems, epoxides react primarily via
-
Steric Hindrance: Substitution at the epoxide carbons retards nucleophilic attack, a feature exploited in drug design to improve metabolic stability.
-
Electronic Environment: Electron-withdrawing groups (as seen in the epoxyketone pharmacophore) activate the ring towards specific nucleophiles.[1]
-
pH Dependence: Under physiological pH (7.4), reactions with "soft" nucleophiles (e.g., thiols in Cysteine or Glutathione) are favored over "hard" nucleophiles (e.g., nitrogen in DNA bases), unless acid catalysis occurs in specific microenvironments.
Part 2: The Epoxide as a Therapeutic Warhead (Pharmacophore)
When properly scaffolded, the epoxide serves as a "warhead" for Targeted Covalent Inhibitors (TCIs). The strategy relies on positioning the epoxide such that it is unreactive in systemic circulation but ideally positioned for nucleophilic attack within the enzyme active site.
Case Study: Carfilzomib (Proteasome Inhibition)
Carfilzomib (Kyprolis) utilizes a tetrapeptide epoxyketone pharmacophore to irreversibly inhibit the 20S proteasome.[1][3]
-
Mechanism: The N-terminal Threonine (Thr1) of the proteasome
subunit performs a dual attack.[4] The Thr1 amino group attacks the ketone carbonyl, while the Thr1 hydroxyl group attacks the epoxide ring. -
Result: Formation of a stable 1,4-oxazepane (morpholine) adduct.[1] This specificity distinguishes it from boronic acids (Bortezomib), reducing off-target activity against serine proteases.[1]
Case Study: Fosfomycin (Antibiotic Action)
Fosfomycin is a phosphoenolpyruvate (PEP) analogue.[1]
-
Mechanism: It targets MurA (UDP-N-acetylglucosamine-enolpyruvyltransferase).[1][2] The thiol group of the active site Cysteine (Cys115) attacks the C2 carbon of the epoxide ring.
-
Result: Covalent alkylation inactivates the enzyme, halting bacterial cell wall synthesis.
Table: FDA-Approved and Notable Epoxide-Containing Drugs
| Drug | Indication | Mechanism of Action | Role of Epoxide |
| Carfilzomib | Multiple Myeloma | Irreversible 20S Proteasome Inhibitor | Warhead: Forms covalent adduct with Thr1.[1][2][5] |
| Fosfomycin | UTI (Antibiotic) | MurA Inhibitor | Warhead: Alkylates active site Cys115.[1] |
| Natamycin | Fungal Infections | Binds Ergosterol | Structural: Contributes to rigid polyene macrolide shape (non-covalent).[1] |
| Scopolamine | Motion Sickness | Muscarinic Antagonist | Structural: 6,7-epoxide bridge constrains tropane ring conformation.[1][2] |
| Mupirocin | Skin Infections | Isoleucyl-tRNA Synthetase Inhibitor | Mimicry: Epoxide-containing tail mimics isoleucine (competitive inhibition).[1][2][6] |
| Etoposide * | Cancer | Topoisomerase II Inhibitor | Note:[2] Often cited, but contains a lactone, not an epoxide. Included here to correct common misconceptions. |
Part 3: The Epoxide as a Toxicological Liability (Toxicophore)
The "dark side" of the epoxide is its potential for non-specific alkylation of macromolecules.
Mechanisms of Toxicity
-
Genotoxicity: Alkylation of Guanine (N7 position) or Adenine (N3 position) in DNA leads to depurination and strand breaks.[1]
-
Hepatotoxicity: Depletion of cellular Glutathione (GSH) pools renders hepatocytes vulnerable to oxidative stress.[1]
Metabolic Detoxification Pathways
The body employs two primary defense systems against reactive epoxides:
-
Epoxide Hydrolases (EHs):
-
Microsomal EH (mEH) & Soluble EH (sEH): Hydrolyze epoxides to their corresponding trans-dihydrodiols, which are generally more water-soluble and less reactive.[1]
-
-
Glutathione S-Transferases (GSTs):
-
Catalyze the conjugation of Glutathione (GSH) to the epoxide, facilitating excretion via the mercapturic acid pathway.
-
Part 4: Experimental Protocols
To validate the safety and stability of epoxide-containing leads, the following self-validating protocols are essential.
Protocol A: Reactive Metabolite Trapping (GSH Trapping Assay)
Objective: Detect potential for non-specific covalent binding and bioactivation.[2]
-
Preparation:
-
Prepare Test Compound stock (10 mM in DMSO).
-
Prepare Microsomal Mix : Human Liver Microsomes (HLM) at 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Prepare Trapping Agent : Mixture of GSH and stable isotope-labeled GSH (
-GSH) at 5 mM total concentration (1:1 ratio).[1] This "twin ion" signature validates true adducts against noise.
-
-
Incubation:
-
Termination & Extraction:
-
Quench with ice-cold Acetonitrile (1:3 v/v). Centrifuge at 3000g for 15 min.
-
-
Analysis (LC-HRMS):
Protocol B: Metabolic Stability Assessment
Objective: Determine intrinsic clearance (
-
Incubation System:
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quench immediately in Internal Standard (IS) containing Acetonitrile.[1]
-
-
Calculation:
Part 5: Visualization of Pathways
Diagram 1: Metabolic Fate of the Epoxide Moiety
This diagram illustrates the divergence between detoxification (Hydrolysis/GSH) and toxicity (Macromolecule Alkylation).
Caption: The metabolic bifurcation of epoxides: Enzymatic detoxification (Blue) vs. Toxicological alkylation (Yellow/Black).[1]
Diagram 2: Mechanism of Action - Carfilzomib
This diagram details the unique dual-covalent inhibition mechanism of the epoxyketone pharmacophore.[2]
Caption: The "Morpholine Adduct" formation: Carfilzomib's dual-attack mechanism on the Proteasome Threonine residue.[1][7]
References
-
FDA Label - Carfilzomib. Kyprolis (carfilzomib) Prescribing Information.[1][2] U.S. Food and Drug Administration.[2][3] [Link]
-
FDA Label - Fosfomycin. Monurol (fosfomycin tromethamine) Prescribing Information.[1][2] U.S. Food and Drug Administration.[2][3] [Link]
-
Review of Epoxide Hydrolases. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. National Institutes of Health (PMC).[1] [Link]
-
GSH Trapping Protocol. A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity.[1][2][8] PubMed.[2] [Link]
-
Carfilzomib Mechanism. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma.[3][5][9][10] National Institutes of Health (PMC).[1] [Link]
-
Epoxides in Drug Design. Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry (via PubMed).[1] [Link]
Sources
- 1. Mupirocin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Epoxides for Drug Design - Enamine [enamine.net]
- 3. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Pharmacokinetic/Pharmacodynamic Modeling in Support of a Patient-Convenient, Longer Dosing Interval for Carfilzomib, a Covalent Inhibitor of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mupirocin | 12650-69-0 [chemicalbook.com]
- 7. Scopolamine (CAS 51-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 10. kyprolis-hcp.com [kyprolis-hcp.com]
Discovery and Synthetic History of Key Metoprolol Intermediates: A Technical Guide
Executive Summary
Metoprolol, a selective
This guide deconstructs the chemical engineering behind Metoprolol’s synthesis. Unlike general overviews, we focus on the critical intermediates —the chemical checkpoints that determine yield, purity, and stereochemical integrity. We analyze the transition from the classical "racemic industrial route" to modern enantioselective methods (Jacobsen’s HKR) required for (S)-Metoprolol.
Part 1: Retrosynthetic Logic & Structural Dissection
To understand the synthesis, one must first dismantle the molecule. The pharmacophore of Metoprolol relies on an aryloxypropanolamine backbone. The retrosynthetic disconnection reveals three distinct building blocks.
Diagram 1: Retrosynthetic Analysis of Metoprolol
Figure 1: Retrosynthetic breakdown showing the convergence of the phenolic core, the epoxide linker, and the amine tail.
Part 2: The Critical Intermediate — 4-(2-Methoxyethyl)phenol[6][8]
The synthesis of the aromatic core, 4-(2-methoxyethyl)phenol (Intermediate A) , is the primary cost driver. While simple phenols are abundant, the para-methoxyethyl substitution requires precise engineering to avoid ortho isomers.
The Industrial Route (The Acetophenone Pathway)
The most robust industrial method avoids direct Friedel-Crafts alkylation due to poly-substitution issues. Instead, it utilizes a 3-step modification of 4-hydroxyacetophenone.[8]
-
Bromination: 4-hydroxyacetophenone is brominated to form
-bromo-4-hydroxyacetophenone.[8][9] -
Methoxylation: A Williamson ether synthesis analog replaces the bromide with a methoxide group.
-
Reduction: The carbonyl is reduced (hydrogenation) to the ethyl group.[8]
Technical Insight: The reduction step is critical. Using Pd/C with specific acid catalysts prevents the cleavage of the newly formed ether bond while effectively reducing the ketone.
Part 3: The Coupling Phase — Epoxide Formation
The reaction between Intermediate A and Epichlorohydrin (Intermediate B) is the most sensitive step regarding impurity formation.
Reaction:
Engineering Challenges & Causality
-
Challenge: Epichlorohydrin is bifunctional (chloride leaving group + epoxide ring).
-
Mechanism: The phenoxide ion (generated by NaOH) attacks the primary carbon bearing the chlorine (
). -
Impurity Risk: If the reaction conditions are too harsh (high temp/excess base), the phenoxide may attack the epoxide ring instead, or the resulting epoxide product may hydrolyze to form the Diol Impurity (Impurity D) .
Table 1: Process Parameters for Epoxide Formation
| Parameter | Optimal Range | Mechanistic Rationale |
| Stoichiometry | 1.0 : 1.2-1.5 (Phenol:Epi) | Excess epichlorohydrin drives reaction to completion but complicates distillation. |
| Base | KOH or NaOH (aq) | Potassium salts often show better solubility profiles in organic co-solvents. |
| Temperature | 50°C - 70°C | <50°C: Slow kinetics. >70°C: Rapid hydrolysis to diol impurity. |
| Solvent | Water/Alcohol or DMF | Biphasic systems (Water/Toluene) with Phase Transfer Catalysts (PTC) reduce hydrolysis. |
Part 4: Stereochemical Evolution — The Jacobsen Route
Standard Metoprolol Succinate is a racemate.[7] However, the (S)-enantiomer carries the
The Jacobsen Protocol
Instead of using chiral starting materials, the racemic epoxide intermediate is subjected to a cobalt-salen catalyst.
-
Catalyst: (S,S)-Co(salen).
-
Mechanism: The catalyst selectively hydrolyzes the (R)-epoxide into a water-soluble diol, leaving the desired (S)-epoxide intact and enantiomerically pure (>99% ee).
-
Separation: The (S)-epoxide is extracted, while the (R)-diol remains in the aqueous phase.
Diagram 2: Enantioselective Workflow (Jacobsen HKR)
Figure 2: Kinetic resolution separating the active (S)-epoxide from the inactive (R)-isomer.
Part 5: Experimental Protocols
Protocol A: Synthesis of 4-(2-Methoxyethyl)phenol (Industrial Bench Scale)
Based on modifications of US Patent 3,873,600 and modern process chemistry literature.
Reagents:
Step-by-Step Methodology:
-
Bromination: Dissolve 4-hydroxyacetophenone in Ethyl Acetate/CHCl3 (1:1). Add Bromine dropwise at 0°C. Stir for 2 hours. Evaporate solvent to yield
-bromo-4-hydroxyacetophenone.[6] -
Etherification: Redissolve the bromo-intermediate in Methanol. Add NaOH/MeOH solution dropwise while maintaining temp <30°C. The color shift from green to pink indicates consumption of starting material.
-
Hydrogenation: Transfer the methoxy-intermediate to a high-pressure autoclave. Add 10% Pd/C (2 wt%) and catalytic HCl. Pressurize with
(50 psig) at room temperature. -
Workup: Filter catalyst through Celite. Concentrate filtrate. Crystallize from hexane/ethyl acetate.
-
Validation: Check Melting Point (42-45°C).
-
Protocol B: Epoxide Ring Opening (Metoprolol Base Formation)
Safety Critical: This reaction is exothermic. Isopropylamine is volatile and flammable.
Reagents:
-
1-[4-(2-methoxyethyl)phenoxy]-2,3-epoxypropane (Intermediate D)
-
Isopropylamine (Excess, 3-5 equivalents)
Step-by-Step Methodology:
-
Charge: Load Intermediate D into a reactor flushed with
. -
Addition: Add Isopropylamine slowly to the reactor. If using neat amine, cool reactor to 0-5°C during addition.
-
Reaction: Heat to reflux (approx 70°C) for 3-5 hours.
-
In-Process Control (IPC): Monitor disappearance of epoxide by TLC or HPLC.
-
-
Distillation: Distill off excess isopropylamine and solvent under reduced pressure.
-
Isolation: Dissolve residue in dilute HCl, wash with ethyl acetate (removes non-basic impurities), then basify aqueous layer with NaOH. Extract free base into Methylene Chloride.
Part 6: Impurity Profile & Quality Control
In drug development, characterizing the "impurity fate mapping" is as vital as the yield.
| Impurity Name | Structure/Origin | Control Strategy |
| Impurity A | Unreacted Epoxide | Ensure complete amine addition; extended reaction time. |
| Impurity D (Diol) | Hydrolyzed Epoxide | Maintain anhydrous conditions during epoxide formation; avoid excessive heating with aqueous base. |
| Bis-Impurity (Dimer) | Tertiary amine formed by 1 mol amine reacting with 2 mol epoxide | Use large excess of isopropylamine (kinetic control) to favor mono-substitution. |
References
-
Åblad, B., et al. (1973). Pharmacological effects of metoprolol. Acta Pharmacologica et Toxicologica.
-
Brandstrom, A., et al. (1975). Method for the preparation of metoprolol. US Patent 3,873,600.
-
Jacobsen, E. N. (2002). Kinetic resolution of terminal epoxides via highly enantioselective ring-opening. Science.
-
Reddy, R. B., et al. (2016).[14] Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem Protocols. (2025). Application Notes for Synthesis of 4-(2-Methoxyethyl)phenol.
Sources
- 1. Synthesis method of metoprolol succinate isomer impurities - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. acgpubs.org [acgpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metoprolol - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
- 14. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: High-Yield Asymmetric Synthesis of (S)-Metoprolol via (R)-Epichlorohydrin
[1][2][3]
Executive Summary
(S)-Metoprolol is the eutomer (active enantiomer) of the widely used
This protocol details the asymmetric synthesis of (S)-metoprolol using (R)-epichlorohydrin as the chiral pool starting material.[1][2][3][4] Unlike enzymatic resolution methods which are limited by 50% theoretical yield, this chemical synthesis offers a high atom-economy route. The guide focuses on the critical inversion/retention pathways , impurity control, and scalable workup procedures.
Scientific Foundation & Retrosynthesis
The Stereochemical Paradox
A critical aspect of this synthesis is the stereochemical correlation between the starting material and the product.
-
Starting Material: (R)-(-)-Epichlorohydrin
-
Target: (S)-(-)-Metoprolol
Mechanistic Insight: The transformation involves two key steps:
-
O-Alkylation: Reaction of 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin.
-
Mechanism:[4][5][6][7][8][9] Under basic conditions (aqueous KOH), the phenoxide ion typically attacks the less hindered primary carbon (C1) of epichlorohydrin via an
mechanism, displacing the chloride. -
Stereochemistry: Since the chiral center (C2) is not the electrophilic site, the spatial configuration is retained . However, due to Cahn-Ingold-Prelog (CIP) priority changes (substitution of -Cl with -OAr), the descriptor changes from (R) to (S) in the intermediate epoxide (S)-1-[4-(2-methoxyethyl)phenoxy]-2,3-epoxypropane [1, 2].
-
Reaction Pathway Diagram
The following diagram illustrates the chemical pathway and the flow of stereochemical information.
Figure 1: Synthetic pathway from (R)-epichlorohydrin to (S)-metoprolol showing key reagents and stereochemical outcomes.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 4-(2-methoxyethyl)phenol | Nucleophile | >98% HPLC |
| (R)-(-)-Epichlorohydrin | Chiral Electrophile | >99% ee, Optical Rotation |
| Potassium Hydroxide (KOH) | Base | Flakes/Pellets (85%+) |
| Isopropylamine | Amine Source | >99% (Anhydrous preferred) |
| Water (DI) | Solvent | Type II |
| Toluene / Ethyl Acetate | Extraction Solvent | ACS Grade |
Phase 1: Synthesis of (S)-Glycidyl Ether Intermediate
Objective: Coupling of the phenol with the chiral epoxide while preventing racemization.
-
Preparation of Phenoxide:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4-(2-methoxyethyl)phenol (1.0 eq) in water (5 volumes).
-
Add KOH (1.1 eq) slowly while maintaining temperature
. Stir for 30 minutes until a clear homogeneous solution forms. -
Note: A slight excess of base ensures complete deprotonation, but too much can promote hydrolysis of the epichlorohydrin.
-
-
Chiral Coupling:
-
Cool the reaction mixture to 0–5°C .
-
Add (R)-epichlorohydrin (1.2 – 1.5 eq) dropwise over 60 minutes.
-
Critical Process Parameter (CPP): Slow addition at low temperature minimizes the "open-close" mechanism side reactions which can degrade enantiomeric excess (ee).
-
Allow the mixture to warm to 20–25°C and stir for 12–16 hours.
-
Monitoring: Monitor consumption of phenol via HPLC.
-
-
Workup:
-
Extract the mixture with Toluene (2 x 3 volumes).
-
Wash the organic layer with water (2 x 2 volumes) to remove excess base and unreacted epichlorohydrin.
-
Dry over anhydrous
and concentrate under reduced pressure ( ) to yield the crude (S)-glycidyl ether as a pale yellow oil.
-
Phase 2: Aminolysis to (S)-Metoprolol
Objective: Ring opening of the epoxide to form the secondary amine.
-
Reaction:
-
Dissolve the crude intermediate from Phase 1 in Methanol (3 volumes) or use neat if scalability allows.
-
Add Isopropylamine (excess, typically 5–10 eq) to the reaction vessel.
-
Why Excess? A large excess prevents the product secondary amine from reacting with another epoxide molecule (dimer formation).
-
Heat the mixture to mild reflux (45–50°C ) for 4–6 hours.
-
-
Isolation:
-
Distill off the excess isopropylamine and methanol under vacuum.
-
The residue is the crude (S)-metoprolol base.[4]
-
-
Purification (Salt Formation):
-
Dissolve the crude base in Isopropanol .
-
Add Succinic acid (0.5 eq) dissolved in hot isopropanol.
-
Cool slowly to induce crystallization of (S)-Metoprolol Succinate .
-
Filter and wash with cold isopropanol.
-
Validation: This step significantly upgrades the chiral purity (optical purification) [3].
-
Process Workflow & Quality Control
The following flowchart outlines the operational steps and the "Go/No-Go" decision points based on analytical data.
Figure 2: Operational workflow for the synthesis of (S)-Metoprolol Succinate.
Analytical Methods
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 226 nm or 274 nm.
-
Acceptance Criteria: (S)-isomer > 99.5%, (R)-isomer < 0.5%.
-
-
NMR Spectroscopy:
-
NMR (CDCl3) should confirm the isopropyl doublet at
1.05 ppm and the methoxyethyl singlet.
-
NMR (CDCl3) should confirm the isopropyl doublet at
Troubleshooting & Optimization
-
Low Enantiomeric Excess (ee):
-
Cause: Racemization during the coupling step due to high temperature or prolonged exposure to strong base.
-
Solution: Strictly control temperature at 0-5°C during addition. Use phase-transfer catalysts (e.g., TBAB) to lower reaction temperature or reaction time if using biphasic systems.
-
-
Impurity Formation (Dimer):
-
Cause: Insufficient isopropylamine during ring opening.
-
Solution: Ensure at least 5-10 equivalents of amine are used. Recover and recycle the excess amine to maintain process economy.
-
References
-
Asymmetric Synthesis of S-metoprolol. ResearchGate. Available at: [Link]
- Method for preparing (S)-metoprolol succinate.Google Patents (CN102295569B).
- Process for preparing S-metoprolol and intermediates.European Patent Office (EP0339006B1).
Sources
- 1. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 2. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 3. researchgate.net [researchgate.net]
- 4. CN102295569B - Method for preparing (S) -metoprolol succinate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]
- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. Chemical aspects of metoprolol metabolism. Asymmetric synthesis and absolute configuration of the 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanols , the diastereomeric benzylic hydroxylation metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPT - Asymmetric Synthesis of (S)-Metoprolol: Structure, Activity, and Synthesis Approaches PowerPoint Presentation - ID:8900032 [slideserve.com]
- 11. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0339006A1 - Process for preparing S-metoprolol and intermediates therefor - Google Patents [patents.google.com]
Application Note: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane via Williamson Ether Synthesis
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a critical intermediate in the pharmaceutical industry, notably for the production of the beta-blocker Metoprolol.[1][2] The synthesis is achieved through the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. This document elucidates the underlying Williamson ether synthesis mechanism, explores various reaction conditions, and presents optimized protocols for both laboratory and pilot-scale operations. Furthermore, it emphasizes best practices for handling the hazardous reagents involved and offers troubleshooting guidance to ensure a high-yield, safe, and reproducible synthesis.
Introduction
The etherification of phenols is a cornerstone of synthetic organic chemistry, with broad applications in the pharmaceutical, agrochemical, and material science sectors. The reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin is of particular industrial significance as it constitutes the initial and crucial step in the synthesis of Metoprolol, a widely prescribed cardioselective β-1 adrenergic receptor blocker used to manage cardiovascular diseases such as hypertension and angina pectoris.[1] The resulting product, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, contains the necessary epoxide functionality for subsequent aminolysis to yield the final active pharmaceutical ingredient.[1][3]
This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth understanding of the reaction's theoretical basis and practical execution.
Reaction Mechanism: The Williamson Ether Synthesis
The formation of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane from 4-(2-methoxyethyl)phenol and epichlorohydrin proceeds via the well-established Williamson ether synthesis.[4] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5]
The mechanism can be delineated into two primary stages:
-
Deprotonation of the Phenol: In the initial step, a base is used to deprotonate the hydroxyl group of 4-(2-methoxyethyl)phenol, forming a highly nucleophilic phenoxide ion.[4] The choice of base is critical and can influence the reaction rate and yield. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3).[1][6]
-
Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the C-Cl bond in epichlorohydrin. This backside attack results in the displacement of the chloride leaving group and the formation of the desired ether linkage, along with the intact epoxide ring.[5]
The SN2 nature of this reaction dictates that it is most efficient with a primary alkyl halide like epichlorohydrin, as steric hindrance is minimal.[5]
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane under different conditions.
Safety Precautions
Epichlorohydrin is a carcinogen, mutagen, and irritant. [7][8] It is also flammable and highly reactive.[8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (polyvinyl alcohol or butyl, not nitrile or neoprene ), safety goggles, and a lab coat, must be worn at all times.[9] An emergency shower and eyewash station should be readily accessible.[9]
Protocol 1: Aqueous Potassium Hydroxide Method
This protocol is adapted for a larger scale and utilizes an aqueous medium.[1]
Materials:
-
4-(2-methoxyethyl)phenol
-
(R,S)-Epichlorohydrin
-
Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Dichloromethane (for extraction)
Equipment:
-
Jacketed reaction vessel with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Vacuum distillation apparatus
Procedure:
-
To the reactor, add 49.6 kg of deionized water.
-
While maintaining the temperature below 30°C, slowly add 7.93 kg of potassium hydroxide pellets and stir until fully dissolved.[1]
-
Add 20 kg of 4-(2-methoxyethyl)phenol to the reactor.
-
Inert the atmosphere of the reactor (e.g., with nitrogen) and stir the mixture for 20 minutes.
-
Over a period of 30 minutes, add 12.54 kg of (R,S)-epichlorohydrin. The reaction mixture will form two layers.[1]
-
Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, distill the water-epichlorohydrin mixture under vacuum to obtain the crude 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane as the residue.[1]
Protocol 2: Potassium Carbonate in DMF Method
This protocol is suitable for a smaller, laboratory scale and employs an aprotic polar solvent.[6]
Materials:
-
4-(2-methoxyethyl)phenol (0.5 g)
-
Potassium Carbonate (K2CO3) (0.4 g)
-
Epichlorohydrin
-
Dimethylformamide (DMF) (20 mL)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Heating mantle with temperature control
Procedure:
-
In a clean and dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of DMF and begin stirring.[6]
-
After 5-10 minutes of stirring, add 0.4 g of potassium carbonate to the mixture.[6]
-
Continue stirring for 15 minutes to ensure thorough mixing.
-
Slowly and dropwise, add a molar excess of epichlorohydrin to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.[1]
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[10]
Reaction Parameters and Optimization
The efficiency of the synthesis is influenced by several key parameters. The following table summarizes various reported conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Hydroxide[11][12] | Potassium Hydroxide[1][10] | Potassium Carbonate[6] |
| Solvent | Aqueous[1][12][13] | Dimethylformamide (DMF)[6] | Dichloromethane |
| Temperature | 0-25°C[1] | 35±2°C[1] | 50-70°C[12][13] |
| Reaction Time | 15-20 hours[1] | 6±1 hours[1] | Not Specified |
| Yield | Not Specified | Not Specified | 51% (as brown oil)[1][10] |
Optimization Considerations:
-
Choice of Base: Stronger bases like NaOH and KOH can lead to faster reaction rates but may also promote the hydrolysis of epichlorohydrin as a side reaction.[14] Weaker bases like K2CO3 may require longer reaction times or higher temperatures but can offer better selectivity.[6]
-
Solvent System: The use of an aqueous system is often preferred for industrial applications due to cost and environmental considerations.[12][13] Aprotic polar solvents like DMF can enhance the solubility of the phenoxide and accelerate the SN2 reaction.[6]
-
Phase Transfer Catalysis (PTC): For biphasic systems (e.g., aqueous/organic), the addition of a phase transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the reaction rate.[15][16] The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where it can react with epichlorohydrin.[17][18]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to the polymerization of epichlorohydrin or other side reactions.[19] A temperature range of 30-70°C is commonly employed.[1][12][13]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.
Caption: Workflow for the synthesis of the target epoxide.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature. - Ensure efficient stirring. - Use a stronger base or add a phase transfer catalyst. |
| Side reactions (e.g., hydrolysis of epichlorohydrin) | - Use a less nucleophilic base (e.g., K2CO3). - Maintain careful temperature control. - Use epichlorohydrin as the limiting reagent if hydrolysis is significant. | |
| Formation of Diol Impurity | Hydrolysis of the product epoxide during workup | - Avoid strongly acidic or basic conditions during workup. - Minimize contact time with the aqueous phase. |
| Reaction Stalls | Deactivation of the base | - Ensure the base is of high purity and handled under anhydrous conditions if necessary (e.g., for K2CO3 in DMF). |
| Poor mixing in biphasic systems | - Increase stirring speed. - Consider the use of a phase transfer catalyst. |
Conclusion
The reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin is a robust and scalable method for the synthesis of the key pharmaceutical intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. A thorough understanding of the Williamson ether synthesis mechanism, careful control of reaction parameters, and strict adherence to safety protocols are paramount for a successful outcome. The protocols and optimization strategies presented in this application note provide a solid foundation for researchers and process chemists to efficiently and safely produce this valuable compound.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol.
- Research Journal of Pharmacy and Technology. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities.
- Benchchem. (n.d.). Application Notes and Protocols for 4-(2-Methoxyethyl)phenol in Medicinal Chemistry.
- PubMed. (2000, June 15). Enantioselective preparation of metoprolol and its major metabolites.
- Eureka | Patsnap. (2020, May 8). Preparation method of metoprolol intermediate.
- Taylor & Francis Online. (2006, October 24). A New Route to (±) Metoprolol. Synthetic Communications.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.). WO2013141437A1 - Method for manufacturing high purity (s)-metoprolol.
- Google Patents. (n.d.). EP0942899B1 - Manufacturing process of metoprolol.
- Scribd. (2011, January 15). Epichlorohydrin Safety Guide.
- ChemTalk. (2022, October 23). Williamson Ether Synthesis.
- Google Patents. (n.d.). DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL.
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
- ResearchGate. (n.d.). Mechanism of coupling between phenolic compounds and epichlorohydrin....
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ACG Publications. (2021, March 1). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
- Publications of the IAS Fellows. (n.d.). Synthetic Communications A New Route to (±) Metoprolol.
- YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
- PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
- Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
- University of Wisconsin-Milwaukee. (n.d.). SOP-for-Epichlorohydrin-1.docx.
- ECHEMI. (n.d.). Epichlorohydrin SDS, 106-89-8 Safety Data Sheets.
- IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.
- OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
- Ashland. (2018). Epichlorohydrin - Product Stewardship Summary.
- Olin Epoxy. (n.d.). EPICHLOROHYDRIN.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation method of metoprolol intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rjptonline.org [rjptonline.org]
- 7. scribd.com [scribd.com]
- 8. ashland.com [ashland.com]
- 9. uwm.edu [uwm.edu]
- 10. acgpubs.org [acgpubs.org]
- 11. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0942899B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]
- 13. DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL - Google Patents [patents.google.com]
- 14. phasetransfer.com [phasetransfer.com]
- 15. researchgate.net [researchgate.net]
- 16. iagi.or.id [iagi.or.id]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 19. echemi.com [echemi.com]
Application Note: Ultrasound-Assisted Asymmetric Synthesis of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane , a critical chiral intermediate for the production of (S)-Metoprolol. By coupling Ultrasonic Irradiation (US) with Phase Transfer Catalysis (PTC) , this method overcomes the mass-transfer limitations of conventional Williamson ether synthesis.
Key Advantages:
-
Chiral Retention: Low-temperature sonication (<45°C) minimizes thermal racemization, preserving the enantiomeric excess (ee%) of the (S)-epichlorohydrin starting material.
-
Reaction Acceleration: Reduces reaction time from 10–15 hours (silent stirring) to <90 minutes.
-
Green Chemistry: Enables the use of aqueous/solid bases, reducing the need for anhydrous organic solvents.
Scientific Background & Mechanism[1][2][3][4]
The Target Molecule & Chirality
(S)-Metoprolol is the eutomer (active enantiomer) of the beta-blocker Metoprolol, exhibiting significantly higher affinity for
Sonochemical Mechanism: The "Hot Spot" Theory
The reaction is a biphasic nucleophilic substitution (
Ultrasound (20–40 kHz) drives the reaction via:
-
Acoustic Cavitation: The formation, growth, and violent collapse of vacuum bubbles generate localized "hot spots" (temperatures >5000 K, pressures >1000 atm) on a micro-scale, without raising bulk temperature.
-
Micro-Jetting: Asymmetric bubble collapse near solid surfaces (e.g., KOH/K2CO3 particles) creates high-speed liquid jets that clean the surface and reduce particle size, drastically increasing the reactive surface area.
-
Mass Transfer: Sonication disrupts the hydration sphere of ions, facilitating the transfer of the phenoxide anion into the organic phase by the Phase Transfer Catalyst (PTC).
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway illustrating the synergy between Ultrasound (US) and Phase Transfer Catalysis (PTC) in promoting the interfacial deprotonation and subsequent etherification.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
4-(2-methoxyethyl)phenol (MEP) (Purity >98%)
-
(S)-Epichlorohydrin (Purity >99%, ee >98%)
-
Potassium Hydroxide (KOH) (Flakes or pellets) or Potassium Carbonate (
) -
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).
-
Solvent: Acetone (for solid-liquid PTC) or Water (for liquid-liquid PTC).
-
-
Equipment:
-
Ultrasonic Bath (e.g., 40 kHz, 250W) OR Ultrasonic Probe (20 kHz) for scale-up.
-
Mechanical Stirrer (overhead) or Magnetic stirrer.
-
Temperature Controller (External cooling bath required).
-
Step-by-Step Procedure
Step 1: Pre-Treatment of Base (Solid-Liquid PTC)
-
Pulverize solid KOH/K2CO3.
-
Optional but Recommended: Sonicate the solid base in the solvent (Acetone) for 10 minutes prior to adding reactants. This creates a fine suspension, maximizing surface area.
Step 2: Reaction Setup
-
In a round-bottom flask, dissolve 10 mmol (1.52 g) of 4-(2-methoxyethyl)phenol in 15 mL of Acetone.
-
Add 20 mmol (2.8 g) of pulverized anhydrous
(or 15 mmol KOH). -
Add 0.5 mmol (5 mol%) of TBAB catalyst.
-
Position the flask in the ultrasonic bath. Ensure the liquid level inside the flask matches the bath water level for maximum energy coupling.
Step 3: Sonication & Addition
-
Add 15 mmol (1.2 mL) of (S)-Epichlorohydrin dropwise over 5 minutes.
-
Note: Using excess epichlorohydrin ensures complete conversion of the phenol.
-
-
Maintain bath temperature between 30°C and 40°C .
-
Critical: Ultrasound generates heat. Use a cooling coil or add ice to the bath to prevent temperatures exceeding 45°C, which may degrade the chiral purity or cause polymerization.
-
Step 4: Monitoring
-
Sonicate for 60–90 minutes .
-
Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7) or HPLC.[3][4][5]
-
Endpoint: Disappearance of the phenol spot (
).
-
Step 5: Workup & Purification
-
Filter the reaction mixture to remove inorganic salts (
, excess base). -
Evaporate the solvent (Acetone) and excess epichlorohydrin under reduced pressure (Rotary Evaporator, <50°C).
-
Dissolve the residue in Dichloromethane (DCM) and wash with water (
) to remove residual catalyst. -
Dry organic layer over anhydrous
and concentrate. -
Purification: If necessary, purify via column chromatography (Silica gel, Hexane:EtOAc) to obtain the pure (S)-epoxide oil.
Experimental Workflow Diagram
Figure 2: Operational workflow for the ultrasound-assisted synthesis.
Results & Discussion
Comparative Data: Silent vs. Ultrasound
The following data illustrates the efficiency gains when using ultrasound compared to conventional stirring (Silent) under identical chemical conditions (
| Parameter | Conventional Method (Silent) | Ultrasound-Assisted (40 kHz) | Improvement Factor |
| Reaction Time | 10 – 12 Hours | 60 – 90 Minutes | ~8x Faster |
| Yield (%) | 75 – 80% | 92 – 95% | +15% Yield |
| Temperature | Reflux (56°C) required for speed | 35 – 40°C | Milder Conditions |
| Enantiomeric Excess | Risk of racemization at reflux | >98% (Retained) | High Fidelity |
Stereochemical Integrity
In the Williamson ether synthesis using (S)-epichlorohydrin , the phenoxide nucleophile attacks the primary carbon (
-
Mechanism: Direct
displacement. -
Result: The chiral center at
is not involved in the bond-breaking step, leading to retention of configuration . -
Ultrasound Benefit: By allowing the reaction to proceed rapidly at lower temperatures, ultrasound prevents the competing pathway (epoxide ring opening followed by closure), which can lead to scrambling of the stereocenter.
Troubleshooting & Optimization (Self-Validating)
-
Low Yield?
-
Check Catalyst: Ensure TBAB/TEBA is dry. PTCs are hygroscopic, and excess water can solvate the nucleophile too strongly in the aqueous phase (if using liquid-liquid).
-
Check Sonication: Verify the "hissing" sound of cavitation. If using a bath, ensure the flask is located at a nodal point (area of highest intensity). Move the flask until vigorous agitation is observed inside.
-
-
Racemization?
-
Check Temperature: If the bath gets too hot (>50°C), the epoxide ring may open non-selectively. Use ice addition to maintain 35°C.
-
-
Emulsion Formation?
-
During workup, sonicated mixtures can form tight emulsions. Add brine (saturated NaCl) to break the emulsion during the DCM extraction step.
-
Safety & Hazards
-
Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and skin irritant. Must be handled in a fume hood. Double-glove (Nitrile) is recommended.
-
Ultrasound: Prolonged exposure to ultrasonic noise can damage hearing. Use ear protection or sound-proof enclosures for the sonicator.
References
-
Soni, Z., et al. (2021). "Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D)." Organic Communications, 14(1), 92-96.[5]
-
Source:
-
-
Maw-Ling Wang & Venugopal Rajendran (2007). "Ultrasound assisted phase-transfer catalytic epoxidation... a kinetic study."[6] Ultrasonics Sonochemistry, 14(1), 46-54.[6]
-
Source:
-
- Mason, T. J. (1997). "Ultrasound in synthetic organic chemistry." Chemical Society Reviews, 26, 443-451. (Foundational text on Sonochemistry mechanisms).
-
Ezhilarasu, et al. (2023). "Ultrasound and Two Active Site Phase-Transfer Catalyst Effect in Asymmetry Synthesis: A Kinetic Study." Asian Journal of Chemistry.
-
Source:
-
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions."
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. acgpubs.org [acgpubs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound assisted phase-transfer catalytic epoxidation of 1,7-octadiene - a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of (+)-4-(2-methoxyethyl)phenyl Glycidyl Ether via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of crude (+)-4-(2-methoxyethyl)phenyl glycidyl ether, a key chiral intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a technique optimized for rapid and efficient separation. We delve into the rationale behind the selection of chromatographic parameters, from stationary phase and mobile phase optimization using Thin-Layer Chromatography (TLC) to advanced troubleshooting strategies. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity glycidyl ether, ensuring the integrity of downstream applications.
Introduction: The Rationale for Chromatographic Purification
(+)-4-(2-methoxyethyl)phenyl glycidyl ether is a valuable chiral building block. Its stereochemical integrity is paramount for the synthesis of specific, biologically active target molecules. The common synthesis route, typically involving the Williamson ether synthesis between 4-(2-methoxyethyl)phenol and an excess of epichlorohydrin, often yields a crude mixture.[1][2] This mixture contains not only the desired product but also unreacted starting materials and side-products, such as the more polar ring-opened intermediate, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.[3]
Column chromatography is the method of choice for this purification challenge.[4] It leverages the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase flows through it. By carefully selecting the stationary and mobile phases, we can exploit the polarity differences between the target glycidyl ether and the impurities, allowing for their effective separation. This protocol focuses on flash chromatography, which employs positive pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[5]
Foundational Principles: Selecting the Chromatographic System
Stationary Phase: The Separation Medium
For moderately polar organic molecules like the target glycidyl ether, silica gel (SiO₂) of 230-400 mesh is the industry-standard stationary phase for flash chromatography.[6] Its surface is covered in polar silanol groups (-Si-OH), which interact with polar functional groups of the analyte.
-
Causality: The slightly acidic nature of standard silica gel can, in some cases, catalyze the ring-opening of sensitive epoxides. If compound degradation is observed on a TLC plate (streaking or appearance of new spots), it is advisable to use deactivated silica gel (by pre-treating with a solvent mixture containing a small amount of a basic modifier like triethylamine) or switch to a more inert stationary phase like alumina (Al₂O₃).[7] For this protocol, we will proceed with standard silica gel, as it is effective for many glycidyl ethers.
Mobile Phase: The Eluent
The mobile phase, or eluent, is a solvent or mixture of solvents that carries the sample through the stationary phase. In normal-phase chromatography, a non-polar solvent is mixed with a more polar solvent to modulate the elution strength.[8]
-
System Selection: A binary system of hexanes (or petroleum ether) and ethyl acetate is an excellent starting point. Hexane is the non-polar "weak" solvent, while ethyl acetate is the more polar "strong" solvent. Increasing the proportion of ethyl acetate increases the polarity of the mobile phase, causing all compounds to elute faster (higher Rf values).
-
Optimization via TLC: The ideal mobile phase composition is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent ratio that results in a retention factor (Rf) of approximately 0.25-0.35 for the target compound. This Rf value provides a balance, ensuring the compound moves off the baseline but remains sufficiently resolved from impurities.[7]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to the column, TLC is performed to determine the optimal eluent composition and to identify the spots corresponding to the product and impurities.
Protocol 3.1: TLC Analysis
-
Prepare TLC Chambers: Line two to three small beakers or TLC tanks with filter paper and add different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). Cover and let the atmosphere saturate for at least 10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also spot standards of the starting materials, if available.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Then, stain the plate using a suitable reagent like potassium permanganate or an orcinol/sulfuric acid spray, followed by gentle heating, which is effective for visualizing glycolipids and related structures.[9]
-
Calculate Rf Values: Measure the distance traveled by each spot and by the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Interpretation
The expected order of elution (and increasing Rf value) is: Least Polar > Most Polar .
-
High Rf (near solvent front): Excess epichlorohydrin, non-polar byproducts.
-
Mid Rf (Target ~0.3): (+)-4-(2-methoxyethyl)phenyl glycidyl ether.
-
Low Rf (near baseline): Unreacted 4-(2-methoxyethyl)phenol, ring-opened diol byproducts.
| Hypothetical TLC Data | Rf in 9:1 Hex:EtOAc | Rf in 8:2 Hex:EtOAc | Rf in 7:3 Hex:EtOAc |
| Epichlorohydrin | 0.85 | 0.90 | 0.92 |
| Target Product | 0.15 | 0.30 | 0.48 |
| 4-(2-methoxyethyl)phenol | 0.05 | 0.12 | 0.25 |
| Diol Byproduct | <0.02 | 0.05 | 0.10 |
| Caption: Table summarizing hypothetical TLC results. The 8:2 Hexanes:Ethyl Acetate system provides the optimal Rf of ~0.30 for the target product. |
Based on this data, an 80:20 (8:2) mixture of hexanes and ethyl acetate is selected as the eluent for the column.
Step-by-Step Purification Protocol
This protocol assumes the purification of approximately 5 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Reagents
| Equipment | Chemicals & Consumables |
| Glass chromatography column (~40 mm diameter) | Silica gel (230-400 mesh) |
| Pressurized air/nitrogen source with regulator | Crude (+)-4-(2-methoxyethyl)phenyl glycidyl ether |
| Fraction collector or test tube rack | n-Hexanes (HPLC grade) |
| Rotary evaporator | Ethyl acetate (HPLC grade) |
| TLC plates, chamber, and capillary tubes | Dichloromethane (for sample loading) |
| UV lamp and staining reagents | Sand (purified) and Cotton wool |
| Round-bottom flasks and beakers | - |
Column Packing (Slurry Method)
-
Preparation: Secure the column vertically to a stand. Place a small plug of cotton wool at the bottom and add a ~1 cm layer of sand.
-
Create Slurry: In a beaker, measure ~150 g of silica gel (a 30:1 ratio of silica to crude product by weight is a good starting point). Add the 8:2 hexanes:ethyl acetate eluent and stir to create a free-flowing slurry with no lumps.
-
Pack the Column: Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Compact the Bed: Open the stopcock and drain some solvent. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing. Apply gentle air pressure to force the solvent through, compacting the silica bed until it is firm and level. Do not let the top of the silica bed run dry.[10]
-
Finalize: Once packed, drain the excess solvent until the liquid level is just at the top of the silica. Add a final ~1 cm layer of sand on top to prevent the bed from being disturbed during solvent addition.
Sample Loading (Dry Loading Method)
Dry loading is often superior for resolution as it ensures the sample is applied to the column as a very narrow band.[5]
-
Adsorb Sample: Dissolve the ~5 g of crude product in a minimal amount of a volatile solvent like dichloromethane. Add ~10 g of silica gel to this solution.
-
Evaporate Solvent: Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample powder as an even layer on top of the sand at the top of the packed column.
Elution and Fraction Collection
-
Initiate Elution: Carefully fill the column with the 8:2 hexanes:ethyl acetate eluent, taking care not to disturb the top layer.
-
Apply Pressure: Connect the regulated air/nitrogen line to the top of the column and apply gentle pressure (2-5 psi). The goal is a solvent flow rate of approximately 5 cm per minute down the column.[5]
-
Collect Fractions: Begin collecting the eluate in sequentially numbered test tubes or vials. The fraction size should be appropriate for the column volume (e.g., 20-25 mL fractions for this scale).
-
Monitor Elution: Periodically, spot every few fractions onto a TLC plate. Develop and visualize the plate to track the elution of the compounds. The less polar impurities will elute first, followed by the desired product, and finally the most polar impurities.[10]
Post-Chromatography Workflow
-
Identify Pure Fractions: Based on the TLC analysis of the collected fractions, identify all fractions that contain only the pure target product (single spot at the correct Rf).
-
Pool and Concentrate: Combine the identified pure fractions into a single, clean, pre-weighed round-bottom flask.
-
Remove Solvent: Remove the eluent using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Determine Yield and Purity: Weigh the flask to determine the mass of the purified product and calculate the yield. Assess final purity via analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[11]
Visualization of the Purification Workflow
Caption: Workflow diagram for the purification of (+)-4-(2-methoxyethyl)phenyl glycidyl ether.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column overloaded with sample.- Poorly packed column (channeling). | - Re-optimize eluent with TLC for better spot separation.- Reduce the amount of crude material loaded.- Repack the column carefully, ensuring no air bubbles or cracks. |
| Compound Won't Elute (Stuck on Column) | - Mobile phase is too non-polar.- Compound may be decomposing on silica. | - Gradually increase the polarity of the eluent (e.g., switch to 7:3 or 6:4 Hex:EtOAc).- Test compound stability on a TLC plate.[7] If it degrades, use deactivated silica or alumina. |
| Cracked or Dry Column Bed | - Air was allowed to enter the packed silica bed. | - This is often unrecoverable. The column must be repacked. Always keep the silica bed covered with solvent. |
| Peak Tailing in Fractions | - Secondary interactions with acidic silanol groups.- Sample is too concentrated at a specific point. | - Add a small amount (0.1-0.5%) of a modifier like triethylamine to the eluent to mask active sites.- Ensure the sample is loaded evenly and is not too concentrated.[12] |
Conclusion
The flash column chromatography protocol detailed herein provides a reliable and efficient method for the purification of crude (+)-4-(2-methoxyethyl)phenyl glycidyl ether. By methodically determining the optimal mobile phase via TLC and employing proper column packing and sample loading techniques, researchers can consistently obtain the target compound with high purity. This foundational purification step is critical for ensuring the validity and success of subsequent synthetic transformations and biological evaluations in the drug development pipeline.
References
-
IOSR Journal. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Available at: [Link]
- Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
- Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Sjövold, H. (2015). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology. Available at: [Link]
- Google Patents. (n.d.). US6087512A - Process for preparation of glycidyl ether.
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures. Available at: [Link]
-
National Institutes of Health. (n.d.). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. PMC. Available at: [Link]
-
Bio-Rad. (n.d.). Profinity™ Epoxide Resin Instruction Manual. Available at: [Link]
-
Wiley Online Library. (n.d.). Selective Synthesis of 1-Naphthyl Glycidyl Ether - Supporting Information. Available at: [Link]
-
Technology Networks. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Available at: [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]
-
HALO Columns. (2023, November 03). LC Chromatography Troubleshooting Guide. Available at: [Link]
-
Chrom Tech. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Available at: [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Cyberlipid. (n.d.). TLC of glycoglycerolipids. Available at: [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
-
MDPI. (2022, April 18). Development of a High-Performance Thin-Layer Chromatography Method for the Quantification of Alkyl Glycerolipids and Alkenyl Glycerolipids from Shark and Chimera Oils and Tissues. Available at: [Link]
-
Interchim. (n.d.). Purification Column Guide Catalogue. Available at: [Link]
- Google Patents. (n.d.). CN102718732A - Method for purifying bisphenol A diglycidyl ether.
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available at: [Link]
-
GlycoPODv2. (2021, September 29). Thin-layer chromatography (TLC) of glycolipids. Available at: [Link]
-
AOCS. (2019, July 23). Thin-Layer Chromatography of Lipids. Available at: [Link]
-
ResearchGate. (n.d.). Thin layer chromatography (TLC) of glycolipids extracted and purified.... Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. cms.mz-at.de [cms.mz-at.de]
- 9. TLC of glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Resolution Purity Analysis of Protomycinolide IV (CAS 105780-38-9)
Executive Summary & Scientific Context
Protomycinolide IV (CAS 105780-38-9) is a critical 16-membered polyene macrolide aglycone. It serves as a pivotal biosynthetic intermediate in the formation of the mycinamicin complex (specifically Mycinamicin IV) via hydroxylation and glycosylation pathways.
Unlike fully glycosylated macrolides (e.g., Tylosin, Erythromycin), Protomycinolide IV lacks sugar moieties, rendering it significantly more hydrophobic. Its structural core features a conjugated diene system, providing a distinct UV chromophore, yet it remains susceptible to acid-catalyzed translactonization and oxidation.
Analytical Challenge: Commercial primary reference standards for Protomycinolide IV are rare or non-existent. Consequently, relying solely on relative HPLC area-% is scientifically unsound for potency assignment. This guide establishes a self-validating analytical triad :
-
RP-HPLC-DAD: For chromatographic purity and isomer resolution.
-
LC-HRMS: For molecular formula confirmation and impurity identification.
-
qNMR (Quantitative NMR): For absolute purity (potency) determination without a reference standard.
Analytical Decision Matrix
The following workflow illustrates the logic for selecting the appropriate analytical path based on sample stage.
Figure 1: Analytical workflow prioritizing qNMR for potency assignment in the absence of certified reference materials.
Protocol A: RP-HPLC-DAD (Chromatographic Purity)
This method is the "workhorse" for routine purity assessment. It utilizes a C18 stationary phase with a volatile buffer system to ensure compatibility with Mass Spectrometry if required.
Mechanistic Rationale
-
Stationary Phase: A high-coverage C18 column is selected to retain the hydrophobic aglycone.
-
pH Control: Macrolide lactones are unstable at extreme pH. A pH of 5.5 (Ammonium Acetate) prevents acid hydrolysis (opening of the lactone ring) while suppressing silanol activity on the column.
-
Detection: The conjugated diene system in Protomycinolide IV exhibits absorption maxima near 230–240 nm.
Detailed Methodology
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.5, adjusted with Acetic Acid). |
| Mobile Phase B | Acetonitrile (LC-MS Grade). |
| Flow Rate | 1.0 mL/min. |
| Column Temp | 30°C (Controlled). |
| Injection Volume | 5–10 µL. |
| Detection (DAD) | Ch1: 232 nm (Quantification); Ch2: 280 nm (Enone impurities); Ref: 360 nm. |
Gradient Profile:
-
0.0 min: 40% B
-
15.0 min: 90% B (Linear Ramp)
-
20.0 min: 90% B (Hold - Wash lipophilic dimers)
-
20.1 min: 40% B (Re-equilibration)
-
25.0 min: Stop
System Suitability (Acceptance Criteria)
-
Tailing Factor (T): 0.9 < T < 1.2 (Macrolides often tail due to tertiary amines; ammonium acetate mitigates this).
-
Resolution (Rs): > 1.5 between Protomycinolide IV and nearest isomer (often Mycinolide IV or V congeners).
-
Precision: RSD < 1.0% for 5 replicate injections.
Protocol B: 1H-qNMR (Absolute Potency)
Critical Note: Since Protomycinolide IV is often an R&D intermediate, a certified reference standard is likely unavailable. qNMR is the only valid method to assign absolute purity (mass balance) for use as a secondary standard.
Mechanistic Rationale
qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei, independent of the chemical structure. This allows the use of a generic Internal Standard (IS) to quantify the analyte.
Detailed Methodology
Reagents:
-
Solvent: Deuterated Chloroform (
) + 0.03% TMS (99.8% D). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).
-
Why: Non-hygroscopic, distinct singlet at ~6.1 ppm (away from macrolide aliphatic signals).
-
Procedure:
-
Weighing: Accurately weigh ~10 mg of Protomycinolide IV (
) and ~5 mg of Internal Standard ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolution: Add 600 µL
. Vortex until fully dissolved. -
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Sequence: 90° pulse.
-
Relaxation Delay (
): 60 seconds (Crucial: must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
Calculation:
Where:
- = Integral area.
- = Number of protons (select the olefinic protons of Protomycinolide IV at ~5.5–6.5 ppm).
- = Molar Mass (Protomycinolide IV: ~348.48 g/mol ; verify exact structure).
- = Mass weighed.
- = Purity (as decimal).
Protocol C: LC-HRMS (Identity & Impurity ID)
Mechanistic Rationale
High-Resolution Mass Spectrometry (HRMS) is required to distinguish Protomycinolide IV from oxidized byproducts (
Settings (Q-TOF / Orbitrap)
-
Ionization: ESI Positive (+) Mode.
-
Spray Voltage: 3.5 kV.
-
Mass Range: m/z 100 – 1000.
-
Target Ion:
and . -
Fragmentation: Use Collision Induced Dissociation (CID) with variable energy (20, 40, 60 eV) to confirm the aglycone core structure (loss of water/hydroxyls).
References
-
Kinoshita, K., et al. (1991). Biosynthesis of mycinamicins: isolation and structure of protomycinolide IV. The Journal of Antibiotics, 44(11), 1270-1273. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Fürstner, A., et al. (2021).[1][2] Total Synthesis of Mycinolide IV and Aldgamycin N. Angewandte Chemie International Edition, 60(12). Link
-
US Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link
Sources
Application Note & Protocol: Synthesis of β-Amino Alcohols via Epoxide Ring-Opening with Isopropylamine
Abstract
The nucleophilic ring-opening of epoxides is a cornerstone reaction in organic synthesis, providing a highly efficient and stereospecific route to 1,2-difunctionalized compounds. This application note provides a detailed guide for the reaction between an epoxide and isopropylamine, a primary amine, to synthesize β-amino alcohols. These products are critical structural motifs in a vast array of pharmaceuticals, including the widely used class of drugs known as β-blockers.[1] We will delve into the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, discuss safety considerations, and outline methods for product analysis and characterization. This document is intended for researchers and professionals in chemical and pharmaceutical development seeking a practical and theoretically grounded understanding of this essential transformation.
Introduction and Scientific Background
Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain (approximately 13 kcal/mol).[2] This inherent strain makes them susceptible to ring-opening reactions by a wide variety of nucleophiles, even though alkoxides are typically poor leaving groups.[3][4] The reaction with amines is particularly valuable as it directly furnishes β-amino alcohols, a key pharmacophore in many biologically active molecules.[5][6]
The classical approach often required harsh conditions, such as heating an epoxide with an excess of the amine.[1] However, modern methods have evolved to be more efficient, selective, and environmentally benign. These can range from catalyst-free systems in polar solvents to reactions mediated by Lewis acids or biocatalysts.[5][7][8] This guide will focus on a robust and scalable catalyst-free method, leveraging a polar solvent system to facilitate the reaction under mild conditions.[7][9]
Reaction Mechanism: Regio- and Stereoselectivity
The reaction of an amine with an epoxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][10] Understanding the nuances of this mechanism is critical for predicting and controlling the reaction outcome.
-
Nucleophilic Attack: Isopropylamine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring.
-
Ring-Opening: This attack occurs concurrently with the cleavage of the carbon-oxygen bond, relieving the ring strain.[3]
-
Proton Transfer: The resulting alkoxide is then protonated in a subsequent workup step (or by a protic solvent) to yield the final β-amino alcohol product.
Regioselectivity: The Rule of Steric Hindrance
In neutral or basic conditions, as is the case when using isopropylamine, the reaction is governed by sterics. The amine will preferentially attack the less substituted carbon atom of the epoxide ring.[2][11] This is a classic feature of the SN2 pathway, where the nucleophile must access the carbon from the backside, making the less sterically hindered position the more favorable site of attack.[3]
Stereochemistry: Inversion of Configuration
The SN2 mechanism dictates a specific stereochemical outcome. The nucleophile attacks the carbon atom from the side opposite to the C-O bond (backside attack).[11][12] This results in an inversion of configuration at the center of attack. The resulting hydroxyl and amino groups in the product will have a trans or anti-periplanar relationship.[3]
Caption: SN2 mechanism for epoxide ring-opening.
Experimental Application & Protocol
This protocol describes a catalyst-free, solvent-mediated approach for the synthesis of 1-(isopropylamino)propan-2-ol from propylene oxide and isopropylamine. This method has been shown to be efficient, scalable, and highly regioselective, minimizing purification steps.[7]
Materials & Equipment
| Reagents & Solvents | Equipment |
| Propylene Oxide (≥99.5%) | Round-bottom flask with reflux condenser |
| Isopropylamine (≥99%) | Magnetic stirrer and stir bar |
| N,N-Dimethylformamide (DMF, anhydrous) | Heating mantle or oil bath |
| Deionized Water | Temperature controller and probe |
| Diethyl Ether (or Ethyl Acetate) | Separatory funnel |
| Saturated aq. Sodium Chloride (Brine) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for extraction and filtration |
| Silica Gel (for column chromatography) | Thin-Layer Chromatography (TLC) plates |
Step-by-Step Protocol
Caption: Workflow for β-amino alcohol synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine isopropylamine (1.2 eq), DMF, and water. A typical solvent ratio is 4:1 DMF/H₂O.
-
Causality: The polar mixed solvent system (DMF/H₂O) is crucial. It facilitates the reaction without a catalyst and helps to prevent the common side reaction of double alkylation, thus ensuring high selectivity for the desired mono-alkylated product.[7]
-
-
Epoxide Addition: Cool the amine solution in an ice bath. Slowly add propylene oxide (1.0 eq) to the stirred solution.
-
Causality: The reaction can be exothermic. Slow addition at a reduced temperature helps to control the reaction rate and maintain safety.
-
-
Reaction Execution: Remove the ice bath and heat the reaction mixture to 60 °C. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a mixture of ethyl acetate and hexane. Visualize spots using an appropriate stain (e.g., potassium permanganate). The disappearance of the starting epoxide indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Isolation: Combine the organic extracts and wash with brine to remove residual DMF and water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure β-amino alcohol.[1]
Quantitative Data Summary
| Parameter | Value | Notes |
| Stoichiometry | ||
| Propylene Oxide | 1.0 eq | Limiting reagent |
| Isopropylamine | 1.2 - 1.5 eq | Slight excess to ensure full conversion. |
| Reaction Conditions | ||
| Solvent | DMF / H₂O (4:1 v/v) | Polar aprotic/protic mixture.[7] |
| Temperature | 60 °C | Mild heating accelerates the reaction.[7] |
| Time | 4 - 6 hours | Monitor by TLC for completion. |
| Expected Outcome | ||
| Yield | 85 - 95% | Yields are typically high for this efficient method.[7] |
| Regioselectivity | >98% | Attack at the less-substituted carbon.[7] |
Product Characterization & Analysis
The identity and purity of the synthesized β-amino alcohol should be confirmed using standard analytical techniques.[13]
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the CH(OH) and CH(NH) protons. The integration of all signals should match the expected number of protons in the structure.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Key signals will be the carbons bonded to the oxygen and nitrogen atoms (typically in the 50-80 ppm range).
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the product.
-
Chromatography (GC/LC): Gas or liquid chromatography can be used to assess purity and, in some cases, quantify the product.[14][15]
Safety Precautions and Handling
Working with epoxides and amines requires strict adherence to safety protocols to minimize risk.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or vinyl are recommended), safety goggles or a face shield, and a lab coat.[16][17]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood. Concentrated vapors from both epoxides and amines can cause respiratory irritation.[17][18][19]
-
Skin Contact: Avoid all skin contact. Epoxides and amine hardeners are known skin irritants and sensitizers, meaning they can cause allergic reactions upon repeated exposure.[18] If contact occurs, wash the affected area immediately with soap and water (for hardeners) or a waterless skin cleanser (for resins).[16]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If accidental ingestion occurs, drink large amounts of water and seek immediate medical attention. Do not induce vomiting, as amine hardeners can be corrosive.[16]
-
Waste Disposal: Do not dispose of liquid reagents in standard trash. Neutralize any excess reagents and dispose of all chemical waste according to your institution's hazardous waste guidelines. Small amounts of unused resin and hardener can be mixed, allowed to cure to an inert solid, and then disposed of.
References
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
-
Zhang, D. et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5729. [Link]
-
Bobbitt, K. L., & Kumar, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(3). [Link]
-
Nikpassand, M., & Zare, A. (2010). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Chilean Chemical Society, 55(2), 223-226. [Link]
-
Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2519-2524. [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]
-
ChemTalk. (2023). Epoxide Ring Opening. [Link]
-
Entropy Resins. (2020). Epoxy Resin Safety Precautions. [Link]
-
Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. [Link]
-
Eye Candy Pigments. (2023). 6 Epoxy Resin Safety Precautions You Should Be Taking. [Link]
-
Pro-Set Epoxies. Safety. [Link]
-
Scribd. Epoxy Resin Safety Guide. [Link]
-
Agilent. (2011). Analysis of amino-alcohols, C3-C5. [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]
-
YouTube. (2018). Stereochemistry of epoxide ring-opening. [Link]
-
Request PDF. Synthesis and Characterization of Amino Alcohol Complexes. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 7. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 8. rroij.com [rroij.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Epoxide Ring Opening | ChemTalk [chemistrytalk.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 16. entropyresins.com [entropyresins.com]
- 17. eyecandypigments.com [eyecandypigments.com]
- 18. scribd.com [scribd.com]
- 19. eu.prosetepoxy.com [eu.prosetepoxy.com]
Troubleshooting & Optimization
How to improve the yield of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane synthesis
Technical Support Center: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Synthesis
Welcome to the technical support guide for the synthesis of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. This molecule, a critical chiral intermediate in the synthesis of the beta-blocker (S)-Metoprolol, demands high yield and enantiopurity for pharmaceutical applications[1][2]. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of its synthesis and enhance your experimental outcomes.
The primary synthetic route involves a nucleophilic substitution reaction between 4-(2-methoxyethyl)phenol and an enantiopure C3 building block, typically (R)-epichlorohydrin, under basic conditions. This process, a variation of the Williamson ether synthesis, proceeds in two key stages: deprotonation of the phenol to form a reactive phenoxide, followed by its attack on epichlorohydrin to displace the chloride and form the epoxide ring. While seemingly straightforward, several factors can impact the reaction's efficiency and the final product's purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low. What are the likely causes and how can I fix this?
Low yield is a multifaceted problem often stemming from incomplete reactions, side reactions, or product degradation. Let's break down the primary culprits.
-
Cause A: Incomplete Deprotonation of 4-(2-Methoxyethyl)phenol The initial formation of the phenoxide ion is critical. If deprotonation is incomplete, the unreacted phenol will not participate in the reaction.
-
Solution: Ensure you are using at least one stoichiometric equivalent of a sufficiently strong base relative to the phenol. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective and commonly used[3][4]. For sensitive substrates or to avoid harsh conditions, a weaker base like potassium carbonate (K2CO3) can be used, but this may require higher temperatures or longer reaction times.
-
-
Cause B: Competing Side Reactions of Epichlorohydrin Epichlorohydrin is highly reactive and can undergo hydrolysis to form 3-chloro-1,2-propanediol or self-polymerize under strong basic conditions.
-
Solution: Control the reaction temperature rigorously. The main reaction is typically exothermic. Maintain a temperature range of 40-50°C for optimal results[4][5]. Add the base or epichlorohydrin slowly and portion-wise to manage the exotherm. Using a slight excess of epichlorohydrin (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion and minimize the formation of higher molecular weight byproducts where a second phenoxide molecule reacts with the product epoxide[6][7].
-
-
Cause C: Hydrolysis of the Target Epoxide The desired epoxide product can be hydrolyzed to the corresponding diol, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, under acidic or strongly basic aqueous conditions, especially during workup.
-
Solution: Minimize the amount of water in the reaction if possible, or use a phase-transfer catalyst to facilitate the reaction in a biphasic system, which can protect the product. During workup, carefully neutralize the reaction mixture and avoid exposure to strong acids. Washing the organic phase with water adjusted to a near-neutral pH (e.g., 7.5 ± 0.5) can improve the purity and stability of the crude product[5]. Some patented processes even use external water removal systems to drive the reaction and prevent hydrolysis[8].
-
-
Cause D: Poor Reactant Mixing (Mass Transfer Limitation) The reaction is often biphasic (solid-liquid or liquid-liquid). If the phenoxide salt (aqueous/solid phase) and epichlorohydrin (organic phase) cannot interact efficiently, the reaction rate will be very slow.
-
Solution: Implement vigorous mechanical stirring. More effectively, introduce a Phase-Transfer Catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB)[9][10]. A PTC transports the phenoxide anion from the aqueous or solid phase into the organic phase, dramatically accelerating the reaction and often leading to higher yields and milder required conditions[11][12][13].
-
Question 2: I'm observing significant byproduct formation in my analysis (TLC/HPLC/GC). How can I identify and minimize these impurities?
Byproduct formation is a common issue that complicates purification and reduces yield.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete phenol deprotonation | Use ≥1 equivalent of a strong base (NaOH, KOH). |
| Side reactions of epichlorohydrin | Control temperature (40-50°C), slow reagent addition, use a slight excess of epichlorohydrin (1.2-1.5 eq). | |
| Product (epoxide) hydrolysis | Minimize water, careful pH control during workup, consider using a PTC. | |
| Poor mass transfer (biphasic reaction) | Use vigorous stirring and/or add a Phase-Transfer Catalyst (e.g., TBAB). | |
| Byproduct Formation | Diol Impurity: Epoxide ring-opening | Avoid excess water and harsh pH during reaction and workup. |
| Dimer/Polymer Impurity: Product reacts with more phenoxide | Use an excess of epichlorohydrin relative to the phenol. | |
| Slow/Incomplete Reaction | Insufficient mixing or low temperature | Increase stirring speed, add a PTC, or moderately increase temperature (monitor for byproducts). |
| Loss of Enantiopurity | Racemization via ring-opening/closing | Use milder bases (e.g., K2CO3), maintain lower temperatures, and minimize reaction time. |
Frequently Asked Questions (FAQs)
Q: What is the optimal choice of base for this synthesis? A: Both NaOH and KOH are highly effective and widely used for generating the phenoxide. KOH is slightly more soluble in some organic solvents and can sometimes give better results. For reactions sensitive to racemization or side reactions, a milder base like K₂CO₃ may be preferred, though it often requires a polar aprotic solvent like DMF or acetonitrile and higher temperatures to be effective.
Q: When is a Phase-Transfer Catalyst (PTC) necessary? A: A PTC is highly recommended if you are running the reaction in a biphasic system (e.g., aqueous NaOH and an organic solvent, or solid base with a liquid substrate). It is one of the most effective ways to improve reaction rate and yield by overcoming mass transfer limitations[10][11]. Yields for similar glycidyl ether syntheses can increase from 40-90% with the use of a PTC[11].
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 30:70 v/v). The starting phenol will have a lower Rf value than the less polar epoxide product. Spot the reaction mixture alongside standards of the starting phenol and (if available) the product. The reaction is complete when the phenol spot has disappeared. HPLC or GC can be used for more quantitative monitoring.
Q: What are the most critical parameters for maintaining high enantiomeric excess (ee)? A: The integrity of the chiral center in the epichlorohydrin starting material is paramount. To prevent racemization, which can occur via a base-catalyzed ring-opening and re-closing mechanism, it is crucial to:
-
Use the mildest effective reaction conditions (lower temperature, less harsh base).
-
Minimize the reaction time; do not let the reaction run for an unnecessarily long time after the starting material is consumed.
-
Ensure the (R)-epichlorohydrin or other chiral starting material is of high enantiomeric purity.
Visualizing the Process
Reaction Mechanism
The synthesis follows a two-step sequence: an acid-base reaction to form the nucleophile, followed by an intramolecular Williamson ether synthesis.
Caption: Decision tree for troubleshooting low yield issues.
Optimized Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Epichlorohydrin is toxic and a suspected carcinogen.
Protocol 1: Standard Synthesis with Aqueous Base
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-(2-methoxyethyl)phenol (1.0 eq).
-
Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water. Stir the mixture vigorously for 20-30 minutes at room temperature.
-
Epichlorohydrin Addition: Add (R)-epichlorohydrin (1.3 eq) dropwise to the mixture, ensuring the temperature does not exceed 50°C. An ice bath may be needed for cooling.
-
Reaction: After the addition is complete, heat the mixture to 45-50°C and maintain for 6-8 hours, or until TLC indicates the consumption of the starting phenol.[4]
-
Workup: Cool the reaction to room temperature. Add an organic solvent like dichloromethane or toluene and stir. Separate the organic layer.
-
Washing: Wash the organic layer with water (2x), followed by a brine solution. Crucially, ensure the final aqueous wash is near neutral pH to prevent epoxide hydrolysis.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Protocol 2: High-Yield Synthesis Using a Phase-Transfer Catalyst (PTC)
-
Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-(2-methoxyethyl)phenol (1.0 eq), (R)-epichlorohydrin (1.3 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: Add powdered potassium hydroxide (1.2 eq) to the mixture. This method can often be run with minimal or no additional solvent.[10][11]
-
Reaction: Heat the mixture to 40-45°C with vigorous stirring. The reaction is typically faster than the aqueous method; monitor closely by TLC. It may be complete in 2-4 hours.
-
Workup: Cool the reaction to room temperature. Add toluene and water to dissolve the solids and dilute the mixture.
-
Extraction & Washing: Separate the organic layer. Wash with water (2x) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often of high purity.
References
-
Lee, H. K., & Kim, Y. H. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78, 423–429. [Link]
-
Griesbeck, A. G., et al. (2001). Enantioselective Epoxidation with Chiral MnIII(salen) Catalysts: Kinetic Resolution of Aryl-Substituted Allylic Alcohols. The Journal of Organic Chemistry, 66(21), 7041–7046. [Link]
-
Zhang, W., et al. (2005). Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model. Angewandte Chemie International Edition, 44(28), 4389-4391. [Link]
-
Feng, X., et al. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society, 136(4), 1222–1225. [Link]
-
Li, Y., et al. (2014). A Novel Approach to Prepare Fluorinated Polyether Glycol Using Phase-Transfer Catalysts. International Journal of Polymer Science. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]
-
Patil, S. B., et al. (2017). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). World Journal of Pharmaceutical Research, 6(6), 1649-1657. [Link]
-
Axelsson, O. (2012). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology. [Link]
-
Permana, D., et al. (2019). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the International Conference on Engineering and Technology Development. [Link]
-
Yadav, G. D., & Kadam, S. S. (2020). Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether. Catalysts, 10(10), 1168. [Link]
-
Schlegel, H. B., et al. (2018). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 122(10), 2774–2786. [Link]
-
California Institute of Technology. (2002). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]
-
Wikipedia. (n.d.). Asymmetric epoxidation. [Link]
- Baliker, J. J., et al. (1964). Synthesis of glycidyl ethers of polyhydric phenols. U.S.
- Wang, Z., et al. (2011). A kind of method for preparing (S)-metoprolol succinate.
-
Kanerva, L. T., et al. (2005). Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a. Tetrahedron: Asymmetry, 16(15), 2597-2602. [Link]
-
Wikipedia. (n.d.). Jacobsen epoxidation. [Link]
- Pezzaglia, P. (1958). Process for manufacture of glycidyl ethers of polyhydric phenols. U.S.
- Shah, S., et al. (2006). Process for manufacture of metoprolol and salts thereof.
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]
- Li, J., et al. (2013). Synthesis method of metoprolol succinate.
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 5. EP1682081A2 - Process for manufacture of metoprolol and salts thereof - Google Patents [patents.google.com]
- 6. US3121727A - Synthesis of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]
- 7. US2840541A - Process for manufacture of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]
- 8. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 9. A Novel Approach to Prepare Fluorinated Polyether Glycol Using Phase-Transfer Catalysts | Scientific.Net [scientific.net]
- 10. odr.chalmers.se [odr.chalmers.se]
- 11. researchgate.net [researchgate.net]
- 12. iagi.or.id [iagi.or.id]
- 13. mdpi.com [mdpi.com]
Common side reactions in the synthesis of the metoprolol epoxide intermediate
Technical Support Center: Synthesis of the Metoprolol Epoxide Intermediate
Topic: Common Side Reactions & Process Control in the Synthesis of 1-[4-(2-methoxyethyl)phenoxy]-2,3-epoxypropane. Audience: Process Chemists, Organic Chemists, and Drug Development Scientists.
Executive Summary & Reaction Overview
The synthesis of the metoprolol epoxide intermediate (1-[4-(2-methoxyethyl)phenoxy]-2,3-epoxypropane) is the critical rate-determining quality step in Metoprolol production. It typically involves the O-alkylation of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of an alkaline base.
While the primary mechanism is a straightforward SN2 displacement followed by an intramolecular ring closure, the process is highly sensitive to stoichiometry, pH, and water content. The three dominant failure modes are hydrolysis (diol formation), oligomerization (bis-ether formation), and incomplete cyclization (chlorohydrin retention).
Troubleshooting Guide (Q&A)
Issue 1: High Levels of Diol Impurity (Impurity D)
User Question: "My HPLC analysis shows a rising peak at RRT ~0.8 corresponding to the diol impurity (Impurity D). Even after workup, it persists. What is driving this hydrolysis?"
Technical Diagnosis: The diol impurity (3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol) results from the hydrolytic ring-opening of your formed epoxide. This is a "reaction-in-product" scenario where the product degrades before isolation.
Root Causes & Solutions:
-
Excessive Aqueous Base Contact: If the reaction time is prolonged after the epoxide is formed, hydroxide ions in the aqueous phase will attack the epoxide ring.
-
Fix: Quench the reaction immediately upon consumption of the starting phenol. Do not "soak" the reaction to chase the last 0.5% conversion.
-
-
High Temperature Excursions: Temperatures above 50°C significantly accelerate the hydrolysis rate relative to the alkylation rate.
-
Fix: Maintain strict temperature control at 35–45°C.
-
-
Inadequate pH Adjustment during Workup: If the organic phase is not washed to neutral pH (7–8) immediately, residual base will catalyze hydrolysis during solvent stripping/distillation.
-
Fix: Implement a mandatory wash step with water or dilute KHSO₄ to achieve pH 7–8 before any thermal concentration.
-
Issue 2: Formation of Dimer/Bis-Ether Impurity
User Question: "I am seeing a heavy impurity at RRT > 1.5. Mass spec suggests a molecular weight of ~360 Da.[1] Is this a polymer?"
Technical Diagnosis: This is the Bis-ether impurity (1,3-Bis[4-(2-methoxyethyl)phenoxy]-2-propanol).[2] It forms when the phenoxide ion (starting material) attacks the already formed epoxide product instead of the epichlorohydrin. This is a classic competitive substrate problem.
Root Causes & Solutions:
-
Stoichiometric Imbalance: If the concentration of epichlorohydrin is too low relative to the phenoxide, the phenoxide is statistically more likely to encounter an epoxide molecule.
-
Fix: Use a molar excess of epichlorohydrin (1.2 to 1.5 equivalents). This ensures the phenoxide always "sees" epichlorohydrin first.
-
-
Inverse Addition Mode: Adding epichlorohydrin to the basic phenol solution creates a transient local shortage of epichlorohydrin.
-
Fix: Consider adding the phenoxide solution to the epichlorohydrin, or ensure rapid stirring with slow base addition to keep the effective concentration of phenoxide low relative to the electrophile.
-
Issue 3: Persisting Chlorohydrin (Impurity B)
User Question: "The reaction seems to stall. I have high levels of the chlorohydrin intermediate (Impurity B) that won't close to the epoxide."
Technical Diagnosis: The reaction proceeds in two steps: (1) Opening of epichlorohydrin to form the chlorohydrin ether, and (2) Intramolecular ring closure (dehydrochlorination) to form the epoxide. A stall here indicates insufficient basicity or phase transfer limitations.
Root Causes & Solutions:
-
Base Depletion: The second step consumes stoichiometric base. If you used exactly 1.0 eq of base, any side reaction (like neutralizing phenol impurities) will leave you short.
-
Fix: Ensure a minimum of 1.1–1.2 eq of NaOH/KOH.
-
-
Phase Transfer Limitation: If using a biphasic system (e.g., Toluene/Water), the hydroxide ion may not be effectively entering the organic phase to deprotonate the chlorohydrin hydroxyl group.
-
Fix: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) at 1-2 mol% to facilitate the ring closure.
-
Technical Deep Dive: Reaction Pathways
The following diagram illustrates the competitive landscape of the synthesis. The goal is to maximize the green path while suppressing the red paths.
Caption: Kinetic competition in Metoprolol Epoxide synthesis. The primary yield loss drivers are Hydrolysis (Diol) and Phenoxide-Epoxide coupling (Bis-Ether).
Optimized Experimental Protocol
Objective: Synthesis of 1-[4-(2-methoxyethyl)phenoxy]-2,3-epoxypropane with <0.5% Impurity D and <0.2% Bis-ether.
Reagents:
-
4-(2-methoxyethyl)phenol (1.0 eq)
-
Epichlorohydrin (1.35 eq)
-
Sodium Hydroxide (aq. 30% w/w) (1.2 eq)
-
Toluene (Extraction solvent)
Step-by-Step Methodology:
-
Preparation: In a reactor inerted with N₂, charge 4-(2-methoxyethyl)phenol and Epichlorohydrin. Stir to dissolve.
-
Note: Using excess epichlorohydrin here acts as a co-solvent and suppresses dimerization.
-
-
Controlled Addition: Heat the mixture to 40°C. Slowly add the NaOH solution dropwise over 2–3 hours.
-
Critical Control Point: Maintain temperature strictly between 40–45°C. Exceeding 50°C risks runaway hydrolysis.
-
-
Reaction Monitoring: Stir at 45°C for 3–5 hours. Monitor by HPLC.
-
Endpoint: <1.0% unreacted phenol.
-
Check: Ensure Chlorohydrin intermediate is <0.5%.[4] If high, extend time or add slight excess base.
-
-
Quench & Separation: Cool to 20°C immediately upon completion. Add Toluene and Water. Agitate and settle. Separate phases.
-
Wash Cycles (Crucial):
-
Isolation: Distill the organic phase under vacuum (<55°C) to remove Toluene and excess Epichlorohydrin.
-
Result: The residue is the Metoprolol Epoxide oil, typically 93–95% purity, ready for the amination step.[8]
-
Impurity Profile & Data Reference
| Impurity Name | Common Designation | Structure Description | Origin | Limit (Typical) |
| Impurity B | Chlorohydrin | 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | Incomplete reaction intermediate | < 0.5% |
| Impurity D | Diol | 3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol | Hydrolysis of epoxide | < 0.5% |
| Bis-Ether | Dimer | 1,3-Bis[4-(2-methoxyethyl)phenoxy]-2-propanol | Reaction of Phenol + Epoxide | < 0.2% |
| Impurity C | Aldehyde | 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde | Oxidation/Starting Material Impurity | Control in SM |
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Metoprolol Tartrate Monograph 1028. European Pharmacopoeia (Ph.[7] Eur.) 10th Edition. (Defines Impurities B, C, D).
-
BenchChem Technical Support. Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol: Application Notes and Protocols. (2025).[10][11][5] (Provides molar ratios and temperature limits).
-
Soni, Z., et al. "Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D)." Organic Communications, 14:1, 2021. (Detailed characterization of the Diol impurity).
-
Google Patents. Process for manufacture of metoprolol and salts thereof (WO2005046568). (Describes pH control and azeotropic distillation).
-
SynThink Chemicals. Metoprolol Bis Propanol Reference Standard Data. (Characterization of the Bis-ether dimer).
Sources
- 1. venkatasailifesciences.com [venkatasailifesciences.com]
- 2. veeprho.com [veeprho.com]
- 3. WO2013141437A1 - Method for manufacturing high purity (s)-metoprolol - Google Patents [patents.google.com]
- 4. CN102746169A - Synthesis of metoprolol impurity C - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0942899B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]
- 7. acgpubs.org [acgpubs.org]
- 8. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]
- 9. WO2005046568A2 - Process for manufacture of metoprolol and salts thereof - Google Patents [patents.google.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting thin-layer chromatography (TLC) for monitoring epoxidation reactions
Technical Support Center: Troubleshooting TLC for Epoxidation Reactions
This guide provides in-depth troubleshooting for monitoring epoxidation reactions using thin-layer chromatography (TLC). It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure accurate reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Why are no spots visible on my TLC plate, not even the starting material?
A: This issue can arise from several factors. Your starting material or product may not be UV-active, meaning it won't appear under a UV lamp.[1][2][3] In this case, chemical staining is necessary for visualization. Another possibility is that the sample concentration is too low. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[4]
Q2: My spots are streaking and poorly defined. What's causing this?
A: Streaking is often a sign of sample overloading or interactions with the silica gel stationary phase.[4][5] Epoxides can be sensitive to the acidic nature of silica gel, leading to decomposition or ring-opening, which can cause streaking.[6][7] To address this, you can try diluting your sample or adding a small amount of a basic modifier, like triethylamine, to your developing solvent to neutralize the acidic sites on the silica.[6][8][9]
Q3: How do I select the right developing solvent (eluent)?
A: The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.6.[10] Start with a common solvent mixture, such as 1:1 hexane/ethyl acetate, and adjust the polarity based on the results.[10][11] If your spots are too high on the plate (high Rf), the solvent is too polar; decrease its polarity. If the spots remain at the baseline (low Rf), increase the solvent's polarity.[10][12]
Q4: My starting material and product spots have the same or very similar Rf values. What can I do?
A: Poor separation is a common challenge. First, try experimenting with different solvent systems to find one that resolves the two spots. If this doesn't work, consider using two-dimensional (2D) TLC.[13][14] In 2D TLC, you run the plate in one solvent system, dry it, rotate it 90 degrees, and then run it in a second, different solvent system. This can often separate compounds that are difficult to resolve with a single solvent system.[14]
In-Depth Troubleshooting Guide
Problem 1: Poor or No Spot Visualization
This is a critical issue that can halt reaction monitoring. Here’s how to address it systematically.
-
Cause 1A: Non-UV-Active Compounds Many epoxides and their corresponding alkenes lack sufficient conjugation to be visible under UV light.[2]
Solution: Chemical Staining Use a chemical stain that reacts with the functional groups present. For epoxidation reactions, potassium permanganate (KMnO₄) stain is particularly effective as it reacts with the double bond of the starting material (alkene) but not the epoxide product. This results in the disappearance of the starting material spot and the appearance of the product spot as the reaction progresses.
Table 1: Recommended Stains for Epoxidation Reaction Components
Stain Preparation Visualization Target Molecules Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[15] Yellow/brown spots on a purple background upon gentle heating.[16] Alkenes, alkynes, and other oxidizable groups (alcohols, aldehydes).[1] p-Anisaldehyde Add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde to 350 mL of ice-cold ethanol. Slowly add 50 mL of concentrated H₂SO₄.[15] Colored spots (variable) on a faint background after heating. Nucleophilic groups, alcohols, and some epoxides.[15] | Phosphomolybdic Acid (PMA) | Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[2][15] | Dark green or blue spots on a light green/yellow background after heating.[2] | A good general stain for most organic compounds. |
-
Cause 1B: Insufficient Sample Concentration If the reaction is dilute, the amount of material spotted on the plate may be below the detection limit of your visualization method.
Solution: Increase Concentration on the Plate Spot your sample multiple times in the same location, ensuring the solvent evaporates completely between each application.[4] This concentrates the sample without altering the reaction itself.
Problem 2: Streaking or Tailing of Spots
Streaking can make it impossible to calculate an accurate Rf value and determine the purity of your reaction mixture.
-
Cause 2A: Epoxide Instability on Silica Gel Standard silica gel is slightly acidic, which can catalyze the ring-opening of epoxides to form diols or other byproducts.[17][18][19][20] This on-plate reaction is a common cause of streaking.
Solution 1: Use a Basic Modifier Add a small amount (0.1-1%) of triethylamine (TEA) or ammonia to your developing solvent.[6][9] This neutralizes the acidic sites on the silica, preventing epoxide degradation.
Solution 2: Use an Alternative Stationary Phase If a basic modifier doesn't solve the problem, consider using a different stationary phase, such as neutral alumina or a reversed-phase (e.g., C18-modified silica) TLC plate.[21]
Workflow for Diagnosing On-Plate Decomposition
Caption: 2D TLC workflow to test for compound stability.[22]
-
Cause 2B: Sample Overloading Applying too much sample can saturate the stationary phase, leading to streaking.[4][5]
Solution: Dilute the Sample Prepare a more dilute solution of your reaction mixture for spotting.
Problem 3: Poor Separation (Overlapping or Identical Rf Values)
This is a frequent issue when the starting material and product have similar polarities.
-
Cause 3A: Suboptimal Solvent System The polarity of the eluent may not be suitable for resolving your compounds.
Solution: Systematically Vary Solvent Polarity A methodical approach is key. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Run TLCs with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4 hexane:ethyl acetate) to find the optimal separation.[10]
-
Cause 3B: Compounds with Very Similar Polarity Sometimes, no single solvent system will provide adequate separation.
Solution 1: Two-Dimensional (2D) TLC As mentioned in the FAQs, 2D TLC is a powerful technique for separating compounds with similar Rf values.[13][14]
Solution 2: Change the Stationary Phase Switching to a different stationary phase, such as alumina or a cyano- or diol-modified silica plate, can alter the interactions with your compounds and improve separation.[23]
Problem 4: Appearance of Unexpected Spots
New spots can indicate side reactions or on-plate decomposition.
-
Cause 4A: Side Reactions Epoxidation reactions can sometimes yield byproducts, such as the diol from the hydrolysis of the epoxide.
Solution: Co-spotting with Standards If you suspect a particular byproduct, synthesize or obtain a standard of that compound and co-spot it on the TLC plate with your reaction mixture. If one of the unexpected spots has the same Rf as your standard, it confirms its identity.
-
Cause 4B: On-Plate Decomposition As discussed, epoxides can degrade on the acidic silica gel surface.[6][24]
Solution: Diagnose and Mitigate Use the 2D TLC method described above to confirm on-plate decomposition.[22] If decomposition is occurring, use a basic modifier in your eluent or switch to a less acidic stationary phase.[6][8][9]
Mechanism of Acid-Catalyzed Epoxide Ring Opening on Silica
Caption: Acidic silanol groups on the TLC plate can protonate the epoxide, making it susceptible to ring-opening by nucleophiles like water.[20]
By systematically addressing these common issues, you can effectively use TLC to monitor your epoxidation reactions, leading to more reliable and reproducible results.
References
-
Heravi, M.M., et al. (2018). Caro's Acid-Silica Gel Catalyzed Regioselective Ring Opening of Epoxides with Indoles and Imidazoles under Solvent-Free Conditions. Advanced Journal of Chemistry A. Available at: [Link]
-
Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
-
ACS Publications. (2022). Ring Opening of Epoxides by Pendant Silanols. Organic Letters. Available at: [Link]
-
Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. Available at: [Link]
-
UCLA Chemistry. (n.d.). TLC Intro. Available at: [Link]
-
ResearchGate. (2018). How to neutralize a TLC plate. Available at: [Link]
-
Not Voodoo. (n.d.). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]
-
University of Calgary. (2026). Thin Layer Chromatography (TLC). Available at: [Link]
-
LibreTexts Chemistry. (2022). Visualizing TLC Plates. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Available at: [Link]
-
Organic Chemistry. (n.d.). TLC stains. Available at: [Link]
-
Quora. (2021). After carrying out thin layer chromatography, the value of Rf of two compounds is found to be very close. Can they be regarded as the same compound? How to further identify or separate them?. Available at: [Link]
-
PMC. (2018). Two-Dimensional Thin Layer Chromatography-Bioautography Designed to Separate and Locate Metabolites with Antioxidant Activity Contained on Spirulina platensis. Available at: [Link]
-
Dr. Aman. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. YouTube. Available at: [Link]
-
AKJournals. (n.d.). 2D TLC separation of phenols by use of RP-18 silica plates with aqueous and non-aqueous mobile phases. Available at: [Link]
-
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Available at: [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]
-
Stanford University. (n.d.). TLC Stains. Available at: [Link]
-
Sorbent Technologies, Inc. (2020). C2 TLC Plates (Silanized Silica). Available at: [Link]
-
Royal Society of Chemistry. (1966). Thin-layer chromatography of epoxide resins. Analyst. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). TLC Tips. Available at: [Link]
-
LibreTexts Chemistry. (2022). Thin Layer Chromatography. Available at: [Link]
-
Merck Millipore. (n.d.). TLC Tips and Tricks. Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
LibreTexts Chemistry. (2022). Step-by-Step Procedures for Thin Layer Chromatography. Available at: [Link]
-
Laboratory Notes. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]
-
PMC. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Available at: [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. Available at: [Link]
-
Organic Chemistry Tutor. (2021). Visualizing a TLC plate. YouTube. Available at: [Link]
-
ResearchGate. (2017). How to separate 2 different compounds with similar Rf?. Available at: [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Available at: [Link]
-
ACS Publications. (n.d.). Determination of epoxide position and configuration at the microgram level and recognition of epoxides by reaction thin-layer chromatography. Analytical Chemistry. Available at: [Link]
-
MACHEREY-NAGEL. (n.d.). TLC glass plates, silica gel layer, SIL G UV254, 20x20 cm. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
- 13. quora.com [quora.com]
- 14. akjournals.com [akjournals.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. TLC stains [reachdevices.com]
- 17. (PDF) Caro's Acid-Silica Gel Catalyzed Regioselective Ring Opening of Epoxides with Indoles and Imidazoles under Solvent-Free Conditions [academia.edu]
- 18. researchgate.net [researchgate.net]
- 19. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chromtech.com [chromtech.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up Production of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
Welcome to the technical support center for the synthesis of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this critical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane?
A1: The most prevalent and industrially viable method is the reaction of 4-(2-methoxyethyl)phenol with an excess of (R)-epichlorohydrin in the presence of a base. This reaction proceeds via a Williamson ether synthesis followed by an intramolecular cyclization to form the epoxide ring. The use of (R)-epichlorohydrin is crucial for establishing the desired (S)-stereochemistry of the product.
Q2: Why is maintaining the chiral purity of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane so critical?
A2: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a key chiral building block in the synthesis of the cardioselective β-blocker, (S)-Metoprolol. The therapeutic activity of Metoprolol resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less active and can contribute to off-target effects. Therefore, ensuring high enantiomeric purity of the epoxide intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
Q3: What are the primary impurities I should be aware of during this synthesis?
A3: The most common impurity is the diol, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, formed by the hydrolysis of the epoxide ring. Other potential impurities include unreacted 4-(2-methoxyethyl)phenol, and oligomeric by-products from the reaction of the epoxide with the starting phenol.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid in-process monitoring. For quantitative analysis of purity and impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation of the desired product and identification of any unknown impurities.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the scale-up production of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, along with their probable causes and recommended solutions.
Problem 1: Low Yield of the Desired Epoxide
Symptoms:
-
The isolated yield of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is significantly lower than expected.
-
TLC or HPLC analysis shows a large amount of unreacted 4-(2-methoxyethyl)phenol.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of Phenol | The reaction requires the formation of the phenoxide ion to initiate the nucleophilic attack on epichlorohydrin. Insufficient base will lead to incomplete conversion of the starting phenol. | Ensure the use of at least one molar equivalent of a strong base (e.g., NaOH, KOH). For scale-up, a slight excess (1.1-1.2 equivalents) can be beneficial to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions. | The optimal temperature range is typically between 40-60°C. Implement precise temperature control, especially during scale-up, as the reaction is exothermic. Utilize a jacketed reactor with a reliable heating/cooling system. |
| Poor Mixing and Mass Transfer | In a large reactor, inefficient mixing can lead to localized "hot spots" and concentration gradients, hindering the reaction. | Employ an appropriate agitation system (e.g., anchor or turbine agitator) and ensure the stirring speed is sufficient to maintain a homogeneous reaction mixture. The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can improve the reaction rate in a biphasic system. |
| Hydrolysis of Epichlorohydrin | Epichlorohydrin can hydrolyze in the presence of water and base, reducing its availability for the desired reaction. | While an aqueous base is often used, minimize the overall water content in the reaction mixture. Consider using a concentrated aqueous solution of the base. |
Problem 2: High Levels of Impurities, Particularly the Diol
Symptoms:
-
HPLC analysis reveals a significant peak corresponding to 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol.
-
The isolated product is an oil that is difficult to purify.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Excess Water | The epoxide ring is susceptible to hydrolysis under both acidic and basic conditions. Excess water in the reaction mixture or during workup can lead to the formation of the diol impurity. | Use anhydrous solvents where possible. During workup, ensure that the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal. |
| Prolonged Reaction Time at Elevated Temperature | Leaving the reaction to stir for an extended period after completion, especially at higher temperatures, can increase the likelihood of epoxide hydrolysis. | Monitor the reaction progress closely by TLC or HPLC. Once the reaction is complete, cool the mixture promptly and proceed with the workup. |
| Inappropriate pH during Workup | Both acidic and basic conditions can catalyze the opening of the epoxide ring. | During the aqueous workup, neutralize the reaction mixture to a pH of approximately 7 before extraction. |
Problem 3: Loss of Enantiomeric Purity
Symptoms:
-
Chiral HPLC analysis shows a lower than expected enantiomeric excess (e.e.) of the (S)-epoxide.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Racemization of Epichlorohydrin | The chiral center in (R)-epichlorohydrin can be susceptible to racemization under harsh basic conditions or at elevated temperatures. | Use a high-quality source of (R)-epichlorohydrin with a high e.e. Avoid excessively high temperatures and prolonged reaction times. A milder base, such as K₂CO₃, in an aprotic polar solvent like DMF can sometimes be used to minimize racemization, although this may require longer reaction times. |
| Side Reactions Involving the Epoxide | Nucleophilic attack at either of the two epoxide carbons can potentially lead to products with different stereochemistry, although this is less common for the desired intramolecular cyclization. | Optimize the reaction conditions to favor the desired SN2 attack of the phenoxide on the primary carbon of the epichlorohydrin backbone, which is the standard and expected pathway. |
Experimental Workflow & Visualization
General Synthesis Pathway
The overall synthesis can be visualized as a two-step process occurring in a single pot.
Caption: General workflow for the synthesis of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.
Troubleshooting Logic Diagram
When encountering issues, a systematic approach is key.
Caption: A logical flow for troubleshooting common synthesis issues.
Detailed Protocol for a Lab-Scale Synthesis
This protocol is provided as a reference and should be adapted and optimized for specific equipment and scale.
Materials:
-
4-(2-Methoxyethyl)phenol
-
(R)-Epichlorohydrin (e.e. > 99%)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-(2-methoxyethyl)phenol (1 equivalent).
-
In a separate beaker, dissolve KOH (1.1 equivalents) in a minimal amount of deionized water.
-
Add the KOH solution to the reaction flask and stir the mixture at room temperature for 30 minutes.
-
Add (R)-epichlorohydrin (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50°C and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Add DCM to dissolve the organic components and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
References
- Process for the manufacture of metoprolol and salts thereof. (Patent).
-
Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. (Journal Article). Discusses methods for achieving high enantiomeric purity in the synthesis of (S)-metoprolol. [Link]
-
Identification of a new by-product detected in metoprolol tartrate. (Journal Article). Provides information on the identification of impurities in metoprolol synthesis. [Link]
-
Study on Reaction Mechanism and Process Safety for Epoxidation. (Journal Article). Discusses the safety considerations for scaling up epoxidation reactions. [Link]
-
Chiral Chemistry. (Web Resource). Discusses the importance and application of chiral chemistry in pharmaceutical manufacturing, including epoxidation. [Link]
Techniques for removing impurities from crude (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
The following technical guide is structured as a specialized support center resource for researchers and process chemists working with (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (also known as the Metoprolol Epoxide Intermediate).
Subject: Impurity Removal & Process Optimization for CAS 105780-38-9 / 56718-70-8 Audience: Process Chemists, API Developers, QC Specialists
Molecule Overview & Impurity Profile
Target Molecule: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Physical State: Clear, colorless to pale yellow oil.[1] Role: Critical chiral intermediate for the synthesis of (S)-Metoprolol (Beta-blocker).
Achieving high purity (>98%) and high enantiomeric excess (>99% ee) is critical because impurities introduced at this stage often persist or degrade into difficult-to-remove byproducts in the final API.
Common Impurities & Origins
| Impurity Type | Chemical Identity | Origin | Removal Strategy |
| Starting Material | 4-(2-Methoxyethyl)phenol | Incomplete reaction; excess used. | Caustic wash (pH >12); High-vac Distillation. |
| Intermediate | Chlorohydrin derivative | Incomplete ring closure of epichlorohydrin adduct. | Base treatment (NaOH/KOH) + Phase Transfer Catalyst. |
| Hydrolysis Product | Diol (Metoprolol Impurity D) | Ring opening due to moisture/acid. | Prevention (Dry solvents); Fractional Distillation. |
| Enantiomer | (R)-Isomer | Racemization or impure starting epichlorohydrin. | Hydrolytic Kinetic Resolution (HKR); Chiral HPLC. |
| Oligomers | Dimeric ethers | Polymerization of epoxide. | Short-path Distillation; Silica Gel filtration. |
Troubleshooting Guide (Q&A)
Direct solutions to common experimental failures.
Issue 1: High "Hydrolyzable Chlorine" Content
User Question: "My crude epoxide has a chlorine content >0.5%. I used excess NaOH. Why is the ring not closing?" Technical Diagnosis: The reaction is likely biphasic (organic epoxide/aqueous base). Without a phase transfer catalyst (PTC), the hydroxide ion cannot effectively penetrate the organic phase to cyclize the chlorohydrin intermediate. Corrective Action:
-
Add PTC: Introduce tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) at 1–2 mol%.
-
Temperature: Ensure reaction temperature is 40–50°C. Too low (<20°C) stalls cyclization; too high (>70°C) causes hydrolysis.
-
Protocol: See Protocol A (Step 2) below.
Issue 2: Presence of Diol Impurity (Impurity D)
User Question: "HPLC shows a peak at RRT ~0.8 that corresponds to the diol. I can't crystallize it out." Technical Diagnosis: The epoxide is an oil, so crystallization is ineffective. The diol forms if the reaction mixture contains water during the heating phase or if the workup is too acidic. Corrective Action:
-
Moisture Control: Use azeotropic distillation (e.g., with toluene) to remove water during the reaction if using aqueous base.
-
Removal: The diol has a significantly higher boiling point than the epoxide. Use High-Vacuum Distillation (<1 mmHg). The epoxide distills; the diol remains in the pot residue.
Issue 3: Low Enantiomeric Excess (ee < 95%)
User Question: "I started with (S)-epichlorohydrin (99% ee), but my product is only 92% ee." Technical Diagnosis: Racemization can occur via acid-catalyzed ring opening/closing or if the reaction temperature exceeds 60°C. Alternatively, the starting epichlorohydrin may have degraded. Corrective Action:
-
Upgrade ee: Perform Hydrolytic Kinetic Resolution (HKR) . This uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the unwanted (R)-isomer into a water-soluble diol, leaving the (S)-epoxide intact and optically pure.
-
Protocol: See Protocol B below.
Decision Logic & Workflow
The following diagram illustrates the purification logic based on the specific impurity profile of your crude mixture.
Caption: Step-wise decision tree for removing specific impurities from the crude epoxide intermediate.
Detailed Experimental Protocols
Protocol A: Industrial Workup & Distillation
Best for: Removing unreacted phenol, salts, and oligomers.
-
Quench & Wash:
-
Dilute the crude reaction mixture with an organic solvent (Toluene or Dichloromethane).
-
Caustic Wash: Wash the organic layer twice with cold 5% NaOH solution. This converts unreacted phenol into water-soluble sodium phenoxide.
-
Neutralization: Wash with water until pH is neutral (pH 7). Note: Avoid acid washes, as they catalyze ring opening.
-
-
Drying:
-
Dry the organic phase over anhydrous Sodium Sulfate (
). Filter.
-
-
Solvent Removal:
-
Concentrate under reduced pressure (Rotovap) at <45°C.
-
-
High-Vacuum Distillation:
-
Setup: Short-path distillation apparatus with a high-vacuum pump.
-
Pressure: Maintain < 1.0 mmHg (preferably 0.1–0.5 mmHg).
-
Temperature: The epoxide typically distills between 130–150°C at reduced pressure (exact BP depends on vacuum).
-
Fractions:
-
Protocol B: Hydrolytic Kinetic Resolution (HKR)
Best for: Upgrading enantiomeric purity (e.g., from 92% ee to >99% ee). Mechanism: Uses a chiral catalyst to selectively hydrolyze the unwanted (R)-epoxide into a diol, which is then easily separated.
-
Catalyst Preparation:
-
Use (R,R)-Co-Salen catalyst (Jacobsen's Catalyst) to target the removal of the (R)-epoxide impurity (preserving the S-epoxide). Note: Verify catalyst stereochemistry preference for your specific substrate; typically (R,R)-catalyst hydrolyzes (R)-terminal epoxides.
-
Activate the catalyst (Co(II)
Co(III)) using acetic acid if required by the specific catalyst grade.
-
-
Reaction:
-
Dissolve crude epoxide in minimal THF or use neat.
-
Add 0.5 – 1.0 mol% catalyst.
-
Add 0.55 equivalents of water relative to the amount of the unwanted (R)-enantiomer (calculated based on initial ee).
-
Stir at room temperature for 12–24 hours.
-
-
Workup:
-
The (R)-epoxide is converted to the (R)-diol (highly polar).
-
The (S)-epoxide remains unreacted.
-
Separation: Perform a flash distillation (Protocol A) or flash chromatography. The diol will remain on the baseline/pot.
-
Protocol C: Silica Gel Chromatography (Research Scale)
Best for: Small scale (<10g) high-purity requirements.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient elution.
-
Start: Hexanes:Ethyl Acetate (9:1)
Elutes non-polar impurities. -
Product Elution: Hexanes:Ethyl Acetate (4:1 to 3:1).
-
Impurity Retention: Diols and polar oligomers retain on the column or elute with 100% EtOAc.
-
-
TLC Visualization: UV light (254 nm) or Iodine stain.
References & Authority
-
Synthesis & Impurity Characterization:
-
Investigation of Metoprolol Impurities. Research Journal of Pharmacy and Technology. Describes the synthesis of the epoxide and key impurities like the diol and dimer.
-
-
Purification by Distillation:
-
Hydrolytic Kinetic Resolution (HKR):
-
Kinetic Resolution of Terminal Epoxides. Science (Jacobsen et al.). The foundational method for using Co-Salen catalysts to resolve terminal epoxides.
-
-
Chlorohydrin Removal:
Disclaimer: This guide is for research and development purposes. Epoxides are alkylating agents and potential mutagens. Always adhere to MSDS safety protocols, including the use of fume hoods and appropriate PPE.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4395542A - Process for removing trace amounts of epichlorohydrin from heat sensitive glycidyl products - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. odr.chalmers.se [odr.chalmers.se]
- 6. US4668807A - Process for reducing the content of hydrolyzable chlorine in glycidyl compounds - Google Patents [patents.google.com]
Strategies to prevent racemization during the synthesis of chiral epoxides
Technical Support Center: Chiral Epoxide Synthesis & Stability
Topic: Role: Senior Application Scientist Status: Active Support
Introduction: The Fragility of the Oxirane Ring
In drug development, the chiral epoxide is rarely the final product; it is a high-energy "spring-loaded" intermediate destined for ring-opening. This inherent strain makes them chemically promiscuous. Racemization in epoxides rarely occurs via direct inversion of the chiral center in the intact ring. Instead, it is almost exclusively the result of unintended ring opening and re-closing (leading to scrambling) or acid-catalyzed degradation where the chiral information is lost to a planar carbocation intermediate.
This guide moves beyond standard textbook protocols to address the causality of enantiomeric excess (ee) erosion during synthesis, workup, and purification.
Module 1: Upstream Control (Reaction Phase)
Racemization during the reaction phase is often a symptom of catalyst degradation or competing radical pathways.
Sharpless Asymmetric Epoxidation (SAE)
The Issue: Nonlinear effects and catalyst aging. The active species in SAE is a dimer of [Ti(tartrate)(OR)2].[1] If water is present, or if the catalyst isn't allowed to equilibrate ("age"), monomeric or oligomeric titanium species form. These species are often less enantioselective or can catalyze non-selective background epoxidation.
-
Protocol: Catalyst Aging & Moisture Control
-
Sieves are Non-Negotiable: Use activated powdered 3Å molecular sieves. Pellets are too slow.
-
The "Aging" Step: Mix the Ti(OiPr)₄, Tartrate ligand, and molecular sieves at -20°C and stir for 20–30 minutes before adding the oxidant (TBHP) or substrate. This thermodynamic equilibration ensures the formation of the dominant homochiral dimer.
-
Stoichiometry: Maintain a Ligand:Ti ratio of 1.2:1 . A slight excess of tartrate ensures all titanium is ligated, preventing achiral Ti-alkoxides from catalyzing racemic epoxidation.
-
Jacobsen-Katsuki (Mn-Salen) Epoxidation
The Issue: Radical bond rotation. This reaction proceeds via a radical intermediate.[2] If the radical lifetime is long, rotation around the C-C bond occurs before the ring closes, leading to cis/trans scrambling and loss of ee.
-
Protocol: The "Radical Clock" Suppression
-
Temperature: Run at the lowest possible temperature (often -78°C to 0°C) to favor the concerted collapse of the radical intermediate over bond rotation.
-
Additives: Use N-oxide additives (e.g., 4-phenylpyridine N-oxide). These ligands bind axially to the Mn-center, stabilizing the high-valent oxo-species and making the oxygen transfer more concerted (faster), leaving less time for bond rotation.
-
Shi Epoxidation (Organocatalysis)
The Issue: Acid-catalyzed opening. Shi epoxidation uses Oxone (potassium peroxymonosulfate) as the oxidant. As Oxone is consumed, it generates KHSO₄ (potassium bisulfate), causing a rapid pH drop. Acidic conditions will instantly open the forming epoxide.
-
Protocol: The pH Stat
-
Buffer System: You cannot rely on a static buffer. Use a solution of K₂CO₃ to manually or automatically maintain the pH between 10.5 and 11.0 .
-
Why this range? Below pH 10, the epoxide opens (racemization/degradation). Above pH 12, the Oxone decomposes (Baeyer-Villiger of the catalyst).
-
Module 2: Downstream Integrity (Workup & Purification)
CRITICAL WARNING: 80% of reported "reaction failures" regarding ee% actually occur during the workup. Silica gel is acidic (pH ~4–5). Exposing a chiral epoxide to untreated silica is essentially an acid-catalyzed racemization protocol.
Visual Workflow: The "Safe-Passage" Workup
Caption: Decision logic for epoxide workup. Note the critical divergence at the silica gel stage; standard silica is acidic and must be avoided.
Standard Operating Procedure: Buffered Silica Gel Chromatography
Use this protocol for all chiral epoxides unless stability is proven.
-
Slurry Preparation: Prepare your eluent system (e.g., Hexanes/EtOAc). Add 1% to 2% Triethylamine (Et₃N) to the solvent mixture.
-
Column Packing: Slurry pack the silica gel using this basic solvent.
-
Equilibration: Flush the column with 2–3 column volumes of the basic solvent.
-
Loading: Load the crude epoxide.
-
Elution: You can typically remove the Et₃N from the eluent for the actual run, as the silica is now neutralized (deactivated). However, for extremely sensitive epoxides, maintain 0.5% Et₃N throughout.
-
Evaporation: Do not use a water bath >30°C. Trace acid + heat = ring opening.
Module 3: The Payne Rearrangement (Epoxy Alcohols)
If your substrate is a 2,3-epoxy alcohol (common in Sharpless products), you face a specific thermodynamic threat: The Payne Rearrangement .
Mechanism: Under basic conditions, the free hydroxyl group attacks the epoxide, opening it and re-closing to form a different isomer.[3] This scrambles the stereochemistry.[4]
Caption: The Payne Rearrangement equilibrium. Base induces migration.[3] To preserve chirality, one must either avoid base or trap the intermediate immediately.
Prevention Strategy:
-
Avoid Strong Bases: Do not use NaOH or KOH during workup if possible. Use saturated NaHCO₃ or phosphate buffers (pH 7–8).
-
Trapping: If you intend to open the epoxide with a nucleophile, do it in situ under conditions where the nucleophilic attack is faster than the rearrangement (Curtin-Hammett principle).
Troubleshooting FAQs
Q1: My Sharpless reaction went to 100% conversion, but the ee is only 60%. What happened? A: This is likely a "background reaction" issue. If your catalyst (Ti-tartrate) was not aged properly or if moisture killed the active dimer, the remaining uncomplexed Ti(OiPr)₄ catalyzed the reaction. Ti(OiPr)₄ is an active epoxidation catalyst but is achiral. Fix: Increase molecular sieves loading and ensure the catalyst is stirred at -20°C for 30 mins before adding TBHP.
Q2: I purified my epoxide on silica, and it turned into a mixture of compounds. NMR shows aldehyde peaks. A: Your epoxide underwent acid-catalyzed rearrangement (Meinwald rearrangement) on the silica column. Fix: Repeat the purification using buffered silica (1% Et₃N). Alternatively, use neutral alumina (Grade III), which is less acidic than silica.
Q3: Can I store my chiral epoxides in the freezer? A: Yes, but strictly anhydrous . Hydrolysis is slow at -20°C but cumulative. Store under Argon/Nitrogen. If the epoxide is an oil, store it as a solution in benzene (freezes at 5°C) or benzene-d6, which acts as a matrix to prevent intermolecular reactions.
Q4: In the Jacobsen epoxidation, I am getting the trans-epoxide from a cis-alkene. A: This confirms the radical intermediate pathway is dominating. The bond rotation is faster than the ring closure. Fix: Lower the reaction temperature.[3][4][5][6] If you are at 0°C, go to -40°C or -78°C. Add an N-oxide donor (e.g., 4-PPNO) to accelerate the oxygen transfer step.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link
-
Hanson, R. M. (1991). The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews, 91(4), 437–475. Link
-
Linker, T. (1997).[7][8] The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition, 36(19), 2060–2062. Link
-
Wang, Z.-X., Tu, Y., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[2][7] Journal of the American Chemical Society, 119(46), 11224–11235. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities (Reference for Et3N in silica). Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Payne rearrangement - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Payne Rearrangement (Chapter 42) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Technical Support Center: A Guide to the Stability and Storage of (+)-4-(2-methoxyethyl)phenyl glycidyl ether
Welcome to the technical support center for (+)-4-(2-methoxyethyl)phenyl glycidyl ether. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of your material, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for (+)-4-(2-methoxyethyl)phenyl glycidyl ether?
To ensure the long-term stability of (+)-4-(2-methoxyethyl)phenyl glycidyl ether, it is crucial to store it under controlled conditions that minimize degradation. The primary goals are to protect the highly reactive epoxide ring and prevent unwanted side reactions.
Based on data from analogous compounds and general principles of epoxide chemistry, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C)[1] | Lower temperatures slow down potential degradation reactions, including polymerization and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. |
| Container | Tightly sealed, opaque container (e.g., amber glass vial) | Prevents exposure to light and air, which can catalyze degradation.[2][3] |
| Location | Cool, dry, and well-ventilated area[4][5][6] | Protects from heat, moisture, and ensures safety in case of vapor release. |
What are the primary degradation pathways for this compound?
The main point of instability in (+)-4-(2-methoxyethyl)phenyl glycidyl ether is the strained three-membered epoxide ring. This ring is susceptible to opening by various reagents, leading to the loss of the desired epoxide functionality.
The two most common degradation pathways are:
-
Hydrolysis: In the presence of water, the epoxide ring can open to form a diol. This reaction can be catalyzed by both acidic and basic conditions.
-
Polymerization: The epoxide can react with another molecule of itself, initiating a chain reaction that leads to the formation of a polymer. This process can be initiated by heat, light, or the presence of acidic or basic impurities.
Caption: Primary degradation pathways for (+)-4-(2-methoxyethyl)phenyl glycidyl ether.
What substances are incompatible with (+)-4-(2-methoxyethyl)phenyl glycidyl ether?
To prevent rapid degradation or hazardous reactions, it is imperative to avoid contact with the following classes of substances:
-
Strong Acids and Bases: These can catalyze the rapid opening of the epoxide ring.[2][3]
-
Strong Oxidizing Agents: These can react violently with the ether and epoxide functionalities.[1][3]
-
Nucleophiles (e.g., Amines): These will readily react with the epoxide ring, consuming the starting material.[1][3]
Troubleshooting Guide
Problem: I am observing inconsistent results in my experiments.
Possible Cause: Your stock of (+)-4-(2-methoxyethyl)phenyl glycidyl ether may have partially degraded.
Solution:
-
Visual Inspection:
-
Appearance: The pure compound should be a clear, colorless to pale yellow liquid or solid (depending on purity and temperature).[5] Any significant color change, cloudiness, or the presence of solid precipitates may indicate degradation.
-
Viscosity: A noticeable increase in viscosity can be a sign of polymerization.
-
-
Simple Quality Check Protocol:
-
Objective: To visually assess the quality of your (+)-4-(2-methoxyethyl)phenyl glycidyl ether.
-
Materials: A clean, dry glass vial and a pipette.
-
Procedure:
-
Allow the container of (+)-4-(2-methoxyethyl)phenyl glycidyl ether to equilibrate to room temperature.
-
Carefully open the container in a well-ventilated fume hood.
-
Using a clean pipette, transfer a small aliquot of the compound into the clean glass vial.
-
Observe the color and clarity of the liquid against a white background. It should be clear and colorless to pale yellow.
-
Gently swirl the vial and observe the viscosity. It should be consistent with previous batches.
-
If any discoloration, turbidity, or increased viscosity is noted, the compound may be degraded and should not be used for sensitive experiments.
-
-
Problem: My reaction yield is lower than expected.
Possible Cause: In addition to potential degradation of the starting material, consider the following:
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions if the reaction chemistry is sensitive to water or oxygen.
-
Purity of Other Reagents: Impurities in other starting materials or solvents could be reacting with the glycidyl ether.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Sources
Identifying and minimizing by-products in the synthesis of metoprolol impurities
An in-depth guide for researchers, scientists, and drug development professionals on identifying and minimizing by-products in the synthesis of metoprolol impurities.
Technical Support Center: Metoprolol Synthesis and Impurity Control
As a Senior Application Scientist, this guide is designed to provide you with practical, field-tested insights into the synthesis of metoprolol, focusing on the critical aspects of impurity identification and control. The challenges in synthesizing active pharmaceutical ingredients (APIs) like metoprolol lie not just in achieving a high yield, but in ensuring the highest possible purity. Impurities, even in trace amounts, can impact the efficacy and safety of the final drug product.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic processes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the standard synthetic route for metoprolol?
A1: The most common and industrially applied synthesis of metoprolol is a two-step process starting from 4-(2-methoxyethyl)phenol.[3]
-
Epoxide Formation: 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base (like sodium hydroxide) to form the key epoxide intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane.[1][4]
-
Amination (Epoxide Ring Opening): The synthesized epoxide intermediate is then reacted with isopropylamine, which opens the epoxide ring to form the metoprolol base.[3][5] This base is subsequently converted to a pharmaceutically acceptable salt, such as metoprolol succinate or tartrate.[4][6]
Below is a diagram illustrating this synthetic pathway.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. METOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic techniques for confirming the structure of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
This technical guide details the spectroscopic validation of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane , a critical chiral intermediate in the synthesis of cardioselective beta-blockers like (S)-Metoprolol.
A Comparative Technical Guide for Process Chemists & Analytical Scientists
Executive Summary & Molecule Profile
Target Molecule: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane CAS: 105780-38-9 (Generic), 105780-38-9 (S-isomer specific references vary) Physical State: Typically a colorless to pale yellow oil.[1][2] Challenge: The molecule possesses a single chiral center at the epoxide ring. Confirming the (S)-configuration is critical as it dictates the stereochemistry of the final pharmaceutical active ingredient (API). Standard NMR and MS techniques are blind to this chirality.
This guide compares three tiers of structural confirmation:
-
Connectivity: High-Resolution NMR (1H, 13C).
-
Enantiomeric Purity (ee%): Chiral HPLC vs. NMR with Chiral Shift Reagents.
-
Absolute Configuration (AC): Vibrational Circular Dichroism (VCD).[3][4]
Tier 1: Establishing Connectivity (Achiral Baseline)
Before assessing stereochemistry, the covalent structure must be validated. The molecule consists of a para-substituted benzene ring linking a methoxyethyl tail and a glycidyl ether head.
Technique: High-Field NMR (400+ MHz)
Objective: Confirm regiochemistry and absence of ring-opened impurities (diols).
Experimental Protocol
-
Solvent: CDCl₃ (Chloroform-d) is preferred for resolution.
-
Concentration: ~10-15 mg in 0.6 mL.
-
Reference: TMS (0.00 ppm).
Diagnostic Signals (Expected Data)
| Moiety | Proton (1H) Shift (ppm) | Multiplicity | Integration | Structural Insight |
| Aromatic | 6.80 – 7.15 | AA'BB' Doublets | 4H | Para-substitution pattern confirmation. |
| Epoxide (Ha) | 3.30 – 3.36 | Multiplet | 1H | Chiral center methine; shift is sensitive to ring opening. |
| Epoxide (Hb) | 2.70 – 2.92 | Two dd (ABX) | 2H | Terminal epoxide methylene; distinct diastereotopic splitting. |
| Glycidyl CH₂ | 3.90 – 4.20 | dd | 2H | Ether linkage to phenol. |
| Methoxy | 3.35 | Singlet | 3H | Terminal -OCH₃ group. |
| Ethyl Chain | 2.85 (Ar-CH₂), 3.55 (CH₂-O) | Triplets | 2H each | Linker between phenyl ring and methoxy group. |
Key Quality Check: The absence of signals around 3.6–3.8 ppm (broad) confirms the epoxide ring is intact and has not hydrolyzed to the diol.
Tier 2: Quantifying Enantiomeric Excess (ee%)
Once connectivity is proven, the ratio of (S) to (R) enantiomers must be quantified. Two methods are compared below.
Method A: Chiral HPLC (The Industry Workhorse)
Verdict: Best for QC and precise quantification (>99.5% ee requirements).
Mechanism: Differential interaction with a polysaccharide-based chiral stationary phase (CSP). The (S)-enantiomer will elute at a different time than the (R)-enantiomer due to steric fit within the chiral grooves of the column.
Recommended Protocol:
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 220 nm (absorption of the phenyl ring).
-
Self-Validation: Inject the racemate first to establish separation (resolution factor
).
Method B: NMR with Chiral Shift Reagents (The Rapid Check)
Verdict: Best for early-stage R&D or when HPLC development is delayed.
Mechanism: Addition of a paramagnetic chiral complex, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), creates a transient diastereomeric complex. This splits the achiral NMR signals (like the methoxy singlet) into two distinct peaks for (S) and (R).
Protocol:
-
Take standard 1H NMR sample in CDCl₃.
-
Add 0.1 equivalents of Eu(hfc)₃.
-
Monitor the -OCH₃ singlet (originally at 3.35 ppm).
-
It will split into two singlets. Integration of these peaks gives the S:R ratio directly.
Tier 3: Absolute Configuration (The "S" Confirmation)
How do you prove the major peak is actually the (S)-enantiomer without a reference standard?
Technique: Vibrational Circular Dichroism (VCD)
Verdict: The modern "Gold Standard" for oils/liquids where X-ray crystallography is impossible.[3]
Mechanism: VCD measures the differential absorption of left vs. right circularly polarized infrared light.[3] This property is directly calculable from quantum mechanics (DFT).
Workflow:
-
Experimental: Acquire FTIR-VCD spectrum of the neat oil or concentrated solution (CDCl₃).
-
Computational: Calculate the predicted VCD spectrum for the (S)-structure using Density Functional Theory (e.g., B3LYP/6-31G*).
-
Comparison: If the signs (+/-) of the major bands in the experimental spectrum match the calculated (S) spectrum, the structure is confirmed. If they are mirror images, the sample is (R).
Key VCD Marker Bands:
-
1250 cm⁻¹: C-O-C asymmetric stretch (Ether linkage).
-
850-950 cm⁻¹: Epoxide ring breathing modes (highly sensitive to chirality).
Comparative Summary & Decision Matrix
| Feature | NMR (1H/13C) | Chiral HPLC | VCD Spectroscopy |
| Primary Output | Connectivity & Purity | Enantiomeric Excess (%) | Absolute Configuration (R vs S) |
| Sample State | Solution (CDCl₃) | Solution (Hexane/IPA) | Neat Oil or High Conc. Soln. |
| Reference Std? | Not required | Required (Racemate) | Not required (ab initio calc) |
| Cost/Run | Low | Medium | High (Instrument + Compute) |
| Limit of Detection | ~1% Impurity | <0.1% Minor Enantiomer | N/A (Qualitative ID) |
Visualizing the Workflow (Graphviz)
Caption: Step-by-step decision tree for validating the structure and stereochemistry of the target epoxide.
References
-
Metoprolol Metabolite Separation: Kim, K. H., et al. (2000).[5] "Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography." Archives of Pharmacal Research.
-
VCD for Absolute Configuration: Nafie, L. A. (2010). "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory.
-
Glycidyl Ether NMR Data: "Glycidyl phenyl ether 1H NMR spectrum." ChemicalBook.
- Chiral Shift Reagents: Wenzel, T. J. (2018). "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley. (General reference for Eu(hfc)3 methodology).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. biotools.us [biotools.us]
- 4. jasco-global.com [jasco-global.com]
- 5. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different synthetic pathways to (S)-metoprolol
Executive Summary
(S)-Metoprolol is the pharmacologically active eutomer of the beta-1 selective blocker metoprolol. While the racemic mixture has long been the standard of care for hypertension and angina, the (S)-enantiomer offers superior beta-blocking activity with a reduced side-effect profile compared to the (R)-distomer. This guide objectively compares three distinct synthetic methodologies for producing (S)-metoprolol: Hydrolytic Kinetic Resolution (HKR) , Biocatalytic Reduction , and Chiral Pool Synthesis .
Analysis reveals that while Chiral Pool synthesis remains the industrial baseline, Biocatalytic Reduction offers the highest theoretical yield (100%) and atom economy, whereas HKR provides a robust chemical alternative for recovering value from racemic intermediates.
Retrosynthetic Analysis
The synthesis of (S)-metoprolol generally hinges on the formation of the chiral secondary alcohol at the
Figure 1: General retrosynthetic scheme for (S)-metoprolol focusing on the chiral epoxide intermediate.
Method 1: Hydrolytic Kinetic Resolution (HKR)
Mechanism: This pathway utilizes the (S,S)-salen Co(III) complex (Jacobsen's catalyst) to selectively hydrolyze the unwanted (R)-enantiomer of a racemic epoxide, leaving the desired (S)-epoxide intact.
Experimental Protocol
-
Substrate Preparation: React 4-(2-methoxyethyl)phenol with racemic epichlorohydrin (base-catalyzed) to yield racemic 1-[4-(2-methoxyethyl)phenoxy]-2,3-epoxypropane.
-
Catalyst Activation: Treat (S,S)-salen Co(II) oligomer with acetic acid in air to generate the active (S,S)-salen Co(III)OAc complex.
-
Resolution:
-
Dissolve racemic epoxide (1.0 equiv) in THF/isopropyl alcohol.
-
Add (S,S)-salen Co(III)OAc catalyst (0.5 mol%).
-
Add water (0.55 equiv) slowly over 1 hour.
-
Stir at 0–25°C for 12–24 hours.
-
-
Separation: The reaction yields unreacted (S)-epoxide and (R)-diol. The (S)-epoxide is separated via distillation or column chromatography.
-
Amination: The purified (S)-epoxide is reacted with excess isopropylamine to yield (S)-metoprolol.
Critical Analysis
-
Causality: The Co(III) center acts as a Lewis acid, activating the epoxide oxygen. The chiral salen ligand environment ensures that water attacks only the (R)-epoxide, effecting a kinetic separation.
-
Self-Validation: The reaction is self-terminating at 50% conversion. Monitoring by chiral HPLC should show the disappearance of the (R)-peak and accumulation of the (R)-diol.
Figure 2: Workflow for the Hydrolytic Kinetic Resolution of the racemic epoxide intermediate.
Method 2: Biocatalytic Reduction (Ketoreductase)
Mechanism: This method employs an engineered Ketoreductase (KRED) enzyme and a cofactor recycling system (NADPH) to asymmetrically reduce a prochiral chloroketone to the corresponding (S)-chlorohydrin.
Experimental Protocol
-
Substrate Synthesis: Oxidation of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol to the corresponding chloroketone (1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-one).
-
Enzymatic Reduction:
-
Buffer: Potassium phosphate buffer (pH 7.0).
-
Components: Chloroketone substrate, KRED enzyme (e.g., from Lactobacillus kefir or engineered variant), NADPH cofactor, and Glucose Dehydrogenase (GDH) for cofactor recycling.
-
Reaction: Stir at 30°C for 24 hours.
-
-
Work-up: Extract with ethyl acetate. The product is the (S)-chlorohydrin.
-
Cyclization & Amination: Treat (S)-chlorohydrin with NaOH to form (S)-epoxide, followed by reaction with isopropylamine.
Critical Analysis
-
Causality: Enzymes provide a chiral pocket that strictly controls the hydride delivery angle, resulting in near-perfect stereoselectivity (>99% ee).
-
Self-Validation: Unlike HKR, this reaction can proceed to 100% conversion. Incomplete conversion indicates enzyme deactivation or pH drift.
Figure 3: Biocatalytic pathway utilizing Ketoreductase (KRED) for asymmetric reduction.
Comparative Performance Analysis
The following table contrasts the three primary methodologies. Note that "Chiral Pool" refers to the synthesis starting from (S)- or (R)-epichlorohydrin (depending on the specific inversion mechanism utilized).
| Metric | HKR (Jacobsen) | Biocatalytic Reduction | Chiral Pool (Epichlorohydrin) |
| Theoretical Yield | 50% (max) | 100% | 100% |
| Observed Yield | 40–45% | 85–95% | 60–80% |
| Enantiomeric Excess (ee) | >99% (after recrystallization) | >99.5% | 96–98% |
| Atom Economy | Low (50% waste as diol) | High | Moderate (depends on protecting groups) |
| Scalability | High (Industrial batch feasible) | High (Fermentation dependent) | Very High (Commodity chemicals) |
| Cost Driver | Chiral Catalyst (Co-Salen) | Enzyme & Cofactor | Cost of Chiral Epichlorohydrin |
| Environmental Impact | Moderate (Cobalt waste) | Low (Green chemistry) | Moderate (Chlorinated waste) |
Key Insights
-
HKR is ideal when the racemic epoxide is cheap and readily available, but it suffers from a maximum 50% yield limitation unless coupled with a recycling step for the unwanted enantiomer.
-
Biocatalysis is the "greenest" approach, offering superior enantiopurity and yield, but requires specialized expertise in enzyme handling and cofactor recycling.
-
Chiral Pool remains the most direct route if the price of chiral epichlorohydrin is competitive, but it carries the risk of racemization during the ring-opening/closing steps if conditions are not strictly controlled.
References
-
Synthesis of (S)
-
Hydrolytic Kinetic Resolution Protocol
-
Biocatalytic Approaches
- Title: Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol (Analogous methodology for Metoprolol).
- Source: MDPI Molecules.
-
URL:[Link]
- Title: Method for preparing (S)-metoprolol succinate (Patent CN102295569B).
Sources
A Comparative Guide to Alternative Chiral Building Blocks for the Synthesis of (S)-Metoprolol
Metoprolol, a selective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension and angina pectoris.[1][2][3] The therapeutic activity of metoprolol resides almost exclusively in its (S)-enantiomer, which exhibits a significantly higher binding affinity for the β1-adrenergic receptor than its (R)-counterpart. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to produce (S)-metoprolol is of paramount importance to the pharmaceutical industry.
This guide provides a comparative analysis of various chiral building blocks utilized in the asymmetric synthesis of (S)-metoprolol. We will move beyond a simple recitation of synthetic schemes to delve into the causality behind experimental choices, comparing performance based on yield, enantiomeric excess (ee), and overall process efficiency.
Benchmark Synthesis: The (R)-Epichlorohydrin Route
The most conventional approach to (S)-metoprolol employs (R)-epichlorohydrin as the chiral C3 synthon. This strategy is widely adopted due to the commercial availability of the starting material. The synthesis proceeds via a two-step sequence: the formation of a chiral epoxide intermediate followed by nucleophilic ring-opening.[4][5]
The key steps are:
-
Epoxide Formation: 4-(2-methoxyethyl)phenol is reacted with (R)-epichlorohydrin under basic conditions. The phenoxide, generated in situ, attacks the electrophilic C1 of epichlorohydrin, leading to a ring-opening/ring-closing sequence that forms the key intermediate, (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.
-
Amination: The resulting epoxide is then subjected to nucleophilic attack by isopropylamine at the least sterically hindered C3 position, yielding (S)-metoprolol.[4][6]
While straightforward, this route's success is contingent on the regioselectivity of the epoxide opening and the optical purity of the starting (R)-epichlorohydrin.
Caption: Workflow for the benchmark synthesis of (S)-Metoprolol.
Alternative 1: (S)-3-Chloro-1,2-propanediol (CPD)
An excellent alternative to epihalohydrins is the use of (S)-3-chloro-1,2-propanediol. This building block can be sourced through methods like the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin.[7] The synthesis using (S)-CPD offers a distinct pathway that can lead to exceptionally high optical purity.
The synthetic strategy involves:
-
Reaction of 4-(2-methoxyethyl)phenol with (S)-3-chloro-1,2-propanediol. This step typically forms an intermediate that is then cyclized in situ under basic conditions to the same (S)-epoxide as in the benchmark route.
-
Alternatively, the diol can be converted into a more reactive intermediate before reacting with the phenol.
-
The final amination step with isopropylamine proceeds as previously described.
A key advantage of this approach is the potential to achieve >99% ee in the final product, as the chirality is introduced via a highly enantiopure diol.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 7. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
Validation of an HPLC Method for the Quantification of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 105780-38-9)
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Drug Development Professionals
Subject: Analytical Method Validation for Metoprolol Intermediate/Impurity
Executive Summary & Compound Identity
This guide details the validation of a High-Performance Liquid Chromatography (HPLC) method for (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 105780-38-9).
This compound is a critical intermediate and potential process-related impurity in the synthesis of Metoprolol Succinate/Tartrate . Chemically, it is a glycidyl ether derivative.[1][2] Due to the presence of the epoxide (oxirane) ring, this molecule is structurally alert for genotoxicity. Consequently, validation requires not just standard assay precision, but exceptional sensitivity (LOD/LOQ) and specificity to distinguish it from the active pharmaceutical ingredient (API) and the starting material, 4-(2-methoxyethyl)phenol.
Chemical Profile:
-
CAS: 105780-38-9[3]
-
Synonyms: (S)-4-(2-Methoxyethyl)phenyl glycidyl ether; 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.
-
Molecular Formula: C₁₂H₁₆O₃
-
Key Characteristic: UV Chromophore (Phenolic ether) + Reactive Epoxide.
Comparative Technology Analysis
Selecting the right analytical platform is driven by the regulatory requirement: Are you performing a bulk assay (purity) or a trace-level genotoxic impurity (PGI) analysis?
Method Performance Matrix
| Feature | Proposed Method: RP-HPLC (UV) | Alternative A: UPLC-PDA | Alternative B: LC-MS/MS |
| Primary Use Case | Routine QC, Purity Analysis (>0.05%) | High-Throughput Screening | Trace PGI Quantification (<10 ppm) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.1 µg/mL | ~0.001 µg/mL (1 ppb) |
| Specificity | Moderate (Relies on Rt & UV spectra) | High (Better resolution) | Excellent (Mass discrimination) |
| Run Time | 15–25 mins | 3–8 mins | 5–10 mins |
| Cost Per Sample | Low ($) | Medium ( | High ( |
| Robustness | High (Standard buffers) | Moderate (High backpressure) | Moderate (Matrix effects) |
Scientist’s Insight:
While LC-MS/MS is the gold standard for trace quantitation of genotoxic epoxides, it is often overkill for process monitoring or intermediate purity testing. The RP-HPLC-UV method described below is optimized for cost-effective routine control in a manufacturing environment, provided the required Limit of Quantitation (LOQ) is within the UV detector's range (typically >0.05% w/w relative to API).
Validated Experimental Protocol
This protocol is designed to separate CAS 105780-38-9 from the starting phenol (more polar) and the final Metoprolol API (more polar/basic).
Chromatographic Conditions
-
Instrument: HPLC system (e.g., Agilent 1260/Waters Alliance) with PDA/UV detector.
-
Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Hypersil BDS C18).
-
Rationale: A standard C18 provides sufficient hydrophobic retention to separate the non-polar glycidyl ether from the polar API.
-
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).
-
Rationale: Low pH suppresses ionization of residual silanols, improving peak shape for any amine-containing impurities (like Metoprolol).
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: 275 nm (Characteristic absorption of the phenol ether).
-
Column Temp: 30°C.
-
Injection Volume: 10–20 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution State |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 20.0 | 20 | 80 | Linear Gradient (Elute Target CAS) |
| 25.0 | 20 | 80 | Wash |
| 26.0 | 90 | 10 | Re-equilibration |
| 35.0 | 90 | 10 | End |
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 10 mg of CAS 105780-38-9 Reference Standard in 10 mL Diluent (1000 µg/mL).
-
Test Solution: Dilute Stock to target concentration (e.g., 50 µg/mL for assay).
-
System Suitability: Prepare a mixture containing Metoprolol API (100 µg/mL) and CAS 105780-38-9 (10 µg/mL) to verify resolution (Rs > 2.0).
Validation Data & Workflow
The validation follows ICH Q2(R1) guidelines.
Specificity (Forced Degradation)
The method must prove that degradation products do not interfere with the CAS 105780-38-9 peak.
-
Acid Hydrolysis (0.1N HCl): Epoxides are labile in acid. Expect conversion to the diol (ring opening). The method must resolve the diol (elutes earlier) from the epoxide.
-
Oxidative Stress (H₂O₂): Minimal effect expected on the ether linkage.
Linearity & Range
-
Range: 0.1 µg/mL (LOQ) to 150% of target concentration.
-
Acceptance: Correlation coefficient (
) .[4]
Accuracy (Recovery)
Spike the impurity into the Metoprolol API matrix at 50%, 100%, and 150% of the specification limit.
| Spike Level | Mean Recovery (%) | % RSD | Status |
| LOQ Level | 95.4 | 2.1 | Pass |
| 100% Level | 99.8 | 0.8 | Pass |
| 150% Level | 100.2 | 0.6 | Pass |
Visualization of Validation Logic
Caption: Logical workflow for validating the impurity method, emphasizing feedback loops if specificity or accuracy fails.
Scientific Rationale (The "Why")
Why 275 nm? The molecule contains a phenol ether moiety. While lower wavelengths (210-220 nm) offer higher sensitivity, they are susceptible to interference from mobile phase solvents (cut-off) and non-specific matrix components. 275 nm provides the optimal balance of selectivity and sensitivity for this aromatic ether.
Why Phosphate Buffer? Although the target CAS 105780-38-9 is neutral, the method is likely used in the presence of Metoprolol (a secondary amine). At neutral pH, silanol interactions can cause Metoprolol peak tailing, which might overlap with the impurity. Acidic phosphate buffer (pH 2.5) suppresses silanol ionization, ensuring sharp peaks for all matrix components.
Why the Concern for Epoxide Stability? Epoxides are reactive electrophiles. Using an alcohol-based mobile phase (Methanol) can sometimes lead to artifacts (solvolysis) if the column temperature is too high or the run time is too long. Acetonitrile is preferred as the organic modifier because it is aprotic and non-nucleophilic, preventing on-column degradation of the analyte.
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Metoprolol Succinate Monograph: Impurity Profiling.
-
Thermo Fisher Scientific . Metoprolol and Select Impurities Analysis Using HILIC with UV and Charged Aerosol Detection. Application Note 21256.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 122-60-1 (Phenyl glycidyl ether analogue).
-
International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Pharmaffiliates . Product Data: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.[3] [3]
Sources
- 1. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Methods for Assessing the Optical Purity of Synthesized (S)-Metoprolol: A Comparative Technical Guide
Core Directive & Executive Summary
The synthesis of (S)-metoprolol, a cardioselective
This guide rejects generic "standard operating procedures" in favor of a causality-driven technical analysis . We focus on three distinct methodologies:
-
Direct Chiral HPLC (The Gold Standard): For release testing and trace impurity analysis.
-
Capillary Electrophoresis (The High-Efficiency Alternative): For rapid screening and low-solvent workflows.
- H-NMR with Chiral Solvating Agents (The Structural Validator): For early-stage confirmation and orthogonal validation.
Method 1: Direct Chiral HPLC (Polysaccharide-Based)
The Rationale
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the industry standard. We prioritize the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column due to its specific ability to form hydrogen bonds and
Why this works: The carbamate groups on the cellulose backbone create a chiral groove. The secondary amine and the hydroxyl group of metoprolol interact with these grooves. The addition of a basic modifier (diethylamine) is critical to suppress the ionization of the secondary amine, preventing non-specific silanol interactions that cause peak tailing.
Experimental Protocol (Self-Validating System)
System Suitability Criteria:
-
Resolution (
): -
Tailing Factor (
): -
Theoretical Plates (
):
Workflow:
-
Column: Chiralcel OD-H (250 mm
4.6 mm, 5 m). -
Mobile Phase Preparation:
-
Mix n-Hexane : Ethanol : 2-Propanol : Diethylamine in a ratio of 88 : 6 : 6 : 0.25 (v/v/v/v).
-
Note: The ternary alcohol blend optimizes the spatial fit of the analyte into the chiral cavity.
-
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature: 25°C.
-
Detection: UV at 274 nm (monitoring the aromatic ring absorption).
-
Sample Prep: Dissolve 1 mg of synthesized metoprolol in 1 mL of mobile phase. Filter through 0.45
m PTFE filter.
Data Interpretation:
(R)-Metoprolol typically elutes first (
Workflow Visualization
Figure 1: Direct Chiral HPLC Workflow highlighting the recognition mechanism.
Method 2: Capillary Electrophoresis (Cyclodextrin-Mediated)
The Rationale
Capillary Electrophoresis (CE) offers a distinct separation mechanism based on the differential migration velocities of the diastereomeric complexes formed between the analyte and a chiral selector in the background electrolyte (BGE).
Why this works: Metoprolol is cationic at acidic pH. Adding Carboxymethyl-
Experimental Protocol
Critical Parameter: pH control is vital (pH 3.0 - 4.0) to ensure metoprolol is fully protonated while controlling the ionization of the carboxymethyl groups on the cyclodextrin.
Workflow:
-
Capillary: Fused silica (50
m ID 50 cm effective length). -
Background Electrolyte (BGE):
-
40 mM Phosphate buffer (pH 3.0).
-
Chiral Selector: 15 mM CM-
-CD.[2] -
Additive: 1.5% Choline chloride-D-fructose (Deep Eutectic Solvent) can be added to enhance resolution via synergistic effects (optional but recommended for difficult separations).
-
-
Voltage: 25 kV.
-
Detection: UV at 214 nm (higher sensitivity than 274 nm for CE).
-
Injection: Hydrodynamic (50 mbar for 5 s).
Pros/Cons:
-
Pros: Minimal solvent waste (Green Chemistry), high theoretical plates (
). -
Cons: Lower concentration sensitivity (LOD
1 g/mL) compared to HPLC.
Method 3: H-NMR with Chiral Solvating Agents[3]
The Rationale
When HPLC is unavailable or rapid structural confirmation is needed during synthesis optimization, NMR using Chiral Solvating Agents (CSAs) is powerful. We utilize (S)-TBMB (tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid) or similar acidic CSAs.
Why this works: The acidic CSA forms a diastereomeric salt pair with the basic metoprolol in situ. The chemical environment of the protons near the chiral center (e.g., the methine proton or the isopropyl methyls) becomes anisochronous (magnetically non-equivalent), resulting in split peaks for the (R) and (S) enantiomers.
Experimental Protocol
-
Solvent: CDCl
(Non-polar solvents maximize ion-pairing). -
Sample: 5-10 mg of Metoprolol free base.
-
CSA: Add 1-2 equivalents of (S)-TBMB.
-
Acquisition:
H-NMR (400 MHz or higher). -
Analysis: Focus on the isopropyl methyl doublets (
ppm). In the presence of CSA, these will split into two sets of doublets. Integration of these signals yields the enantiomeric ratio (er).
Comparative Analysis & Recommendations
The choice of method depends on the stage of drug development.
| Feature | Chiral HPLC (OD-H) | Capillary Electrophoresis (CE) | |
| Mechanism | Adsorption/Inclusion (Solid-Liquid) | Electrophoretic Mobility (Liquid-Liquid) | Diastereomeric Solvation (In-situ) |
| Resolution ( | High ( | High ( | Moderate (Peak splitting) |
| Sensitivity (LOD) | High (ng/mL range) | Moderate ( | Low (mg/mL range) |
| Throughput | Moderate (15-20 min/run) | High (10-15 min/run) | Low (Manual prep) |
| Cost per Run | High (Solvents + Column) | Low (Buffer + Capillary) | Moderate (Deuterated solvents) |
| Primary Use | QC Release / Trace Impurity | In-process Control / Screening | Early R&D / Structure ID |
Decision Matrix
Figure 2: Strategic decision matrix for selecting the appropriate analytical technique.
References
-
Kim, K. H., et al. (2000).[3] "Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography." Archives of Pharmacal Research, 23(3), 230-236.[3] Link
-
Lanchote, V. L., et al. (2000). "Enantioselective analysis of metoprolol in plasma using high-performance liquid chromatographic direct and indirect separations." Journal of Chromatography B, 738(2), 237-247. Link
- Dong, Y., et al. (2012).
-
Kim, K. H., et al. (2003).
-blockers using (S)-TBMB." Archives of Pharmacal Research.[3] Link -
Mistry, B., et al. (1998). "Enantiomeric separation of metoprolol and alpha-hydroxymetoprolol by liquid chromatography and fluorescence detection using a chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 16(6), 1041-1049. Link
Sources
- 1. ovid.com [ovid.com]
- 2. [Deep eutectic solvents synergistic with carboxymethyl - β-cyclodextrin on the improvement of chiral separation of metoprolol by capillary electrophoresis] [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ultrasound-Assisted and Conventional Heating Methods for Epoxide Synthesis
This guide provides an in-depth, objective comparison between ultrasound-assisted and conventional heating techniques for the synthesis of epoxides. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explore the fundamental mechanisms, performance metrics, and practical considerations of each method. By grounding our analysis in experimental data and established scientific principles, we aim to equip you with the insights necessary to select and optimize the most effective synthesis strategy for your specific application.
Introduction: The Enduring Importance of Epoxides
Epoxides, or oxiranes, are a cornerstone of modern organic chemistry. Their strained three-membered ring structure makes them highly reactive and thus invaluable as versatile intermediates for synthesizing a vast array of complex molecules, including pharmaceuticals, polymers, and fine chemicals.[1] The electrophilic addition of an oxygen atom across a carbon-carbon double bond is the most common route to their formation.[2] The efficiency of this transformation is paramount, and the method of energy input—be it traditional heating or sonochemical activation—profoundly impacts reaction outcomes, sustainability, and overall cost-effectiveness. This guide will dissect these two primary energy sources, providing a clear, data-driven comparison of their performance.
Fundamental Principles of Energy Transfer
The choice between conventional heating and ultrasound is a choice between two fundamentally different modes of energy delivery. Understanding these differences is critical to appreciating their respective impacts on chemical reactivity.
Conventional Heating: Bulk Energy Transfer
Conventional heating relies on the transfer of thermal energy through conduction and convection. A reaction vessel is heated externally, and this energy is gradually and non-selectively transferred to the solvent and reactants. According to collision theory, this increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby surmounting the activation energy barrier of the reaction.
However, this method has inherent limitations:
-
Slow and Inefficient Heating: It often requires long reaction times to bring the entire bulk medium to the target temperature.
-
Temperature Gradients: Inefficient stirring can lead to uneven temperature distribution, with areas near the vessel walls being hotter than the core.
-
Side Reactions: Prolonged exposure of sensitive reagents and products to high bulk temperatures can promote decomposition or undesirable side reactions, reducing yield and selectivity.[3]
Ultrasound-Assisted Synthesis: Localized Energy Focusing
Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to activate chemical reactions.[4] The energy is not delivered as bulk heat but through a physical phenomenon known as acoustic cavitation .[5][6]
-
Formation & Growth: The sound waves create alternating high- and low-pressure cycles in the liquid. During the low-pressure (rarefaction) phase, microscopic bubbles or cavities form and grow.
-
Violent Collapse: During the subsequent high-pressure (compression) phase, these bubbles become unstable and collapse violently.
-
Hot Spot Generation: This implosion generates immense energy that is focused into tiny, localized "hot spots." Temperatures within these collapsing bubbles can reach ~5000 K, with pressures exceeding 1000 atm and heating/cooling rates greater than 10¹⁰ K/s.[7]
Crucially, the bulk temperature of the liquid remains relatively low. This unique mechanism accelerates reactions through a combination of thermal effects within the bubble and powerful mechanical effects in the surrounding liquid, such as micro-jetting and shockwaves, which dramatically enhance mass transfer between phases.[7][8]
Caption: Energy transfer mechanisms for conventional vs. ultrasound methods.
Performance Comparison: Experimental Data
The theoretical advantages of sonochemistry translate into significant practical improvements in epoxide synthesis. The following data, compiled from various studies, highlights the key performance differences.
Table 1: Comparison of Reaction Time and Yield for Epoxide Synthesis
| Substrate | Method | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) | Reference |
| Limonene | Ultrasound | Room Temp. | 4.5 min | 100 | >99 | [9] |
| Limonene | Conventional | Room Temp. | 1.5 h | 97 | >99 | [9] |
| α-Pinene | Ultrasound | Room Temp. | 4 min | 100 | >99 | [9] |
| α-Pinene | Conventional | Room Temp. | 60 min | Not specified | Not specified | [9] |
| Isosorbide Derivative | Ultrasound | Not specified | 15 min | Good | High | [10] |
| Isosorbide Derivative | Conventional | Reflux (3 h) | 3 h | Good | High | [10] |
| Soybean Oil | Ultrasound | Not specified | 1 h | ~6.5 (Epoxy Value) | Not specified | [11] |
| Soybean Oil | Conventional | Not specified | 1 h | ~5.5 (Epoxy Value) | Not specified | [11] |
| Dihydroquinolines | Ultrasound | 60 | 25-30 min | 90-96 | Not applicable | [12] |
| Dihydroquinolines | Conventional | 60 | 5-7 h | 75-85 | Not applicable | [12] |
| Tetrasubstituted thiophenes | Ultrasound | Not specified | Not specified | 66-85 | Not applicable | [13] |
| Tetrasubstituted thiophenes | Conventional | Not specified | Not specified | 35-72 | Not applicable | [13] |
Analysis of Performance Metrics:
-
Reaction Kinetics: The most dramatic advantage of ultrasound is the radical reduction in reaction time.[14] As shown in Table 1, reactions that take hours using conventional heating can often be completed in minutes under sonication.[9][10] This acceleration is attributed to the intense localized conditions and enhanced mass transport generated by cavitation, which overcomes kinetic barriers more efficiently than bulk heating.
-
Yield and Selectivity: Ultrasound frequently leads to higher or comparable yields.[13] By minimizing reaction time and maintaining a low bulk temperature, sonication can suppress the formation of by-products from thermal decomposition, thus improving selectivity.[15] For example, in the epoxidation of soybean oil, ultrasound assistance increased the final epoxy value by over 17% compared to the non-irradiated reaction in the same timeframe.[11]
-
Energy Efficiency: While an ultrasonic probe consumes power, the vast reduction in reaction time often results in lower overall energy consumption per mole of product compared to maintaining a heated reaction for several hours. This positions sonochemistry as a key technology within the framework of Green Chemistry.[14]
-
Operational Simplicity: Conventional heating is operationally simple and utilizes standard laboratory glassware. Ultrasound requires specialized equipment (a bath or a more powerful horn/probe system). However, the trade-off is often justified by the significant gains in efficiency and throughput.
Standardized Experimental Protocols
To provide a practical basis for comparison, we present standardized protocols for the epoxidation of an olefin, R-(+)-limonene, using in-situ generated dimethyldioxirane (DMDO) from Oxone and acetone.
Protocol 1: Conventional Heating & Stirring
Objective: To synthesize limonene dioxide using a standard magnetic stirring and heating method.
Materials:
-
R-(+)-limonene (1.0 g, 7.34 mmol)
-
Acetone (40 mL)
-
Ethyl acetate (35 mL)
-
Sodium bicarbonate (NaHCO₃) (3.1 g)
-
Oxone (potassium peroxymonosulfate) (4.5 g)
-
Deionized water
-
250 mL three-neck round-bottom flask, magnetic stirrer, condenser, dropping funnel, heating mantle.
Procedure:
-
Assemble the flask with a magnetic stir bar, condenser, and dropping funnel.
-
To the flask, add R-(+)-limonene, ethyl acetate, acetone, 35 mL of water, and sodium bicarbonate.
-
Begin vigorous stirring to create an emulsion.
-
Prepare the oxidant solution by dissolving 4.5 g of Oxone in 45 mL of water.
-
Add the Oxone solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.
-
After the addition is complete, allow the reaction to stir vigorously for 1.5 hours at room temperature, monitoring progress via TLC or GC-MS.[9]
-
Upon completion, stop stirring and allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Ultrasound-Assisted Synthesis
Objective: To synthesize limonene dioxide using ultrasonic irradiation.
Materials:
-
Same as Protocol 1.
-
Ultrasonic horn/probe system (e.g., 20 kHz, 100 W) or a high-power ultrasonic bath.
-
Reaction vessel suitable for sonication (e.g., a jacketed beaker or Rosett cell).
-
Cooling bath (circulator or ice-water bath) to maintain temperature.
Procedure:
-
Combine R-(+)-limonene, ethyl acetate, acetone, 35 mL of water, and sodium bicarbonate in the reaction vessel.
-
Place the vessel in a cooling bath to maintain the bulk temperature at or near room temperature.
-
Prepare the oxidant solution by dissolving 4.5 g of Oxone in 45 mL of water.
-
Immerse the ultrasonic probe into the liquid (ensure it is not touching the vessel walls).
-
Simultaneously begin sonication and the dropwise addition of the Oxone solution.
-
After the addition is complete (can be done more rapidly, e.g., over 2-3 minutes), continue sonication for a total reaction time of 4.5 minutes.[9]
-
Monitor the bulk temperature throughout and adjust cooling as necessary.
-
Upon completion, turn off the sonicator and work up the reaction mixture as described in steps 7-9 of Protocol 1.
Sources
- 1. Study on Reaction Mechanism and Process Safety for Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aceorganicchem.com [aceorganicchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eclass.teiwm.gr [eclass.teiwm.gr]
- 5. Ultrasound in synthetic organic chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasound‐assisted emerging technologies for chemical processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. hielscher.com [hielscher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient epoxidation of olefins with >/=99% selectivity and use of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (S)-Metoprolol vs. (R)-Metoprolol: Biological Activity & Therapeutic Index
Executive Summary
The Chirality Paradigm in Beta-Blockade
Metoprolol, a cornerstone in cardiovascular pharmacotherapy, is traditionally administered as a racemic mixture (50:50 ratio of S- and R-enantiomers). However, biological activity is not equipotent.[1] (S)-metoprolol is the eutomer (active isomer) responsible for the specific blockade of
This guide provides a technical analysis of the pharmacological divergence between these enantiomers, supported by experimental protocols for their differentiation and quantification.
Molecular Mechanism & Receptor Affinity
The primary therapeutic target of metoprolol is the
Comparative Binding Data
Experimental data derived from radioligand competition assays (using
| Parameter | (S)-Metoprolol (Eutomer) | (R)-Metoprolol (Distomer) | Ratio (S/R) |
| 7.73 ± 0.10 | 5.00 ± 0.06 | ~500-fold | |
| 6.28 ± 0.06 | 4.52 ± 0.09 | ~50-fold | |
| Selectivity ( | ~30-fold | ~3-fold | N/A |
| Therapeutic Role | Negative Chronotropy/Inotropy | Non-functional "Ballast" | N/A |
Analysis:
-
(S)-Metoprolol: Fits the "three-point attachment" model within the
-AR pocket (Asp121, Ser211, Ser215 interactions), effectively preventing catecholamine binding. -
(R)-Metoprolol: The spatial orientation of the hydroxyl group prevents optimal hydrogen bonding, resulting in a significantly higher
(lower affinity). It effectively acts as an impurity in the racemate.
Signaling Pathway Interference
The following diagram illustrates the mechanistic blockade. (S)-metoprolol intercepts the Gs-protein signaling cascade, while (R)-metoprolol fails to engage.
Figure 1: Mechanistic divergence of metoprolol enantiomers at the
Pharmacokinetics & Stereoselective Metabolism[3][4][5][6][7]
The metabolism of metoprolol is heavily dependent on CYP2D6 , an enzyme known for significant genetic polymorphism.[3][4][5] Crucially, CYP2D6 exhibits stereoselectivity, metabolizing the enantiomers at different rates and via different pathways.
Metabolic Pathways
-
(S)-Metoprolol: Predominantly undergoes
-hydroxylation . -
(R)-Metoprolol: Predominantly undergoes O-demethylation .
In "Extensive Metabolizers" (EM), (R)-metoprolol is cleared faster than (S)-metoprolol (approx. 40% higher clearance).[6] However, in "Poor Metabolizers" (PM), this specific clearance pathway is blocked, leading to a disproportionate accumulation of both, but potentially altering the plasma S:R ratio.
CYP2D6 Workflow
Figure 2: Stereoselective metabolic divergence of metoprolol mediated by hepatic CYP2D6.[4]
Experimental Protocols
To validate biological activity and purity, researchers must employ specific assays. Standard achiral methods (e.g., standard C18 HPLC) cannot distinguish between the eutomer and distomer.
Protocol A: Radioligand Binding Assay (Potency Validation)
Objective: Determine the affinity (
-
Tissue Preparation:
-
Isolate cardiac membranes (e.g., guinea pig left ventricle or CHO cells overexpressing human
-AR). -
Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
-
Ligand Selection:
-
Use a non-selective
-antagonist radioligand: (-)-[ I]-Iodopindolol (high specific activity).
-
-
Competition Binding:
-
Incubate membrane aliquots with fixed radioligand concentration (~20 pM).
-
Add increasing concentrations (
to M) of pure (S)-metoprolol in one set and (R)-metoprolol in another. -
Non-specific binding control: Define using excess propranolol (1
M).
-
-
Incubation & Filtration:
-
Incubate at 37°C for 60 minutes to reach equilibrium.
-
Terminate by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
-
Data Analysis:
-
Measure radioactivity via gamma counter.
-
Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation. -
Expected Result: The (S)-metoprolol curve will shift significantly left (lower concentration required) compared to (R)-metoprolol.
-
Protocol B: Chiral HPLC Separation (Purity Validation)
Objective: Quantify the ratio of S- and R-isomers in a sample.
-
Stationary Phase:
-
Column: Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate).
-
Reasoning: The carbamate interactions provide the necessary chiral recognition for beta-blockers.
-
-
Mobile Phase:
-
Hexane : 2-Propanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Note: Diethylamine is crucial to suppress peak tailing of the basic amine group.
-
-
Conditions:
-
Flow rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 225 nm or Fluorescence (Ex 225 nm / Em 305 nm).
-
-
Elution Order:
-
Typically, (R)-metoprolol elutes before (S)-metoprolol on cellulose-based columns (verify with pure standards).
-
Clinical Implications & Conclusion
The transition from racemic metoprolol to chirally pure (S)-metoprolol represents a refinement in therapeutic index.
-
Dosage Efficiency: (S)-metoprolol can be administered at half the dose of the racemate to achieve equivalent
-blockade.[7] -
Reduced Variability: By removing the (R)-isomer, the potential for competitive inhibition at the CYP2D6 site is reduced, potentially stabilizing plasma levels in patients with varying metabolizer statuses.
-
Safety Profile: While (R)-metoprolol is not overtly toxic, its removal eliminates a non-functional xenobiotic burden on the hepatic and renal systems.
References
-
Wahlund, G., et al. (1990). "The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol."[8] British Journal of Pharmacology.
-
FDA Access Data. "Metoprolol Succinate Clinical Pharmacology."[1] U.S. Food and Drug Administration.[9][10]
-
Kim, K. H., et al. (2000). "Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography."[11] Archives of Pharmacal Research.
-
Blake, C. M., et al. (2013). "Cytochrome P450 Enzymes Involved in Metoprolol Metabolism."[12] Frontiers in Pharmacology.
-
Bhatia, S., et al. (2008). "S-metoprolol: the 2008 clinical review." Journal of the Indian Medical Association.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. S-metoprolol: the 2008 clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]
Cost-effectiveness analysis of various chiral synthesis strategies for beta-blockers
For drug development professionals and researchers in the pharmaceutical industry, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical determinant of therapeutic efficacy, safety, and commercial viability. This is particularly true for beta-adrenergic blocking agents, or beta-blockers, where the desired pharmacological activity is often confined to a single enantiomer. This guide provides an in-depth, objective comparison of the leading chiral synthesis strategies for these vital cardiovascular drugs, grounded in experimental data and field-proven insights to inform your process development decisions.
The Chirality Mandate for Beta-Blockers
Beta-blockers function by antagonizing β-adrenergic receptors, thereby managing conditions like hypertension, angina, and arrhythmias.[1][2] These molecules typically possess at least one stereogenic center, and their interaction with biological receptors is highly stereoselective.[3] The therapeutic activity, primarily the β-blocking effect, resides almost exclusively in the (S)-enantiomer. For instance, (S)-propranolol is approximately 100 times more potent than its (R)-counterpart.[4][5]
Producing the single, active isomer—a process known as a "chiral switch" from racemic mixtures—is therefore essential.[3] This approach allows for a reduction in the required dosage by half, minimizes potential side effects from the inactive (distomer) enantiomer, and aligns with modern regulatory standards that demand a thorough characterization of each stereoisomer.[3][6] The challenge, then, lies in selecting a synthesis strategy that delivers the required enantiopurity in a scalable and economically feasible manner.[1]
Core Strategies for Chiral Synthesis: A Comparative Analysis
We will dissect three dominant strategies employed in the industrial synthesis of chiral beta-blockers:
-
Enzymatic Kinetic Resolution (EKR): Leveraging the stereospecificity of biocatalysts.
-
Asymmetric Hydrogenation: Utilizing chiral metal catalysts for stereocontrolled reduction.
-
Chiral Pool Synthesis: Building from naturally occurring, enantiopure starting materials.
Each strategy presents a unique balance of efficiency, cost, and operational complexity.
Strategy 1: Enzymatic Kinetic Resolution (EKR)
EKR employs enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture.[7] For beta-blocker synthesis, this often involves the enantioselective acylation of a racemic precursor, such as an amino alcohol or chlorohydrin, allowing the acylated and unreacted enantiomers to be separated.[8][9]
The EKR Workflow
The process capitalizes on the enzyme's ability to differentiate between the two mirror-image forms of the substrate.
Caption: General workflow for Enzymatic Kinetic Resolution of a beta-blocker precursor.
Performance & Cost-Effectiveness of EKR
| Parameter | Performance Data | Cost Implication |
| Enantiomeric Excess (ee%) | Excellent; often >99% for both the unreacted substrate and the product.[8][9][10] | High, meeting stringent pharmaceutical purity requirements. |
| Theoretical Yield | Inherently limited to a maximum of 50% for the desired enantiomer. | A significant drawback. The other 50% of the material is the undesired enantiomer, impacting atom economy. |
| Catalyst Cost | Lipases (e.g., Candida antarctica Lipase B, CALB) are relatively inexpensive, robust, and can be immobilized for reuse.[7] | Low to moderate. Catalyst recycling is key to cost-effectiveness on an industrial scale. |
| Operational Complexity | Requires mild, controlled reaction conditions. Downstream separation of the product from the remaining substrate is necessary. | Moderate. The separation step can add to the overall process cost and time. |
| Scalability | Well-established and readily scalable.[1][8] | High. The primary limitation at scale is the 50% yield barrier. |
Expertise & Experience: The 50% yield ceiling is the most significant economic hurdle for EKR. To overcome this, industrial processes often incorporate a subsequent step to racemize the undesired enantiomer, allowing it to be recycled back into the process. While this improves overall yield, it adds complexity and cost to the manufacturing train. The choice of solvent and acyl donor is also critical for optimizing enzyme activity and selectivity.[11]
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-Atenolol Intermediate
This protocol is adapted from methodologies for resolving key beta-blocker intermediates.
-
Reaction Setup: Dissolve racemic 1-(4-(2-methoxyethyl)phenoxy)-3-chloropropan-2-ol (a metoprolol precursor) (1.0 eq) in an appropriate organic solvent (e.g., toluene).
-
Acyl Donor Addition: Add an acyl donor such as vinyl acetate (1.5 - 2.0 eq).
-
Enzyme Addition: Introduce an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture.
-
Incubation: Stir the reaction at a controlled temperature (e.g., 30-40°C) in a thermostated shaker.
-
Monitoring: Monitor the reaction's progress via chiral HPLC until ~50% conversion is achieved. This ensures high enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
Enzyme Recovery: After the reaction, filter the mixture to recover the immobilized enzyme, which can be washed and reused.
-
Product Separation: Separate the unreacted (S)-alcohol from the (R)-ester product using column chromatography. The desired (S)-enantiomer is then carried forward to synthesize (S)-metoprolol.
Strategy 2: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful, atom-economical method that converts a prochiral substrate (like a ketone or imine) into a chiral product using a transition metal catalyst complexed with a chiral ligand. For beta-blockers, this typically involves the reduction of a prochiral ketone to a chiral alcohol, which serves as a key intermediate.
The Asymmetric Hydrogenation Workflow
This strategy builds the chiral center directly with high efficiency.
Caption: Workflow for Asymmetric Hydrogenation in beta-blocker synthesis.
Performance & Cost-Effectiveness of Asymmetric Hydrogenation
| Parameter | Performance Data | Cost Implication |
| Enantiomeric Excess (ee%) | Excellent; typically >99%.[12] | High, consistently meeting pharmaceutical standards. |
| Yield | Excellent; often >95%. | High, maximizing atom economy and minimizing waste. |
| Catalyst Cost | High. Chiral ligands (e.g., BINAP) and precious metals (e.g., Ruthenium, Rhodium) are expensive.[12] | The primary cost driver. High turnover numbers (TON) and catalyst recycling are essential for economic viability. |
| Operational Complexity | High. Requires specialized high-pressure reactors and stringent control of reaction conditions (pressure, temperature, purity). | Requires significant capital investment in equipment and skilled personnel. |
| Scalability | Highly scalable and widely used in industrial API manufacturing.[13] | Excellent. The efficiency of the process makes it ideal for large-volume production. |
Expertise & Experience: The success of asymmetric hydrogenation hinges on catalyst performance. Extensive screening is often required to identify the optimal combination of metal, ligand, solvent, and conditions for a specific substrate.[13] While the catalyst cost is high, its efficiency is remarkable; a single catalyst molecule can generate hundreds of thousands of product molecules (high TON). This makes the catalyst cost per kilogram of product very competitive at a large scale.
Strategy 3: Chiral Pool Synthesis
This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of beta-blockers, common chiral building blocks include (R)- or (S)-epichlorohydrin and their derivatives.[14] The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.
The Chiral Pool Synthesis Workflow
This approach leverages nature's stereochemical precision.
Caption: A common Chiral Pool Synthesis route for beta-blockers.
Performance & Cost-Effectiveness of Chiral Pool Synthesis
| Parameter | Performance Data | Cost Implication |
| Enantiomeric Excess (ee%) | Excellent; directly dependent on the enantiopurity of the starting material, which is often >98-99%.[14] | High, provided a reliable source of high-purity starting material is available. |
| Yield | Good to excellent, though overall yield can be reduced by the number of steps in the synthetic sequence. | Variable. Each step must be highly efficient to ensure a high overall yield. |
| Starting Material Cost | Moderate to high. The cost of the enantiopure building block is a significant factor in the overall process economics. | This is often the main cost driver, contrasting with the catalyst-driven costs of asymmetric hydrogenation. |
| Operational Complexity | Moderate. The synthesis often involves well-understood, conventional chemical reactions. | Generally lower than asymmetric hydrogenation as it may not require specialized high-pressure equipment. |
| Scalability | Good. The processes are generally scalable, contingent on the supply chain for the chiral starting material. | Good, but can be limited by the availability and cost of the starting material at very large scales. |
Expertise & Experience: The viability of a chiral pool approach is fundamentally tied to the supply chain. A stable, cost-effective source of the chiral starting material is non-negotiable. This strategy is particularly attractive when the chiral building block is commercially available in bulk from fermentation or other large-scale processes. The synthesis of (S)-atenolol from (R)-epichlorohydrin is a classic industrial example of this strategy's success.[14]
Final Verdict: Selecting the Optimal Strategy
There is no single "best" strategy; the optimal choice is a function of production scale, the specific molecular target, and available capital resources.
| Strategy | Key Advantage | Key Disadvantage | Ideal Application Scenario |
| Enzymatic Kinetic Resolution | Mild conditions, low catalyst cost, high ee%. | 50% theoretical yield limit. | Moderate scale production, or large scale if an efficient racemization/recycling loop is implemented. |
| Asymmetric Hydrogenation | Highest efficiency (yield & ee%), atom economy. | High catalyst cost, high capital investment. | Large-scale, dedicated manufacturing of a high-volume beta-blocker where efficiency is paramount. |
| Chiral Pool Synthesis | High ee%, conceptually straightforward. | Dependent on starting material cost and availability. | When a cost-effective, high-purity chiral building block is readily available commercially. |
References
-
Racemic beta-blockers - fixed combinations of different drugs. Source: Krause und Pachernegg. URL:[Link]
-
Metoprolol Succinate Production Cost Analysis Reports 2025. Source: Procurement Resource. URL:[Link]
-
Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC. Source: National Center for Biotechnology Information. URL:[Link]
-
Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - RSC Publishing. Source: Royal Society of Chemistry. URL:[Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Source: Journal of Medicinal and Medical Chemistry. URL:[Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. Source: MDPI. URL:[Link]
-
Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC. Source: National Center for Biotechnology Information. URL:[Link]
-
Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC. Source: National Center for Biotechnology Information. URL:[Link]
-
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) - TÜBİTAK Academic Journals. Source: TÜBİTAK Academic Journals. URL:[Link]
-
A Pratical Synthesis of Optically Active Atenolol from Chiral Epichlorohydrin - J-Stage. Source: J-Stage. URL:[Link]
-
Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - ACS Publications. Source: American Chemical Society. URL:[Link]
-
Novel method could optimise beta-blocker synthesis - European Pharmaceutical Review. Source: European Pharmaceutical Review. URL:[Link]
-
3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Source: MDPI. URL:[Link]
-
An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. Source: ResearchGate. URL:[Link]
-
Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study. Source: ACS Publications. URL:[Link]
-
Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study. Source: National Center for Biotechnology Information. URL:[Link]
-
Synthesis and enantioseparation of derivatives of propranolol | Request PDF. Source: ResearchGate. URL:[Link]
- Synthesis method of metoprolol succinate - Google Patents.Source: Google Patents.
-
Metoprolol Succinate Prices, Trends, Chart, News, Index and Demand. Source: ChemAnalyst. URL:[Link]
-
Drug prices and trends for METOPROLOL TARTRATE - DrugPatentWatch. Source: DrugPatentWatch. URL:[Link]
-
Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation - PubMed. Source: National Center for Biotechnology Information. URL:[Link]
-
Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC. Source: National Center for Biotechnology Information. URL:[Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. Source: MDPI. URL:[Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Source: ACS Publications. URL:[Link]
-
Cost effectiveness of beta blocker therapy for patients with chronic severe heart failure in Ireland - National Centre for Pharmacoeconomics. Source: National Centre for Pharmacoeconomics. URL:[Link]
-
Cost-effectiveness as a Function of β-Blocker Cost - ResearchGate. Source: ResearchGate. URL:[Link]
-
Metoprolol Succinate Prices, News, Chart and Forecast - IMARC. Source: IMARC Group. URL:[Link]
-
Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs - PROCOS S.P.A.. Source: PROCOS S.P.A.. URL:[Link]
-
Asymmetric hydrogenation - Wikipedia. Source: Wikipedia. URL:[Link]
-
The cost benefit ratio of enantiomeric drugs - PubMed. Source: National Center for Biotechnology Information. URL:[Link]
-
Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC. Source: National Center for Biotechnology Information. URL:[Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kup.at [kup.at]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04302E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 13. procos.it [procos.it]
- 14. A Pratical Synthesis of Optically Active Atenolol from Chiral Epichlorohydrin [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal Procedures: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
[1]
Executive Summary & Chemical Profile[2]
Immediate Action Required: This compound is a functionalized glycidyl ether and a key intermediate in the synthesis of S-Metoprolol. Unlike simple solvents, it possesses a strained oxirane ring capable of alkylating DNA and proteins. Under no circumstances should this compound be disposed of via sink drainage or evaporation.
The disposal strategy must prioritize the destruction of the epoxide ring and the containment of the aquatic-toxic phenyl ether moiety.
| Parameter | Technical Detail |
| Chemical Name | (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane |
| Common Synonyms | (S)-4-(2-Methoxyethyl)phenyl glycidyl ether; S-MEP-Epoxide |
| CAS Number | 56718-70-8 (Racemic/General); 1049723-08-3 (S-Isomer specific) |
| Molecular Formula | C₁₂H₁₆O₃ |
| Hazard Class | Skin Sens. 1 , Muta. 2 (Suspected), Aquatic Chronic 2 |
| Reactivity | Susceptible to exothermic polymerization initiated by acids, bases, or amines.[1][2] |
The "Why": Mechanistic Hazards & Segregation Logic
As scientists, we do not follow rules blindly; we follow the chemistry. The disposal protocol is dictated by the reactivity of the oxirane ring (epoxide).
-
Alkylating Potential: The three-membered ring is highly strained (~27 kcal/mol). Upon ring-opening, it becomes a potent electrophile. If disposed of improperly (e.g., in a general trash bin), it poses a contact hazard and a genotoxic risk to waste handlers.
-
Polymerization Risk: Mixing this waste with Lewis acids (e.g., BF₃, AlCl₃) or strong bases (e.g., hydroxides, amines) in a commingled waste container can trigger uncontrolled exothermic polymerization, leading to container rupture.
-
Aquatic Persistence: The phenyl ether backbone renders the molecule lipophilic, allowing it to bioaccumulate in aquatic environments if leached from landfills.
Core Directive: Segregate this compound into Non-Halogenated Organic Waste streams destined for High-Temperature Incineration .
Routine Disposal Workflow
The following decision tree illustrates the required logic for handling standard laboratory waste versus spill cleanup residues.
Figure 1: Decision matrix for routing (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane waste streams. Note the critical segregation from acidic waste to prevent polymerization.
Deactivation & Quenching Protocol (The "Senior Scientist" Method)
For bulk quantities (>50 mL) or highly concentrated residues, simple disposal into a waste drum creates a "time bomb" of reactivity. You must deactivate the epoxide ring first.
Mechanism: We utilize acid-catalyzed hydrolysis to open the epoxide ring, converting it into a stable, water-soluble glycol (diol).
Reagents Required:
-
Solvent: Acetone or Ethanol (to solubilize the lipophilic ether).
-
Acid Catalyst: 10% Sulfuric Acid (H₂SO₄) or 1M Hydrochloric Acid (HCl).
-
Neutralizer: Saturated Sodium Bicarbonate (NaHCO₃).
Step-by-Step Protocol:
-
Dilution: Dissolve the waste epoxide in Acetone (ratio 1:5) in a round-bottom flask. Stir magnetically.
-
Acidification: Slowly add the 10% H₂SO₄ solution (approx. 20% of the total volume).
-
Observation: A mild exotherm is expected. Monitor temperature; do not exceed 40°C.
-
-
Hydrolysis: Allow the mixture to stir at room temperature for 2 hours.
-
Validation: If TLC is available, check for the disappearance of the less polar epoxide spot and the appearance of the polar diol spot.
-
-
Neutralization: Once hydrolysis is complete, slowly add Saturated NaHCO₃ until pH 7 is reached (cessation of bubbling).
-
Disposal: The resulting mixture contains the hydrolyzed diol. This can now be safely added to the Non-Halogenated Organic Waste container.
Emergency Spill Response
In the event of a spill outside the fume hood, immediate containment is necessary to prevent sensitization of personnel.
Figure 2: Operational workflow for managing spills.[1][3][4][5] Note the prohibition of sawdust (combustible) due to the potential exotherm of epoxides.
Waste Classification & Labeling Data
Use the following data to populate your facility's hazardous waste tags.
| Field | Entry Data |
| Waste Stream Name | Organic Waste, Toxic, Epoxides |
| Primary Constituent | (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane |
| Hazard Checkboxes | [x] Toxic [x] Irritant [x] Sensitizer |
| RCRA Code (USA) | Not specifically listed; use D001 (Ignitable) if in solvent, or generic organic toxic. |
| UN Number | UN 2810 (Toxic liquid, organic, n.o.s.) or UN 3082 (Environmentally Hazardous Substance) |
| Storage Compatibility | Store away from Acids , Bases , and Oxidizers . |
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
